Product packaging for tert-Butoxycarbonyl-D-valine(Cat. No.:CAS No. 22838-58-0)

tert-Butoxycarbonyl-D-valine

货号: B558431
CAS 编号: 22838-58-0
分子量: 217.26 g/mol
InChI 键: SZXBQTSZISFIAO-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Tert-Butoxycarbonyl-D-valine is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-D-valine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B558431 tert-Butoxycarbonyl-D-valine CAS No. 22838-58-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348466
Record name Boc-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22838-58-0
Record name Boc-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butoxycarbonyl-D-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butoxycarbonyl-D-valine (Boc-D-Val-OH), a critical reagent in peptide synthesis and drug development.

Chemical Properties and Identifiers

This compound is a derivative of the amino acid D-valine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for the stepwise assembly of peptides in solid-phase peptide synthesis (SPPS).

PropertyValueReference
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid[1]
Synonyms N-Boc-D-valine, Boc-D-Val-OH[2][3][4]
CAS Number 22838-58-0[1][2][3]
Molecular Formula C10H19NO4[1][2]
Molecular Weight 217.27 g/mol [1][2][3]
Appearance White to off-white powder or crystals[3][4][5]
Melting Point 76-80 °C[2][3][4]
Predicted pKa 4.01 ± 0.10
Specific Rotation [α]20/D +5.0 to +8.0° (c=1 in acetic acid)[2][3][4]
Solubility
SolventSolubility
MethanolSoluble
Dimethyl sulfoxide (DMSO)Soluble
WaterSparingly soluble

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Materials:

  • D-valine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-valine in an aqueous solution of sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred amino acid solution.

  • Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with cold hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure this compound.

Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Valine

Boc-D-valine is a fundamental building block in Boc-chemistry SPPS. The following is a representative protocol for the incorporation of a Boc-D-valine residue into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound (Boc-D-Val-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) or a uronium-based coupling reagent like HATU

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) if using HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Protocol using HATU:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve Boc-D-valine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the pre-activation mixture and agitate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen and deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative method such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

The acid-labile Boc group is typically removed using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

Procedure:

  • Washing: Wash the Boc-protected peptide-resin with DCM.

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM containing scavengers (e.g., 2.5% TIS and 2.5% water) for 20-30 minutes at room temperature. The generation of a tert-butyl cation during deprotection necessitates the use of scavengers to prevent side reactions with sensitive amino acid residues like tryptophan and methionine.

  • Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIPEA in DMF.

  • Washing: Wash the resin with DMF to prepare for the next coupling cycle.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis_of_Boc_D_Valine DValine D-Valine Reaction Reaction DValine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH) in Dioxane/Water Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification BocDValOH Boc-D-Val-OH Purification->BocDValOH

Caption: Synthesis of Boc-D-Valine.

SPPS_Cycle_with_Boc_D_Valine start Start: Peptide-Resin (Free Amine) coupling 1. Coupling with Boc-D-Val-OH, HATU, DIPEA start->coupling wash1 2. Washing (DMF, DCM) coupling->wash1 deprotection 3. Boc Deprotection (TFA/DCM) wash1->deprotection wash2 4. Washing (DCM) deprotection->wash2 neutralization 5. Neutralization (DIPEA/DMF) wash2->neutralization wash3 6. Washing (DMF) neutralization->wash3 next_cycle Ready for Next Coupling Cycle wash3->next_cycle

Caption: A single cycle of Boc-SPPS.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation TFA TFA (H⁺) TFA->Protonation Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Carbocation->Carbamic_Acid + H₂O (trace) Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Boc deprotection mechanism.

Applications in Drug Development and Research

The use of D-amino acids, such as D-valine, in peptide-based drug candidates can significantly enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life. The incorporation of Boc-D-valine allows for the precise placement of this non-natural amino acid within a peptide sequence, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Furthermore, the conformational constraints imposed by D-amino acids can lead to peptides with higher receptor binding affinity and selectivity. Boc-D-valine is therefore an invaluable tool for medicinal chemists and drug development professionals in the design of novel peptide therapeutics with improved stability and efficacy.

References

An In-depth Technical Guide to Boc-D-valine: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-valine (Boc-D-valine), a critical chiral building block in peptide synthesis and pharmaceutical development. This document details its chemical structure, stereochemical properties, and key applications, supported by quantitative data, experimental protocols, and logical diagrams.

Core Chemical and Physical Properties

Boc-D-valine is a derivative of the D-enantiomer of the proteinogenic amino acid valine.[1] The attachment of the tert-butoxycarbonyl (Boc) protecting group to the amino function allows for its controlled use in stepwise peptide synthesis.[1][2]

Structural and Identification Data
ParameterValueReference
IUPAC Name (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[3][4]
Synonyms Boc-D-Val-OH, N-Boc-D-valine, N-(tert-Butoxycarbonyl)-D-valine[5][6]
CAS Number 22838-58-0[3][5][7]
Molecular Formula C10H19NO4[3][5][8]
Molecular Weight 217.26 g/mol [3][4][8]
SMILES CC(C)--INVALID-LINK--O)NC(=O)OC(C)(C)C[4][9]
InChI Key SZXBQTSZISFIAO-SSDOTTSWSA-N[1][4][9]
Physicochemical Data
PropertyValueReference
Appearance White to off-white crystalline powder[1][5]
Melting Point 79-87 °C[5]
Boiling Point 341.8 °C at 760 mmHg[3][6]
Density 1.079 g/cm³[3]
Optical Rotation [α]D20: +4.5 to +8.0° (c=1 in AcOH)[8]
Solubility Sparingly soluble in water. Soluble in DMSO and Methanol.[1][10]

Stereochemistry

The stereochemistry of Boc-D-valine is fundamental to its function in chiral synthesis. The "D" designation refers to the configuration at the α-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.[4] This is in contrast to the naturally occurring L-valine, which has an (S) configuration at the α-carbon.[11] The incorporation of D-amino acids like Boc-D-valine into peptides can enhance their stability against enzymatic degradation by proteases, a crucial aspect in drug design.[12]

stereochemistry cluster_valine Valine Enantiomers L_Val L-Valine (S)-configuration D_Val D-Valine (R)-configuration L_Val->D_Val Enantiomers Boc_D_Val Boc-D-Valine (R)-configuration D_Val->Boc_D_Val Boc Protection

Stereochemical relationship of L-Valine, D-Valine, and Boc-D-Valine.

Experimental Protocols

Synthesis of Boc-D-valine

The synthesis of Boc-D-valine typically involves the protection of the amino group of D-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[1][3]

Methodology:

  • Dissolution: Dissolve D-valine in a suitable solvent mixture, such as ethyl acetate and tetrahydrofuran.[3]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate to the solution.[3]

  • Reaction: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up:

    • Evaporate the solvent to dryness.[3]

    • Add a saturated ammonium chloride solution to the residue and separate the organic phase.[3]

    • Wash the organic phase with a saturated saline solution.[3]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield Boc-D-valine.[3]

An alternative method involves dissolving D-valine in an aqueous solution of sodium hydroxide, followed by the addition of tetrahydrofuran and di-tert-butyl dicarbonate, while maintaining the pH between 8 and 9.[3]

synthesis_workflow D_Val D-Valine Reaction Stir at Room Temperature D_Val->Reaction Solvent Ethyl Acetate/ Tetrahydrofuran Solvent->Reaction Boc2O Boc Anhydride Boc2O->Reaction TLC Monitor by TLC Reaction->TLC Evaporation Evaporate to Dryness TLC->Evaporation Reaction Complete Extraction Aqueous Work-up (NH4Cl, Brine) Evaporation->Extraction Drying Dry (Na2SO4), Filter, and Concentrate Extraction->Drying Boc_D_Val Boc-D-Valine Drying->Boc_D_Val

General workflow for the synthesis of Boc-D-valine.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized Boc-D-valine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals include those for the tert-butyl group, the isopropyl group, and the α-proton of the valine backbone.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound. For Boc-D-valine, the expected [M+H]⁺ precursor ion is at m/z 218.1387.[4]

  • High-Performance Liquid Chromatography (HPLC): Utilized to assess the purity of the final product.[5]

Applications in Peptide Synthesis

Boc-D-valine is a cornerstone in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[2][13] This methodology involves the sequential addition of amino acid residues to a growing peptide chain that is anchored to a solid support.

Role of Boc-D-valine in Boc-SPPS:

  • N-terminal Protection: The Boc group protects the α-amino group of D-valine, preventing self-polymerization and allowing for controlled coupling reactions.[1]

  • Coupling: The carboxylic acid of Boc-D-valine is activated using a coupling reagent (e.g., DCC, HBTU) and then reacted with the free N-terminus of the resin-bound peptide.[14][15]

  • Deprotection: After coupling, the Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling cycle.[13][14]

The use of Boc-D-valine and other D-amino acids is of significant interest in the development of therapeutic peptides with improved pharmacokinetic profiles.[12]

boc_spps_cycle start Resin-Bound Peptide with Free N-terminus coupling Coupling Add Boc-D-valine + Coupling Reagent (e.g., HBTU) start->coupling wash1 Wash coupling->wash1 deprotection Deprotection Treat with Trifluoroacetic Acid (TFA) to remove Boc group wash1->deprotection wash2 Wash & Neutralize deprotection->wash2 elongated_peptide Elongated Peptide (n+1 residues) wash2->elongated_peptide elongated_peptide->coupling Next Cycle

Boc-D-valine in the Boc-SPPS cycle.

References

Characterization of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid, commonly known as Boc-D-Valine, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry and drug development. Its tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise peptide synthesis, preventing unwanted side reactions. The D-configuration of the valine residue is of particular interest in designing peptides with enhanced stability against enzymatic degradation and for probing specific biological interactions. This technical guide provides a comprehensive overview of the characterization of Boc-D-Valine, including its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

The physical and chemical properties of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
CAS Number 22838-58-0[1]
Appearance White to off-white crystalline solid or powder[1]
Melting Point 79-87 °C
Optical Rotation [α]²⁰/D +4.5° to +7.5° (c=1 in acetic acid)[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Boc-D-Valine. While specific experimental spectra for the (R)-isomer can vary slightly based on solvent and instrument parameters, the expected chemical shifts are well-established. Below are typical ¹H and ¹³C NMR chemical shifts for the related L-isomer, which are expected to be nearly identical for the D-isomer.

¹H NMR (Proton NMR) :

ProtonsChemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.45singlet9H
-CH(CH₃)₂~0.94, ~1.00doublet, doublet6H
-CH(CH₃)₂~2.20multiplet1H
α-CH~4.03doublet1H
-NH~5.09doublet1H
-COOH~10.9broad singlet1H

Note: Data is based on the L-isomer (N-Boc-L-valine) and may show slight variations for the D-isomer. The presence of rotamers due to hindered C-N rotation can sometimes lead to the appearance of multiple signals for some protons.[3]

¹³C NMR (Carbon-13 NMR) :

CarbonChemical Shift (ppm)
-C(CH₃)₃ (Boc)~28.3
-CH(CH₃)₂~17.5, ~19.0
-CH(CH₃)₂~31.5
α-CH~59.0
-C(CH₃)₃ (Boc)~79.5
C=O (Boc)~155.8
C=O (acid)~176.0

Note: Data is based on the L-isomer (N-Boc-L-valine).[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Boc-D-Valine. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its deprotonated molecule [M-H]⁻ in negative ion mode or as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode.

IonExpected m/z
[M+H]⁺218.1387
[M+Na]⁺240.1206
[M-H]⁻216.1241
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching vibration
N-H (Amine)3300-3500Stretching vibration
C-H (Alkyl)2850-3000Stretching vibration
C=O (Carboxylic Acid)~1710Stretching vibration
C=O (Boc)~1690Stretching vibration
C-N1000-1200Stretching vibration

Experimental Protocols

Synthesis of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid

A common method for the synthesis of Boc-D-Valine involves the reaction of D-valine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • D-Valine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve D-valine in a mixture of dioxane (or THF) and water.

  • Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Remove the organic solvent under reduced pressure.

  • Wash the aqueous residue with a nonpolar solvent like hexane to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

G DValine D-Valine Reaction Reaction Mixture DValine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH, TEA) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Acidification Acidification (HCl) Reaction->Acidification 1. Stirring 2. Solvent Removal Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Drying & Concentration Product (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid Purification->Product

Caption: General workflow for the synthesis of Boc-D-Valine.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of Boc-D-Valine. A reversed-phase method is typically employed.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Boc-D-Valine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Typical Gradient Program:

  • Start with 5% Solvent B.

  • Ramp to 95% Solvent B over 20 minutes.

  • Hold at 95% Solvent B for 5 minutes.

  • Return to 5% Solvent B over 1 minute.

  • Equilibrate at 5% Solvent B for 5-10 minutes before the next injection.

Role in Signaling Pathways and Drug Development

While (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid is primarily a synthetic intermediate, the D-valine it provides is of significant interest in drug development due to the roles of D-amino acids in various biological processes. D-amino acids are increasingly recognized as important signaling molecules in mammals.[4]

Neurological Signaling: D-amino acids, such as D-serine and D-aspartate, are known to act as neurotransmitters or neuromodulators in the central nervous system.[4] They are particularly known for their role as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[4][5] The incorporation of D-valine into peptide-based drug candidates can influence their interaction with neuronal receptors and their overall pharmacokinetic profile.

Cancer Metabolism and Signaling: Branched-chain amino acids (BCAAs), including valine, play a complex role in cancer. Altered BCAA metabolism has been linked to tumor growth and progression.[6] The catabolism of BCAAs can fuel the tricarboxylic acid (TCA) cycle, providing energy for cancer cells.[7] Furthermore, BCAAs can activate the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[8] Designing peptide-based therapeutics with D-valine could potentially modulate these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DAminoAcid D-Amino Acid (e.g., D-Serine, D-Aspartate) NMDAR NMDA Receptor DAminoAcid->NMDAR Co-agonist binding Ca2_Influx Ca²⁺ Influx NMDAR->Ca2_Influx Channel opening Signaling_Cascade Downstream Signaling Cascade Ca2_Influx->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Learning, Memory) Signaling_Cascade->Cellular_Response Modulation

Caption: A simplified diagram of D-amino acid involvement in NMDA receptor signaling.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Boc-D-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of N-tert-butoxycarbonyl-D-valine (Boc-D-valine), a critical raw material in peptide synthesis and pharmaceutical development. Understanding the stability profile of Boc-D-valine is essential for ensuring the quality, efficacy, and safety of therapeutic peptides and other pharmaceutical products. This document outlines the intrinsic stability of Boc-D-valine, its degradation pathways under various stress conditions, and recommended analytical methodologies for its characterization and stability assessment.

Physicochemical Properties

Boc-D-valine is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Boc-D-valine

PropertyValueReferences
Chemical Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid[1]
Synonyms N-Boc-D-valine, Boc-D-Val-OH[2][3]
CAS Number 22838-58-0[2][3]
Molecular Formula C10H19NO4[2][3]
Molecular Weight 217.27 g/mol [4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 79-87 °C; 164-165 °C (Note: a wide range is reported, suggesting potential polymorphism or variability in measurement conditions)[2]
Solubility Sparingly soluble in water. Soluble in DMSO and Methanol.[1]
pKa 4.01 ± 0.10 (Predicted)[1]

Chemical Stability

The chemical stability of Boc-D-valine is largely dictated by the tert-butoxycarbonyl (Boc) protecting group, which is known for its stability under neutral and basic conditions but is labile to acid and thermal stress.[5][6][]

Hydrolytic Stability

The Boc group is generally stable to alkaline hydrolysis and many nucleophiles.[][8] However, it is susceptible to cleavage under acidic conditions. The degradation pathway involves the protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide to yield the free D-valine.

Potential Hydrolytic Degradation Pathway of Boc-D-valine

Boc_D_Valine Boc-D-valine Protonation Protonation (H+) Boc_D_Valine->Protonation Acidic pH Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid D_Valine D-valine Carbamic_Acid->D_Valine Isobutylene Isobutylene Carbamic_Acid->Isobutylene CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Acid-catalyzed hydrolysis of Boc-D-valine.

Table 2: Predicted Hydrolytic Stability of Boc-D-valine

ConditionPredicted StabilityPotential Degradation Products
Acidic (pH < 4) LabileD-valine, Isobutylene, Carbon Dioxide
Neutral (pH 6-8) Stable-
Basic (pH > 8) Stable-
Oxidative Stability
Photostability

According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances. This involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light. While specific photostability studies on Boc-D-valine are not publicly available, studies on other amino acids suggest that photodegradation can occur, potentially leading to the formation of radical species and subsequent degradation products.[9]

Thermal Stability

The Boc protecting group is known to be thermally labile.[10] Thermal degradation of Boc-D-valine is expected to proceed via the elimination of isobutylene and carbon dioxide, similar to the acid-catalyzed pathway. The decomposition temperature can be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 3: Summary of Chemical Stability under Forced Degradation Conditions

Stress ConditionExpected OutcomePrimary Degradation Pathway
Acid Hydrolysis (e.g., 0.1 M HCl) DegradationCleavage of Boc group
Base Hydrolysis (e.g., 0.1 M NaOH) Stable-
Oxidation (e.g., 3% H2O2) Potential for degradationOxidation of the amino acid moiety
Photolysis (ICH Q1B) Potential for degradationPhotochemical reactions
Thermal (Dry Heat) DegradationThermolytic cleavage of the Boc group

Physical Stability

The physical stability of Boc-D-valine pertains to its solid-state properties, including crystallinity, hygroscopicity, and potential for polymorphism.

Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): This technique is essential for characterizing the crystalline form of Boc-D-valine and identifying any potential polymorphic or amorphous forms.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect any phase transitions that may occur upon heating.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and solvent/water content.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. While specific hygroscopicity data for Boc-D-valine is not available, studies on other amino acids have shown varying degrees of water uptake.[11][12][13] It is recommended to store Boc-D-valine in a cool, dry place in tightly sealed containers to minimize moisture absorption.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of Boc-D-valine.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Boc-D-valine from its potential degradation products.

Experimental Workflow for Stability-Indicating HPLC Method Development

cluster_0 Forced Degradation cluster_1 HPLC Analysis cluster_2 Method Validation Acid Acid Hydrolysis HPLC Analyze Stressed Samples by HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Stress Thermal->HPLC Peak_Purity Assess Peak Purity HPLC->Peak_Purity Specificity Specificity Peak_Purity->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of all species (e.g., 5-95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve Boc-D-valine in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

Forced Degradation Studies
  • Acid Hydrolysis: Incubate a solution of Boc-D-valine in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of Boc-D-valine in 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Treat a solution of Boc-D-valine with 3% hydrogen peroxide at room temperature for a defined period.

  • Photostability: Expose solid Boc-D-valine and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Degradation: Expose solid Boc-D-valine to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.

Solid-State Characterization Protocols
  • XRPD: Analyze the crystalline powder using a diffractometer with Cu Kα radiation. Scan over a 2θ range of 2° to 40°.

  • DSC: Heat a sample of Boc-D-valine in a sealed aluminum pan from ambient temperature to above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • TGA: Heat a sample of Boc-D-valine in an open pan from ambient temperature to a temperature where complete decomposition occurs (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Hygroscopicity: Store samples of Boc-D-valine at a constant temperature (e.g., 25 °C) in desiccators containing saturated salt solutions to maintain various relative humidity (RH) levels (e.g., 20%, 40%, 60%, 80%, 90%). Monitor the weight change over time until equilibrium is reached.

Storage and Handling

Based on the available stability information, the following storage and handling recommendations are provided:

  • Storage Temperature: Store in a cool, dry place.[1] Recommended storage temperatures from suppliers range from 0-8 °C to room temperature.[2]

  • Container: Keep in tightly sealed containers to protect from moisture and light.[1]

  • Handling: Use appropriate personal protective equipment, including gloves, goggles, and a lab coat, when handling Boc-D-valine.[1]

Conclusion

Boc-D-valine is a chemically stable compound under neutral and basic conditions at ambient temperatures. Its primary liabilities are acidic conditions and elevated temperatures, which lead to the cleavage of the Boc protecting group. A thorough understanding of its physical and chemical stability, as outlined in this guide, is paramount for its effective use in research and pharmaceutical manufacturing. The implementation of robust analytical methods and appropriate storage conditions will ensure the integrity and purity of Boc-D-valine throughout its lifecycle.

References

An In-depth Technical Guide to Boc-D-valine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-D-valine (Boc-D-valine), a critical building block in peptide synthesis and drug discovery. We will delve into its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of therapeutic peptides, with a focus on C-C chemokine receptor 1 (CCR1) antagonists for the treatment of rheumatoid arthritis.

Physicochemical Properties of Boc-D-valine

Boc-D-valine is a derivative of the amino acid D-valine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 22838-58-0[2][3][4][5][6][7]
Molecular Formula C10H19NO4[2][3][4][6]
Molecular Weight 217.26 g/mol [4][7][8]

Role in Peptide Synthesis and Drug Development

The Boc protecting group is instrumental in the Boc/Bzl protection strategy for SPPS.[9] This method relies on the graduated acid lability of the protecting groups, where the Boc group can be removed under milder acidic conditions (e.g., with trifluoroacetic acid, TFA) compared to the more robust side-chain protecting groups.[10] This allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Boc-D-valine, in particular, is utilized in the synthesis of peptides with specific stereochemistry. The incorporation of D-amino acids can enhance the metabolic stability of peptides and influence their conformational properties, which is often desirable in drug design. One notable application is in the synthesis of selective CCR1 antagonists for the potential treatment of inflammatory conditions like rheumatoid arthritis.[11]

Experimental Protocols

Below are detailed methodologies for the key steps involved in using Boc-D-valine in solid-phase peptide synthesis.

Boc Deprotection Protocol

This protocol outlines the removal of the N-terminal Boc group from the peptide-resin to allow for the coupling of the next amino acid.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for approximately 5 minutes.

  • Pre-wash: Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM.

  • Deprotection: Stir the peptide-resin in the 50% TFA/DCM solution for an additional 15 to 25 minutes.

  • Washing: Wash the deprotected peptide-resin twice with DCM and twice with isopropanol (IPA) to remove residual TFA.[6]

  • Neutralization: Before the next coupling step, neutralize the resulting TFA salt by treating the resin with a 50% solution of diisopropylethylamine (DIEA) in DCM.[7]

Peptide Cleavage from the Resin (TFMSA Method)

This protocol describes the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups using trifluoromethanesulfonic acid (TFMSA).

Caution: TFMSA is an extremely strong and corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Resin Preparation: Place the dried peptide-resin in a round-bottom flask equipped with a stirring bar.

  • Cleavage Cocktail Preparation: In a separate flask, cool the cleavage cocktail (e.g., 1.95 mL TMSOTf, 6.90 mL TFA, 1.2 mL m-cresol for 1g of resin) to 0°C in an ice bath.

  • Cleavage Reaction: Add the cooled cleavage mixture to the resin and stir at 0°C for 2 hours to ensure complete deprotection and cleavage.

  • Resin Removal: Filter the resin under reduced pressure and wash it twice with fresh, cold TFA.

  • Peptide Precipitation: Combine the filtrates and add an 8-10 fold volume of cold diethyl ether dropwise to precipitate the crude peptide.

  • Peptide Isolation: Isolate the precipitated peptide by centrifugation or filtration.[8]

Application in Targeting the CCR1 Signaling Pathway in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints. The chemokine receptor CCR1 is highly expressed on various immune cells, including macrophages, which are key players in the inflammatory cascade within the synovium. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers downstream signaling pathways that promote the recruitment and activation of these inflammatory cells, perpetuating the disease process.[2][8]

Peptide-based antagonists of CCR1, potentially synthesized using Boc-D-valine, can block this interaction and thereby inhibit the inflammatory signaling cascade. The diagram below illustrates the CCR1 signaling pathway and the point of intervention for a CCR1 antagonist.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3/CCL5 CCL3 / CCL5 (Chemokine Ligands) CCR1 CCR1 Receptor CCL3/CCL5->CCR1 Binds to G_Protein G-protein CCR1->G_Protein Activates PLC PLC G_Protein->PLC Activates PKC PKC PLC->PKC Activates NFkB NF-κB PKC->NFkB Activates Inflammation Inflammation (Cytokine Release, Cell Migration) NFkB->Inflammation Promotes Antagonist CCR1 Antagonist (e.g., synthesized with Boc-D-valine) Antagonist->CCR1 Blocks

Caption: CCR1 signaling pathway and inhibition by a peptide antagonist.

By blocking the binding of chemokines to the CCR1 receptor, the antagonist prevents the activation of downstream signaling molecules such as G-proteins, PLC, PKC, and NF-κB.[8] This ultimately leads to a reduction in the inflammatory response, highlighting the therapeutic potential of CCR1 antagonists in rheumatoid arthritis. The use of Boc-D-valine in the synthesis of such peptide antagonists underscores its importance in the development of novel therapeutics.

References

Solubility Profile of Tert-Butoxycarbonyl-D-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tert-Butoxycarbonyl-D-valine (Boc-D-valine) in a range of common laboratory solvents. Understanding the solubility characteristics of this crucial protected amino acid is paramount for its effective use in peptide synthesis, pharmaceutical research, and drug development. This document presents both qualitative and quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solvent selection.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in various organic solvents and water. The following table summarizes the available data. It is important to note that some quantitative data is for the L-enantiomer, Boc-L-valine; however, the solubility properties of enantiomers are generally very similar.

SolventChemical ClassQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)Sulfoxide100 mg/mL (for L-enantiomer)[1]Soluble[2][3]
Dimethylformamide (DMF)Amide~108.6 mg/mL (1 mmole in 2 mL)[4]Soluble[2][3][5]
MethanolAlcoholNot availableSoluble[2][3]
EthanolAlcoholNot availableFreely Soluble (for L-enantiomer)[6]
ChloroformHalogenated HydrocarbonNot availableSoluble[2][3], Freely Soluble (for L-enantiomer)[6]
DichloromethaneHalogenated HydrocarbonNot availableSoluble (for L-enantiomer)[5]
Diethyl EtherEtherNot availableFreely Soluble (for L-enantiomer)[6]
WaterProtic SolventNot availableSparingly Soluble[7], Slightly Soluble (for L-enantiomer)[6], Less Soluble[5]

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturation and can be adapted for various analytical techniques for quantification.

1. Materials and Equipment:

  • This compound (powder)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification (optional, for precise quantitative analysis)

2. Procedure:

  • Step 1: Preparation of Saturated Solutions

    • Accurately weigh a specific amount of this compound (e.g., 20 mg) into a vial.

    • Add a small, precise volume of the chosen solvent (e.g., 0.2 mL) to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes to facilitate initial dissolution.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached. A constant temperature is crucial as solubility is temperature-dependent.

    • Visually inspect the vial for any undissolved solid. If all the solid has dissolved, add a further accurately weighed amount of Boc-D-valine and repeat the agitation step. Continue this process until a saturated solution with excess solid is obtained.

  • Step 2: Separation of the Saturated Solution

    • Once equilibrium is reached and excess solid is present, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter. This ensures that the analyzed solution is free of undissolved solute.

  • Step 3: Quantification of Solute

    • Gravimetric Method (for less volatile solvents):

      • Accurately weigh an empty, dry container.

      • Transfer a precise volume of the filtered saturated solution to the container.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the Boc-D-valine.

      • Once all the solvent has been removed, re-weigh the container with the dried solute.

      • Calculate the solubility based on the mass of the solute and the volume of the solution used.

    • Chromatographic/Spectroscopic Method (for higher accuracy and volatile solvents):

      • Prepare a series of standard solutions of Boc-D-valine of known concentrations in the same solvent.

      • Analyze the standards using a suitable analytical method (e.g., HPLC with UV detection) to generate a calibration curve.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, taking the dilution factor into account.

3. Data Reporting:

  • Report the solubility in standard units such as mg/mL or g/100mL.

  • Always specify the temperature at which the solubility was determined.

Logical Workflow for Solvent Selection

The choice of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates a logical workflow for selecting a suitable solvent based on the desired application.

SolventSelectionWorkflow start Start: Define Application Requirements high_conc High Concentration (>50 mg/mL) Needed? start->high_conc polar_aprotic Use Polar Aprotic Solvents: - DMSO - DMF high_conc->polar_aprotic Yes low_conc Low to Moderate Concentration Needed? high_conc->low_conc No end End: Solvent Selected polar_aprotic->end volatile_solvent Volatile Solvent Required (e.g., for easy removal)? low_conc->volatile_solvent Yes aqueous_system Aqueous System Required? low_conc->aqueous_system No less_volatile_solvent Less Volatile Solvent Acceptable? volatile_solvent->less_volatile_solvent No volatile_options Consider: - Dichloromethane - Chloroform - Diethyl Ether - Ethanol volatile_solvent->volatile_options Yes less_volatile_options Consider: - Methanol less_volatile_solvent->less_volatile_options Yes volatile_options->end less_volatile_options->end aqueous_sol Sparingly/Slightly Soluble in Water. Consider co-solvents or pH adjustment if higher concentration is needed. aqueous_system->aqueous_sol Yes aqueous_system->end No aqueous_sol->end

Caption: Solvent selection workflow for Boc-D-valine.

References

The Unseen Half: A Technical Guide to the Natural Occurrence and Significance of D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered anomalies in a world dominated by their L-enantiomers, D-amino acids are now recognized as crucial players in a vast array of biological processes across all domains of life. From their fundamental role in the structural integrity of bacterial cell walls to their subtle yet profound influence on neurotransmission and endocrine function in mammals, the significance of these "unnatural" amino acids is becoming increasingly apparent. This technical guide provides an in-depth exploration of the natural occurrence, metabolism, and physiological roles of D-amino acids. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the analytical techniques used to study these molecules, their involvement in key signaling pathways, and their burgeoning potential in therapeutics.

Natural Occurrence of D-Amino Acids

D-amino acids are found in a wide range of organisms, from microorganisms to mammals. Their distribution and concentration, however, vary significantly.

In Bacteria and Archaea

Bacteria are the most prolific producers and utilizers of D-amino acids.[1] They synthesize a variety of D-amino acids, with D-alanine and D-glutamate being the most common.[2] These are integral components of peptidoglycan, the polymer that forms the bacterial cell wall, providing structural rigidity and resistance to most proteases.[2][3] Some bacteria can even release D-amino acids into their environment to regulate cell wall remodeling, biofilm formation, and spore germination.[3][4] While less studied, D-amino acids have also been found in the cell walls of some archaea.[2]

In Mammals

In mammals, D-amino acids are present in smaller quantities compared to their L-counterparts and are derived from endogenous synthesis, diet, and the gut microbiota.[5] The two most prominent and well-studied D-amino acids in mammals are D-serine and D-aspartate.[6]

  • D-Serine: Found in high concentrations in the brain, particularly in the cerebral cortex, hippocampus, and hypothalamus.[7] It is a key neuromodulator, acting as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[8]

  • D-Aspartate: Also present in the nervous and endocrine systems, D-aspartate is involved in neurogenesis and hormone regulation.[7][9] Its levels are particularly high during embryonic development.[9]

Other D-amino acids, such as D-alanine, D-proline, and D-leucine, are also found in various mammalian tissues and fluids, although their physiological roles are less understood.[7]

Quantitative Distribution of D-Amino Acids

The precise quantification of D-amino acids is crucial for understanding their physiological and pathological roles. The following tables summarize the concentrations of key D-amino acids in various mammalian tissues and foodstuffs.

Table 1: Distribution of D-Amino Acids in Mammalian Tissues

D-Amino AcidTissueSpeciesConcentrationReference(s)
D-SerineBrain (Hippocampus)Mouse~10-2000 times higher than blood[10]
Brain (Cortex)Mouse~10-2000 times higher than blood[10]
HypothalamusRatHigh levels[7]
D-AspartateBrainRatHigh levels in embryonic and early postnatal stages[9]
Pituitary GlandRatHigh levels[7]
TestisRatHigh levels[7]
Adrenal GlandRatHigh levels[7]
D-AlaninePituitary GlandMammalsRelatively abundant[7]
PancreasMammalsRelatively abundant[7]

Table 2: D-Amino Acid Content in Common Foodstuffs

FoodstuffD-Amino AcidConcentration (% of total amino acid)Reference(s)
YogurtD-Alanine64-68% (of free alanine)[11]
D-Aspartic Acid20-32% (of free aspartic acid)[11]
D-Glutamic Acid53-56% (of free glutamic acid)[11]
Mature CheeseD-Alanine20-45% (of free alanine)[11]
D-Aspartic Acid8-35% (of free aspartic acid)[11]
D-Glutamic Acid5-22% (of free glutamic acid)[11]
Milk PowderD-Aspartic Acid4-5%[11]
D-Alanine8-12%[11]
Fermented Dairy ProductsD-Alanine1.35–2.48 mg/100 g[3]
D-Aspartic Acid0.31–0.37 mg/100 g[3]
D-Glutamic Acid1.09–2.13 mg/100 g[3]

Metabolism of D-Amino Acids

The synthesis and degradation of D-amino acids are tightly regulated by specific enzymes.

  • Racemases: These enzymes catalyze the interconversion of L- and D-amino acids. In mammals, serine racemase is responsible for the synthesis of D-serine from L-serine.[8] An aspartate racemase has also been identified.

  • D-Amino Acid Oxidase (DAO): This flavoenzyme is responsible for the degradation of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[12]

  • D-Aspartate Oxidase (DDO): This enzyme specifically catalyzes the oxidative deamination of acidic D-amino acids like D-aspartate and D-glutamate.[4]

Physiological Significance of D-Amino Acids

D-amino acids play multifaceted roles in the physiology of various organisms.

In the Nervous System

The most well-characterized role of D-amino acids in mammals is in the central nervous system.

  • D-Serine and NMDA Receptor Modulation: D-serine is a potent co-agonist of the NMDA receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[8][11] D-serine binds to the "glycine site" on the GluN1 subunit of the NMDA receptor, and its presence is essential for receptor activation by glutamate.[13] The synthesis and release of D-serine are tightly regulated, and dysregulation of D-serine signaling has been implicated in neurological and psychiatric disorders.[8]

D-Serine as a co-agonist for NMDA receptor activation.
In the Endocrine System

D-aspartate is increasingly recognized for its role in the endocrine system, particularly in the regulation of hormone synthesis and release.[7] It has been shown to stimulate the release of luteinizing hormone (LH) and testosterone.[14] Experimental evidence suggests that D-aspartate acts at multiple levels of the hypothalamic-pituitary-gonadal axis.[7]

In Bacteria

D-amino acids are essential for the survival and adaptation of many bacteria.

  • Cell Wall Synthesis: D-alanine and D-glutamate are critical components of peptidoglycan, providing resistance to proteases and contributing to the structural integrity of the cell wall.[3]

  • Biofilm Regulation: Some bacteria release a mixture of D-amino acids to control the disassembly of biofilms, which are communities of bacteria encased in a self-produced matrix.[4]

  • Signaling Molecules: Extracellular D-amino acids can act as signaling molecules, allowing bacteria to communicate and coordinate their behavior in response to environmental changes.[4]

D-Amino Acids in Drug Development

The unique properties of D-amino acids make them attractive tools for drug development, particularly in the field of peptide therapeutics.

  • Enhanced Stability: Replacing L-amino acids with their D-enantiomers in a peptide sequence can significantly increase its resistance to proteolytic degradation, thereby extending its half-life in the body.[15][16]

  • Improved Bioavailability: The increased stability of D-amino acid-containing peptides can lead to improved oral bioavailability.[16]

  • Modulation of Activity: The introduction of a D-amino acid can alter the conformation of a peptide, potentially enhancing its binding affinity to a target receptor or leading to novel biological activities.[17]

Several FDA-approved drugs contain D-amino acids or their derivatives, highlighting their therapeutic potential. For example, the synthetic somatostatin analog, octreotide, contains a D-phenylalanine residue which contributes to its enhanced stability.[18]

D-Amino Acids as Biomarkers

Alterations in the levels of D-amino acids have been associated with various pathological conditions, suggesting their potential as diagnostic and prognostic biomarkers.[19] For example, changes in D-serine levels in the blood and cerebrospinal fluid have been linked to neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[19] The development of sensitive and high-throughput analytical methods is crucial for advancing the use of D-amino acids in clinical diagnostics.

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample_Collection 1. Sample Collection (e.g., Plasma, CSF, Tissue) Sample_Preparation 2. Sample Preparation (Deproteinization, Derivatization) Sample_Collection->Sample_Preparation Chiral_Analysis 3. Chiral Analysis (HPLC, LC-MS/MS) Sample_Preparation->Chiral_Analysis Data_Analysis 4. Data Analysis (Quantification, Statistical Analysis) Chiral_Analysis->Data_Analysis Candidate_Selection 5. Candidate Biomarker Selection Data_Analysis->Candidate_Selection Large_Cohort 6. Validation in a Large Patient Cohort Candidate_Selection->Large_Cohort Clinical_Correlation 7. Correlation with Clinical Parameters Large_Cohort->Clinical_Correlation Assay_Development 8. Development of a Robust Clinical Assay Clinical_Correlation->Assay_Development Clinical_Utility 9. Assessment of Clinical Utility Assay_Development->Clinical_Utility

Workflow for D-amino acid biomarker discovery.

Experimental Protocols

Quantification of D-Amino Acids by HPLC

This protocol outlines a general method for the quantification of D-amino acids in biological samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Trichloroacetic acid (TCA) for deproteinization

  • Derivatization reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC))

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phases (e.g., acetate buffer and methanol/acetonitrile gradient)

  • D- and L-amino acid standards

Procedure:

  • Sample Preparation:

    • For plasma or serum, deproteinize by adding an equal volume of 10% TCA, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

    • For tissue samples, homogenize in a suitable buffer and then deproteinize with TCA as described above.

  • Derivatization:

    • Mix a specific volume of the deproteinized sample with the OPA/NAC derivatization reagent.

    • Incubate the mixture at room temperature for a defined period (e.g., 2 minutes) to allow the reaction to complete.

  • HPLC Analysis:

    • Inject a specific volume of the derivatized sample onto the C18 column.

    • Elute the diastereomeric derivatives using a gradient of the mobile phases. The exact gradient will depend on the specific amino acids being analyzed.

    • Detect the fluorescent derivatives using the fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm).

  • Quantification:

    • Create a standard curve by running known concentrations of D- and L-amino acid standards through the same derivatization and HPLC procedure.

    • Determine the concentration of D-amino acids in the sample by comparing the peak areas to the standard curve.

D-Amino Acid Oxidase (DAO) Activity Assay

This protocol describes a colorimetric assay to measure the activity of DAO in a sample.

Materials:

  • Sample containing DAO (e.g., tissue homogenate)

  • D-amino acid substrate (e.g., D-alanine)

  • Peroxidase

  • A chromogenic peroxidase substrate (e.g., o-dianisidine)

  • Phosphate buffer (pH 8.3)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the phosphate buffer, D-amino acid substrate, peroxidase, and the chromogenic substrate.

  • Enzyme Reaction:

    • Add a specific volume of the sample containing DAO to the reaction mixture to initiate the reaction.

    • The DAO will oxidize the D-amino acid, producing hydrogen peroxide (H₂O₂).

    • The peroxidase will then use the H₂O₂ to oxidize the chromogenic substrate, resulting in a color change.

  • Measurement:

    • Measure the change in absorbance at the appropriate wavelength for the chromogenic substrate over time using a spectrophotometer.

  • Calculation of Activity:

    • The rate of change in absorbance is proportional to the DAO activity in the sample. Calculate the specific activity based on the extinction coefficient of the oxidized chromogen and the protein concentration of the sample.

Conclusion

The study of D-amino acids has transitioned from a niche area of biochemistry to a vibrant and rapidly expanding field with significant implications for neurobiology, endocrinology, microbiology, and drug development. The once-held dogma of L-amino acid exclusivity in higher organisms has been definitively overturned, revealing a more complex and nuanced biological landscape. As analytical techniques continue to improve in sensitivity and throughput, we can expect to uncover even more profound and diverse roles for these fascinating molecules. For researchers and drug development professionals, a deep understanding of D-amino acid biology is no longer a curiosity but a necessity for innovation and discovery.

References

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, natural product synthesis, and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for the protection of amines. Its widespread adoption is a testament to its reliability, ease of introduction and cleavage, and its crucial role in orthogonal protection strategies. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemistry to its practical applications, supported by detailed experimental protocols and quantitative data.

The Chemistry of the Boc Protecting Group: A Tale of Stability and Lability

The Boc group is a carbamate-based protecting group prized for its stability under a wide range of reaction conditions, yet its susceptibility to facile removal under specific acidic conditions.[1][2] This dual nature is the key to its utility.

Protection of Amines: The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, in the presence of a base.[3][4] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable tert-butyl carbamate.[5] The choice of base and solvent can be adapted to the specific substrate, with common options including triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[4][6]

Deprotection of N-Boc Amines: The removal of the Boc group is most commonly accomplished using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in a solvent like dichloromethane (DCM).[1][7] The acid-catalyzed deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine.[5][8] This clean decomposition pathway is a significant advantage of the Boc group.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is highly dependent on the substrate and the chosen reaction conditions. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: Representative Conditions for N-Boc Protection of Amines

Amine SubstrateReagentsBaseSolventTemperature (°C)TimeYield (%)Reference
Primary Aliphatic AmineBoc₂O (1.1 eq)TEA (1.2 eq)DCMRoom Temp2 h>95[4]
Primary Aromatic AmineBoc₂O (1.1 eq)NaOH (1.2 eq)1,4-Dioxane/H₂ORoom Temp4 h~90[9]
Secondary AmineBoc₂O (1.5 eq)DMAP (cat.)AcetonitrileRoom Temp12 h>90[10]
Amino AcidBoc₂O (1.1 eq)NaHCO₃Acetone/H₂O0 to Room Temp6 h85-95[11]
AminoglycosidesBoc₂O (1.6 eq)TEAH₂O/Methanol5516 h90-97[12]

Table 2: Common Methods for N-Boc Deprotection

N-Boc SubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
N-Boc Aniline25% TFA in DCMDCMRoom Temp2 h>95[13]
N-Boc Alanine4M HCl in Dioxane1,4-DioxaneRoom Temp1-4 hQuantitative[7]
Sterically Hindered N-Boc AmineTMSI (1.5 eq), then MeOHCH₂Cl₂Room Temp30 min~90[10]
Acid-Sensitive SubstrateZnBr₂ (2-3 eq)DCMRoom TempOvernight80-95[4]
Various N-Boc AminesOxalyl chloride, MethanolMethanolRoom Temp1-4 hup to 90[14]

Experimental Protocols

3.1. General Procedure for N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA) (1.2 mmol, 1.2 eq)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add TEA to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.[4]

3.2. General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Trifluoroacetic acid (TFA) (2-10 mL)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine in DCM in a round-bottom flask.[13]

  • Add TFA to the solution. The amount of TFA can range from a 25% solution in DCM to neat TFA, depending on the substrate's reactivity.[1][13]

  • Stir the reaction at room temperature. The reaction is often rapid, and its progress can be monitored by TLC.[7] Effervescence due to the evolution of CO₂ is typically observed.[8]

  • Upon completion, carefully remove the excess TFA and DCM under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[7]

Visualizing the Role of the Boc Group

The following diagrams illustrate the key chemical transformations and strategic applications of the Boc protecting group.

Boc_Protection_Mechanism amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate + Boc₂O boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->intermediate protected_amine R-NH-Boc (N-Boc Protected Amine) intermediate->protected_amine - t-BuO⁻ byproducts t-BuOH + CO₂ + Base-H⁺ intermediate->byproducts Base base Base

Caption: Mechanism of N-Boc protection of an amine using Boc₂O and a base.

Caption: Acid-catalyzed deprotection mechanism of an N-Boc protected amine.

Orthogonality: The Key to Complex Synthesis

A significant advantage of the Boc group is its orthogonality with other common amine protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups.[2][3] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different deprotection conditions.

  • Boc vs. Fmoc: The Boc group is acid-labile, while the Fmoc group is base-labile (cleaved by piperidine).[2][9] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS).[1]

  • Boc vs. Cbz: The Cbz group is typically removed by catalytic hydrogenolysis (H₂/Pd).[2] The Boc group is stable to these conditions, allowing for selective deprotection.[15]

This orthogonal relationship enables chemists to construct complex molecules with multiple amine functionalities by selectively deprotecting and modifying specific sites.

Orthogonal_Protection molecule Molecule with Multiple Amines (NH-Boc, NH-Fmoc, NH-Cbz) deprotect_boc Acid (e.g., TFA) molecule->deprotect_boc deprotect_fmoc Base (e.g., Piperidine) molecule->deprotect_fmoc deprotect_cbz H₂ / Pd molecule->deprotect_cbz product_boc Selective Deprotection of Boc deprotect_boc->product_boc product_fmoc Selective Deprotection of Fmoc deprotect_fmoc->product_fmoc product_cbz Selective Deprotection of Cbz deprotect_cbz->product_cbz

Caption: Orthogonal deprotection strategy for Boc, Fmoc, and Cbz protecting groups.

Applications in Peptide Synthesis

The Boc group played a pivotal role in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[1] In Boc-based SPPS, the α-amino group of the growing peptide chain is temporarily protected with a Boc group.[16] The synthesis cycle involves the deprotection of the Boc group with TFA, followed by the coupling of the next Boc-protected amino acid.[1] This iterative process allows for the efficient assembly of long peptide chains. While the Fmoc-based strategy has become more prevalent due to its milder deprotection conditions, Boc-SPPS remains a valuable tool, particularly for the synthesis of certain complex or hydrophobic peptides.[16]

Boc_SPPS_Workflow start Resin-Bound Amino Acid (Nα-Boc protected) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (Base) deprotection->neutralization coupling Coupling (Next Boc-Amino Acid) neutralization->coupling washing Washing coupling->washing cycle Repeat Cycle washing->cycle cleavage Final Cleavage from Resin (e.g., HF) washing->cleavage After final coupling cycle->deprotection n-1 times peptide Purified Peptide cleavage->peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern organic chemist. Its well-defined chemistry, predictable reactivity, and orthogonality with other key protecting groups have solidified its position in the synthesis of a vast array of complex molecules, from therapeutic peptides to intricate natural products. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the Boc group in their synthetic endeavors, paving the way for future discoveries and innovations.

References

The Guardian of the Chain: A Technical History of Boc Protection in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of peptide chemistry for over half a century. Its introduction revolutionized the synthesis of peptides, paving the way for the routine construction of complex biomolecules that have transformed medicine and biological research. This in-depth technical guide explores the historical development of Boc protection, from its conceptualization to its refinement in modern solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles, provide detailed experimental protocols for its use, present quantitative data to compare methodologies, and visualize key processes to offer a comprehensive resource for professionals in the field.

The Dawn of a New Era: The Genesis of the Boc Group

Prior to the 1950s, peptide synthesis was a laborious process, fraught with low yields and challenging purifications. The breakthrough came in 1957 when Louis A. Carpino first reported the use of the tert-butyloxycarbonyl (Boc) group as an N-protecting group for amino acids.[1] What made the Boc group so revolutionary was its unique acid lability. It could be readily removed under acidic conditions that left other protecting groups, such as the benzyl-based side-chain protectors, intact. This "orthogonality" was the key to unlocking efficient, stepwise peptide synthesis.

The true potential of the Boc group was realized in the early 1960s through the pioneering work of R. Bruce Merrifield. In his Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS), Merrifield ingeniously anchored the C-terminal amino acid to an insoluble polymer support.[2] This allowed for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically simplifying the synthetic process. The Boc group, with its selective acid-lability, was the perfect partner for this new methodology. Merrifield's seminal 1963 paper in the Journal of the American Chemical Society detailed the first synthesis of a tetrapeptide using this groundbreaking approach, and in 1964, he reported an improved synthesis of the nonapeptide bradykinin, solidifying the role of Boc-SPPS as a powerful tool for chemical biology.[3][4][5]

The Boc/Bzl Strategy: A Chemical Symphony

The classical Boc-SPPS strategy, often referred to as the Boc/Bzl strategy, relies on a carefully orchestrated interplay of protecting groups with differential acid stability. The α-amino group of the incoming amino acid is temporarily protected with the Boc group, while the reactive side chains are protected by more acid-stable benzyl-based groups.

The synthesis proceeds through a series of iterative cycles, each consisting of two key steps:

  • Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the growing peptide chain.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminal amine.

This cycle is repeated until the desired peptide sequence is assembled. Finally, a strong acid is used to cleave the peptide from the resin support and simultaneously remove the side-chain protecting groups.

Key Milestones in the Evolution of Boc-SPPS

Over the decades, the original Boc-SPPS methodology has been significantly refined through the development of new resins, cleavage reagents, and protocols:

  • Resins: The original Merrifield resin (chloromethylated polystyrene) was later supplemented by the development of the PAM (phenylacetamidomethyl) resin, which offered increased stability of the peptide-resin linkage to the repeated acid treatments during deprotection.[6] For the synthesis of peptide amides, the BHA (benzhydrylamine) and MBHA (methylbenzhydrylamine) resins were introduced.[6]

  • Cleavage Reagents: While anhydrous hydrogen fluoride (HF) was the traditional reagent for the final cleavage step, its hazardous nature spurred the development of alternative, albeit still strong, acids like trifluoromethanesulfonic acid (TFMSA).[7][8]

  • "Fast Boc" and In Situ Neutralization: A major advancement came with the development of "Fast Boc" chemistry by Kent and Alewood. This protocol introduced the concept of in situ neutralization, where the neutralization of the protonated N-terminal amine after Boc removal occurs simultaneously with the coupling of the next amino acid.[9][10] This significantly reduced cycle times and improved coupling efficiency, especially for "difficult" sequences prone to aggregation.[9][10]

Experimental Protocols: The Chemist's Toolkit

This section provides detailed methodologies for the key steps in Boc-SPPS.

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is a fundamental prerequisite for Boc-SPPS.

Protocol: Boc Protection using Di-tert-butyl dicarbonate (Boc)₂O

  • Dissolution: Dissolve the amino acid in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, rendering it nucleophilic.

  • Acylation: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

  • Work-up: After the reaction is complete, the mixture is typically acidified and the Boc-protected amino acid is extracted with an organic solvent.

The Boc-SPPS Cycle

The following protocols detail a single cycle of amino acid addition in Boc-SPPS.

Protocol: Boc Deprotection

  • Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% trifluoroacetic acid (TFA) in DCM) for a short period (e.g., 5 minutes).[6]

  • Deprotection: Treat the resin with the deprotection solution for a longer period (e.g., 15-25 minutes) to ensure complete removal of the Boc group.[6]

  • Washing: Thoroughly wash the resin with DCM and then an alcohol like isopropanol to remove residual acid.[6]

Protocol: Neutralization (Standard)

  • Swelling: Swell the deprotected peptide-resin in DCM.

  • Neutralization: Treat the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, for a short period (e.g., 2 x 2 minutes).

  • Washing: Thoroughly wash the resin with DCM to remove excess base and the resulting salt.

Protocol: Coupling (Standard)

  • Activation: In a separate vessel, pre-activate the Boc-protected amino acid by dissolving it with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin and agitate the mixture until the coupling reaction is complete, as monitored by a qualitative test such as the ninhydrin test.

Protocol: "Fast Boc" with In Situ Neutralization

  • Deprotection: Perform the Boc deprotection as described above.

  • Activation: In a separate vessel, pre-activate the Boc-protected amino acid with a uronium-based coupling reagent such as HBTU or HATU in DMF.[2][9]

  • In Situ Neutralization and Coupling: Add the activated amino acid solution directly to the TFA salt of the peptide-resin, followed immediately by the addition of a hindered base like DIEA.[9] The neutralization and coupling reactions proceed simultaneously.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF.

Final Cleavage

The final step involves the cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups.

Caution: Strong acids like HF and TFMSA are extremely corrosive and hazardous. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: HF Cleavage

  • Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add a scavenger, such as anisole, to trap the reactive carbocations generated during cleavage.

  • Cleavage: Cool the apparatus to -5 to 0 °C and condense anhydrous HF into the reaction vessel. Stir the mixture at this temperature for a specified time (e.g., 1-2 hours).

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether and collect it by filtration. Wash the peptide with cold ether to remove the scavenger and other byproducts.

Protocol: TFMSA Cleavage

  • Preparation: Suspend the dried peptide-resin in a mixture of TFMSA, TFA, and a scavenger (e.g., thioanisole).[7]

  • Cleavage: Stir the mixture at room temperature for the required duration.

  • Peptide Precipitation and Washing: Precipitate the peptide with cold diethyl ether, and then wash and collect it as described for the HF cleavage protocol.[7]

Quantitative Data and Comparisons

The efficiency of each step in peptide synthesis is crucial for the overall yield and purity of the final product. The following tables summarize some of the available quantitative data for Boc-SPPS.

Table 1: Comparison of TFA Concentrations for Boc Deprotection [11]

TFA ConcentrationDeprotection TimeAverage Peptide PurityNotes
55% in DCM30 min~9% higherMore effective resin swelling leads to more complete deprotection.
100% (neat)5 minLowerCan lead to incomplete deprotection due to poor resin swelling.

Table 2: Cleavage Efficiency of TFMSA/TFA for Different Peptidyl-Resins [12][13]

Peptide SequenceResinCleavage Time (25 °C)Cleavage Yield
[Gly⁸]-Angiotensin IIPAMR< 2 hoursQuantitative
[Gly⁸]-Angiotensin IIMBHAR< 2 hoursQuantitative
Angiotensin IIPAMR< 3 hoursQuantitative
Angiotensin IIMBHAR< 3 hoursQuantitative
Angiotensin IIBHAR10-15 hoursPartial, with degradation

Table 3: Comparison of Boc and Fmoc Strategies for Peptide Synthesis [14][15]

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection Strong acid (TFA)Mild base (piperidine)
Final Cleavage Strong acid (HF, TFMSA)Strong acid (TFA)
Orthogonality Quasi-orthogonalOrthogonal
Suitability for "Difficult Sequences" Generally preferredCan be challenging
Compatibility with Sensitive Modifications Less compatibleMore compatible
Safety Requires handling of hazardous HF/TFMSAGenerally safer

Visualizing the Chemistry: Workflows and Mechanisms

To better understand the logical flow and chemical transformations in Boc-SPPS, the following diagrams are provided in the DOT language for Graphviz.

Boc_Protection_Mechanism Mechanism of Boc Protection AminoAcid Amino Acid (R-NH2) NucleophilicAttack Nucleophilic Attack AminoAcid->NucleophilicAttack BocAnhydride (Boc)2O BocAnhydride->NucleophilicAttack Base Base Base->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer BocProtectedAA Boc-Protected Amino Acid ProtonTransfer->BocProtectedAA Byproducts t-Butanol + CO2 + Base-H+ ProtonTransfer->Byproducts

Mechanism of Boc Protection of an amino acid.

Boc_Deprotection_Mechanism Mechanism of Boc Deprotection BocProtectedPeptide Boc-Protected Peptide Protonation Protonation BocProtectedPeptide->Protonation TFA TFA (H+) TFA->Protonation ProtonatedIntermediate Protonated Intermediate Protonation->ProtonatedIntermediate LossOfTertButyl Loss of t-butyl cation ProtonatedIntermediate->LossOfTertButyl CarbamicAcid Carbamic Acid Intermediate LossOfTertButyl->CarbamicAcid Byproducts Isobutylene + CO2 LossOfTertButyl->Byproducts Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation DeprotectedPeptide Deprotected Peptide (Ammonium Salt) Decarboxylation->DeprotectedPeptide

Mechanism of acid-catalyzed Boc deprotection.

Boc_SPPS_Workflow Boc-SPPS Workflow Start Start: Boc-AA-Resin Deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Coupling (Boc-AA, DCC/HOBt) Wash2->Coupling Wash3 6. Wash (DCM, DMF) Coupling->Wash3 Cycle Repeat Cycle (n-1 times) Wash3->Cycle Cycle->Deprotection Next Amino Acid FinalDeprotection Final Deprotection (Remove N-terminal Boc) Cycle->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or TFMSA) FinalDeprotection->Cleavage End Purified Peptide Cleavage->End

General workflow for Boc solid-phase peptide synthesis.

Historical_Timeline_Boc_Protection Historical Timeline of Boc Protection 1957 1957 Carpino introduces the Boc group 1963 1963 Merrifield reports first Boc-SPPS 1957->1963 1964 1964 Merrifield's improved synthesis of Bradykinin 1963->1964 1970 1970 1964->1970 s 1990s Development of 'Fast Boc' and In Situ Neutralization 1980 1980 s->1980 1990 1990 s->1990

Key milestones in the history of Boc protection.

Conclusion: The Enduring Legacy of the Boc Group

While the landscape of peptide synthesis has evolved, with the rise of Fmoc chemistry for many applications, the Boc protecting group remains an indispensable tool in the peptide chemist's arsenal. Its robustness, well-established protocols, and particular suitability for the synthesis of long and "difficult" hydrophobic sequences ensure its continued relevance. The historical journey of the Boc group, from a novel concept to a workhorse of peptide synthesis, is a testament to the power of innovative chemical design in advancing the frontiers of science and medicine. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practices of Boc chemistry is not just a lesson in history, but a practical necessity for the successful synthesis of the next generation of peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for tert-Butoxycarbonyl-D-valine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butoxycarbonyl-D-valine (Boc-D-Val-OH) is a critical building block in the solution-phase synthesis of peptides with specific stereochemical requirements. The incorporation of D-amino acids, such as D-valine, into peptide sequences can significantly enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to improved metabolic stability and longer in vivo half-lives. Furthermore, the defined stereochemistry of D-valine can enforce specific peptide conformations, which may lead to higher receptor binding affinity and altered biological activity. This document provides detailed application notes and experimental protocols for the effective use of Boc-D-Val-OH in solution-phase peptide synthesis.

Data Presentation: Coupling Efficiency of Boc-D-Valine

The success of a peptide synthesis campaign is highly dependent on the efficiency of the coupling reactions. The choice of coupling reagent is a critical parameter that can significantly influence reaction times and product yields. Below is a summary of commonly used coupling reagents in solution-phase peptide synthesis and their typical performance in the context of sterically hindered amino acids like valine. While extensive quantitative data for every possible coupling partner of Boc-D-Valine is not exhaustively compiled in the literature, the following table provides a representative overview of expected yields.

Coupling ReagentCoupling Partner ExampleSolventTypical Yield (%)Purity (%)Reference
DCC/HOBtH-Ala-OBnDCM/DMF~85-95%>95%General knowledge
EDC/HOBtH-Phe-OMeDCM~85-95%>95%[1]
HBTU/DIPEAH-Leu-OMeDMF>90%HighGeneral knowledge
HATU/DIPEAH-Gly-OtBuDMF>90%HighGeneral knowledge
T3P®H-Leu-OMeDCMHighHigh[2]

Note: Yields are highly dependent on reaction conditions, stoichiometry of reagents, and the nature of the coupling partner. The data presented should be considered as a general guideline. Optimization is often necessary for specific peptide sequences.

Experimental Protocols

N-Terminal Boc Deprotection of the Amine Component (Amino Acid Ester)

Objective: To remove the Boc protecting group from the N-terminus of an amino acid ester to prepare it for coupling with Boc-D-Val-OH.

Materials:

  • Boc-protected amino acid ester (e.g., Boc-Ala-OMe)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol using 4 M HCl in 1,4-Dioxane:

  • Dissolve the Boc-protected amino acid ester in a minimal amount of 1,4-dioxane or DCM in a round-bottom flask.

  • Add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue (the hydrochloride salt of the amino acid ester) in ethyl acetate (EtOAc).

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize the hydrochloride salt and remove any acidic byproducts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine of the amino acid ester. The product is typically used immediately in the next coupling step.

Protocol using Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected amino acid ester in DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Remove the DCM and TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA.

  • The resulting TFA salt can often be used directly in the coupling reaction with the addition of a tertiary amine base to neutralize the salt in situ.

Coupling of Boc-D-Val-OH with an Amino Acid Ester

Objective: To form a dipeptide by coupling Boc-D-Val-OH with the deprotected amino acid ester.

Recommended Coupling Method: DCC/HOBt

Materials:

  • Boc-D-Val-OH

  • Deprotected amino acid ester (from Protocol 1)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Protocol:

  • Dissolve Boc-D-Val-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the deprotected amino acid ester (1.0 equivalent) in anhydrous DCM. If it is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to liberate the free amine.

  • Add the solution of the amino acid ester to the Boc-D-Val-OH/HOBt mixture.

  • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

Work-up and Purification of the Dipeptide

Objective: To isolate and purify the newly synthesized Boc-D-Val-dipeptide.

Materials:

  • Reaction mixture from Protocol 2

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Protocol:

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM or EtOAc.

  • Combine the filtrate and washes and dilute with EtOAc.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl solution (to remove any unreacted amine and base)

    • Saturated NaHCO₃ solution (to remove unreacted Boc-D-Val-OH and HOBt)

    • Brine (to remove residual salts)

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane).

  • Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to yield the purified Boc-protected dipeptide.

Mandatory Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_step1 Step 1: N-Terminal Deprotection cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Work-up & Purification cluster_step4 Step 4: Chain Elongation (Optional) Boc_AA_Ester Boc-AA-OR Deprotection Deprotection (e.g., 4M HCl/Dioxane or TFA) Boc_AA_Ester->Deprotection Free_Amine H-AA-OR Deprotection->Free_Amine Coupling Coupling Reaction (e.g., DCC/HOBt) Free_Amine->Coupling Boc_D_Val Boc-D-Val-OH Boc_D_Val->Coupling Dipeptide Boc-D-Val-AA-OR Coupling->Dipeptide Workup Aqueous Work-up Dipeptide->Workup Purification Column Chromatography Workup->Purification Pure_Dipeptide Pure Boc-D-Val-AA-OR Purification->Pure_Dipeptide C_Term_Deprotection C-Terminal Deprotection (e.g., Saponification) Pure_Dipeptide->C_Term_Deprotection For C-terminal elongation N_Term_Deprotection_2 N-Terminal Deprotection Pure_Dipeptide->N_Term_Deprotection_2 For N-terminal elongation Coupling_2 Couple next Boc-AA-OH N_Term_Deprotection_2->Coupling_2

Caption: Workflow for solution-phase dipeptide synthesis using Boc-D-Val-OH.

D_Amino_Acid_Significance cluster_peptide Peptide Properties cluster_effects Biological Consequences L_Peptide L-Amino Acid Peptide Protease Proteolytic Enzymes L_Peptide->Protease D_Peptide D-Amino Acid Containing Peptide (e.g., with D-Valine) D_Peptide->Protease Steric Hindrance Conformation Altered Conformation D_Peptide->Conformation Degradation Rapid Degradation Protease->Degradation Stability Increased Stability Protease->Stability Receptor Target Receptor Binding Enhanced Binding Affinity Receptor->Binding Conformation->Receptor Activity Modified Biological Activity Binding->Activity

Caption: Significance of incorporating D-amino acids into peptides.

References

Coupling Reagents Compatible with Boc-D-valine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as D-valine protected with a tert-butyloxycarbonyl (Boc) group (Boc-D-valine), presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky side chain of valine can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences. The selection of a highly efficient coupling reagent is therefore critical to overcome this steric hindrance and ensure the successful synthesis of peptides containing Boc-D-valine.

This document provides a comprehensive overview of coupling reagents compatible with Boc-D-valine, including a comparison of their performance, detailed experimental protocols, and visual workflows to guide researchers in optimizing their peptide synthesis strategies.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating Boc-D-valine. Modern peptide synthesis relies on several classes of reagents, each with distinct advantages and disadvantages. For sterically hindered amino acids, uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides alone.

Coupling Reagent/MethodClassRelative Efficiency for Hindered CouplingsTypical Coupling TimeRacemization RiskKey Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateA cost-effective and widely used method. The addition of HOBt is crucial to suppress racemization and improve reaction rates.[1][2] May require longer reaction times or double coupling for complete reaction with Boc-D-valine.
HBTU/DIPEA Aminium SaltVery Good30 - 60 minutesLowA reliable and commonly used reagent that is more efficient than carbodiimides for hindered couplings.[3]
HATU/DIPEA Aminium SaltExcellent15 - 45 minutesVery LowGenerally considered more reactive and faster than HBTU, making it a preferred choice for difficult couplings like those involving Boc-D-valine.[1][3][4] The HOAt moiety enhances the reactivity and reduces the risk of epimerization.[4]
HCTU/DIPEA Aminium SaltExcellent15 - 45 minutesVery LowA highly efficient coupling reagent, comparable in reactivity to HATU, but often more cost-effective.[5][6][7]
PyBOP/DIPEA Phosphonium SaltVery Good20 - 60 minutesLowA robust reagent for peptide bond formation with minimal side reactions.[8][9] It is particularly useful in solution-phase synthesis as well.[9]
COMU/DIPEA Uronium SaltExcellent15 - 45 minutesVery LowA third-generation uronium salt that is highly reactive and has an improved safety profile as it does not release potentially explosive benzotriazole byproducts.[2][10][11][12]

Experimental Protocols

The following are detailed protocols for the coupling of Boc-D-valine during Boc-SPPS. These protocols can be adapted for both manual and automated peptide synthesis.

Protocol 1: Coupling of Boc-D-valine using DIC/HOBt

This protocol describes a standard and cost-effective method for coupling Boc-D-valine.

Materials:

  • Boc-D-valine

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) for neutralization

  • Ninhydrin test kit for monitoring

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for another 20-30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove TFA and byproducts.

  • Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 5 minutes) to neutralize the N-terminal amine salt. Wash the resin with DMF (5x).

  • Activation of Boc-D-valine: In a separate reaction vessel, dissolve Boc-D-valine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the activated Boc-D-valine solution to the neutralized peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): If the ninhydrin test is positive after the initial coupling, a second coupling (recoupling) can be performed. Alternatively, any unreacted N-terminal amines can be "capped" by acetylation using acetic anhydride and a non-nucleophilic base like DIPEA to prevent the formation of deletion peptides.

Protocol 2: High-Efficiency Coupling of Boc-D-valine using HATU

This protocol is recommended for achieving high coupling efficiency and minimizing reaction times for the sterically hindered Boc-D-valine.

Materials:

  • Boc-D-valine

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Ninhydrin test kit

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-4 of Protocol 1.

  • Activation and Coupling: a. In a separate vial, dissolve Boc-D-valine (3 equivalents) and HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution to begin the activation. c. Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin. d. Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow steps 7-8 of Protocol 1. Due to the high reactivity of HATU, a single coupling is often sufficient.

Visualizing the Workflow and Chemical Logic

To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.

G General Boc-SPPS Workflow for a Single Coupling Cycle Resin Start: Peptide-Resin Swell 1. Swell Resin (DCM, then DMF) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Wash (DCM, DMF) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIPEA in DMF) Wash1->Neutralize Wash2 5. Wash (DMF) Neutralize->Wash2 Couple 7. Couple to Resin Wash2->Couple Activate 6. Activate Boc-D-valine (Coupling Reagent + Base in DMF) Activate->Couple Wash3 8. Wash (DMF, DCM) Couple->Wash3 Next Ready for Next Cycle Wash3->Next

Caption: A flowchart illustrating a single coupling cycle in Boc-SPPS.

G Decision Pathway for Coupling Reagent Selection Start Start: Coupling of Boc-D-valine Cost Is cost the primary concern? Start->Cost Efficiency Is highest efficiency/ speed critical? Cost->Efficiency No DIC Use DIC/HOBt Cost->DIC Yes Uronium Use high-efficiency uronium/aminium reagent Efficiency->Uronium Yes Recouple Monitor closely; consider double coupling DIC->Recouple HATU HATU/HCTU/COMU Uronium->HATU

Caption: A decision tree to guide the selection of a coupling reagent.

G Activation of Boc-D-valine with HATU cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products for Coupling BocVal Boc-D-valine R-COOH ActiveEster OAt-ester R-COO-At BocVal->ActiveEster + HATU HATU Activator HATU->ActiveEster + DIPEA DIPEA Base DIPEA->ActiveEster + CoupledProduct Coupled Peptide R-CO-NH-Peptide ActiveEster->CoupledProduct + Peptide-Resin PeptideResin Peptide-Resin H2N-Peptide

References

Applications of Boc-D-valine in Pharmaceutical Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-valine, a protected form of the non-proteinogenic amino acid D-valine, is a critical chiral building block in modern pharmaceutical drug discovery. The incorporation of D-amino acids into therapeutic agents is a key strategy to enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the D-valine amine allows for its controlled and sequential incorporation into peptides and other complex molecules. This document provides detailed application notes and experimental protocols for the use of Boc-D-valine in the synthesis of antiviral and anti-inflammatory agents, highlighting its role in the development of potent and selective therapeutics.

Key Applications of Boc-D-valine

Boc-D-valine serves as a vital precursor in the synthesis of a variety of pharmaceutical agents. Its primary applications include:

  • Peptide and Peptidomimetic Synthesis: The introduction of D-valine into peptide sequences confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[1]

  • Antiviral Drug Development: Boc-D-valine is a key intermediate in the synthesis of several antiviral drugs, including the Hepatitis C Virus (HCV) NS3/4A protease inhibitors boceprevir and narlaprevir.[2][3]

  • Anti-inflammatory Agents: It is utilized in the preparation of selective C-C chemokine receptor type 1 (CCR1) antagonists, which are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[4]

  • Chiral Building Block for Small Molecules: Beyond peptides, Boc-D-valine is employed in the asymmetric synthesis of complex small molecules where the specific stereochemistry of the valine side chain is crucial for biological activity.

Data Presentation: Efficacy and Potency of Drugs Incorporating D-Valine Derivatives

The incorporation of D-valine can significantly impact the potency and efficacy of a drug. The following tables summarize quantitative data for exemplary drugs synthesized using D-valine derivatives.

DrugTargetAssayPotency (IC50/EC50/Ki)Reference(s)
Boceprevir HCV NS3/4A ProteaseEnzymatic Inhibition (IC50)4.13 µM[5][6]
Antiviral Activity (EC50)~40 µM (in Vero E6 cells)[2][7]
Narlaprevir HCV NS3/4A ProteaseEnzymatic Inhibition (Ki*)7 nM[8]
Antiviral Activity (EC50)20 ± 6 nM (in genotype 1b HCV replicon)[8]
Antiviral Activity (EC90)40 ± 10 nM (in genotype 1b HCV replicon)[8]
CCR1 Antagonist (Compound 22) CCR1Binding Affinity (IC50)16 nM (rat)[9]
Various CCR1 Antagonists CCR1Binding Affinity (Ki)0.29 nM - 21 nM[10]

Signaling Pathways

The therapeutic effects of drugs synthesized from Boc-D-valine are achieved through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

HCV NS3/4A Protease Signaling Pathway

The Hepatitis C virus NS3/4A protease is essential for viral replication and plays a key role in evading the host's innate immune response. It cleaves and inactivates the mitochondrial antiviral-signaling protein (MAVS), thereby disrupting the downstream signaling cascade that leads to the production of type I interferons. Inhibitors like boceprevir and narlaprevir block this cleavage, allowing the immune system to recognize and combat the viral infection.

HCV_NS3_Protease_Pathway HCV NS3/4A Protease Signaling Pathway cluster_virus HCV Replication cluster_host Host Cell Innate Immunity HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A MAVS MAVS NS3_4A->MAVS Cleaves & Inactivates Boceprevir Boceprevir / Narlaprevir Boceprevir->NS3_4A Inhibits IRF3_NFkB IRF3 / NF-κB Activation MAVS->IRF3_NFkB RIG_I RIG-I / TLR3 RIG_I->MAVS senses viral RNA Interferon Type I Interferon Production IRF3_NFkB->Interferon Antiviral_State Antiviral State Interferon->Antiviral_State

Caption: Inhibition of HCV NS3/4A protease by drugs prevents MAVS cleavage, restoring interferon production.

CCR1 Signaling Pathway in Rheumatoid Arthritis

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a significant role in the recruitment of inflammatory cells to sites of inflammation, such as the synovial tissue in rheumatoid arthritis. Activation of CCR1 by its chemokine ligands (e.g., CCL3, CCL5) triggers downstream signaling cascades, including the JAK/STAT pathway, leading to the expression of pro-inflammatory genes and perpetuation of the inflammatory response. CCR1 antagonists block this interaction, thereby reducing inflammation.

CCR1_Signaling_Pathway CCR1 Signaling Pathway in Rheumatoid Arthritis cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling Chemokines Chemokines (CCL3, CCL5) CCR1 CCR1 Receptor Chemokines->CCR1 Binds & Activates G_Protein G Protein CCR1->G_Protein CCR1_Antagonist CCR1 Antagonist CCR1_Antagonist->CCR1 Blocks JAK_STAT JAK/STAT Pathway (JAK1, STAT1, STAT3) G_Protein->JAK_STAT Gene_Expression Pro-inflammatory Gene Expression JAK_STAT->Gene_Expression Inflammation Inflammation (Cell Recruitment, Cytokine Release) Gene_Expression->Inflammation

Caption: CCR1 antagonists block chemokine binding, inhibiting the JAK/STAT pathway and reducing inflammation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Boc-D-valine and its incorporation into a peptide chain using solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of Boc-D-valine

This protocol describes a standard method for the protection of the amine group of D-valine using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

  • D-valine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Saturated ammonium chloride solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Reaction flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve D-valine in a 1 M solution of sodium hydroxide.

  • To the stirred solution, add tetrahydrofuran followed by di-tert-butyl dicarbonate.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 1 M NaOH.

  • Stir the reaction at room temperature for 12 hours.

  • After the reaction is complete, extract the aqueous phase twice with ethyl acetate to remove any unreacted Boc-anhydride.

  • Cool the aqueous phase in an ice bath and acidify to pH 1-2 with 1 M HCl.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers and wash with saturated ammonium chloride solution, followed by saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Boc-D-valine as a white to off-white solid.[4]

Protocol 2: Incorporation of Boc-D-valine into a Peptide using Boc-SPPS

This protocol outlines the general steps for coupling Boc-D-valine to a growing peptide chain on a solid support using the Boc/Bzl strategy.

Materials:

  • Pre-loaded resin (e.g., Merrifield resin with the first amino acid attached)

  • Boc-D-valine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, DIC)

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Experimental Workflow (One Coupling Cycle):

Boc_SPPS_Workflow Boc-SPPS Coupling Cycle for Boc-D-valine start Start with N-Boc protected peptide on resin deprotection 1. Deprotection: 50% TFA in DCM start->deprotection wash1 2. Wash: DCM, IPA, DMF deprotection->wash1 neutralization 3. Neutralization: 5-10% DIPEA in DCM/DMF wash1->neutralization wash2 4. Wash: DMF neutralization->wash2 coupling 5. Coupling: Boc-D-valine, Coupling Reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF wash2->coupling wash3 6. Wash: DMF, DCM coupling->wash3 end N-Boc-D-valine coupled to peptide on resin wash3->end

Caption: A typical cycle for adding a Boc-protected amino acid in solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in the synthesis vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes (pre-wash).

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).[11]

  • Neutralization:

    • Add a solution of 5-10% DIPEA in DMF to the resin and shake for 5-10 minutes.

    • Drain the neutralization solution and wash the resin with DMF (3x).[8]

  • Coupling:

    • In a separate vessel, pre-activate Boc-D-valine (2-4 equivalents relative to resin loading) with a coupling reagent. For example, dissolve Boc-D-valine and HBTU (0.95 equivalents to the amino acid) in DMF, and add DIPEA (2 equivalents to the amino acid).

    • Add the activated Boc-D-valine solution to the neutralized peptide-resin.

    • Shake the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid such as anhydrous hydrogen fluoride (HF) with appropriate scavengers. The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-D-valine is an indispensable tool in pharmaceutical drug discovery, enabling the synthesis of more robust and effective therapeutic agents. Its use in enhancing the stability of peptide drugs and as a key chiral component in small molecule synthesis has led to the development of important antiviral and anti-inflammatory drugs. The protocols and data provided herein serve as a valuable resource for researchers and scientists working in the field of drug development.

References

Application Notes and Protocols: Tert-Butoxycarbonyl-D-valine as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butoxycarbonyl-D-valine (Boc-D-Val-OH) as a versatile chiral building block in asymmetric synthesis. The unique stereochemistry of the D-valine moiety makes it an invaluable tool for the stereocontrolled synthesis of a wide range of chiral molecules, including unnatural amino acids, pharmaceutical intermediates, and biologically active peptides.

Introduction to this compound

This compound is a derivative of the naturally occurring amino acid D-valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for the selective modification of other functional groups.[1][2] The inherent chirality of the D-valine backbone provides a powerful platform for inducing stereoselectivity in subsequent chemical transformations.

Key Properties:

PropertyValue
CAS Number 22838-58-0
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMF, DCM, and THF

Applications in Asymmetric Synthesis

Boc-D-Val-OH serves as a cornerstone in various asymmetric synthetic strategies, primarily leveraged in two distinct ways:

  • As a Chiral Building Block: The entire Boc-D-valine molecule is incorporated into the final product, imparting its inherent chirality. This is particularly prevalent in the synthesis of peptides and peptidomimetics with specific biological activities. The presence of D-amino acids can enhance peptide stability against enzymatic degradation and influence receptor binding.[3][4][5]

  • As a Chiral Auxiliary: The Boc-D-valine moiety is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. This approach is widely used in the synthesis of enantiomerically pure carboxylic acids, amino acids, and other chiral compounds.[6][7]

Experimental Protocols

Diastereoselective Alkylation using a Boc-D-Valine Derived Chiral Auxiliary

This protocol details the use of a chiral oxazolidinone derived from D-valine for the diastereoselective alkylation of an enolate, a key step in the synthesis of enantiomerically pure α-substituted carboxylic acids.

Reaction Scheme:

Protocol:

  • Acylation of the Chiral Auxiliary:

    • To a solution of the D-valinol-derived oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the N-acyloxazolidinone by flash chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a 2 M solution in THF dropwise and stir for 30 minutes to form the enolate.[8]

    • Add the alkyl halide (1.2 equiv.) and continue stirring at -78 °C for 4 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the alkylated product by flash chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (2.0 equiv.) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

    • The chiral auxiliary can be recovered from the aqueous layer.

Quantitative Data:

ElectrophileDiastereomeric Excess (d.e.)Yield (%)
Benzyl bromide>99%85
Methyl iodide>98%92
Allyl bromide>99%88

Note: Yields and d.e. are representative and can vary based on specific substrates and reaction conditions.[8][9]

Synthesis of a β-Lactam Intermediate for Antiviral Drugs

Boc-D-valine can be a crucial starting material in the synthesis of chiral β-lactams, which are core structures in many antibiotics and other therapeutic agents.

Protocol for Staudinger [2+2] Cycloaddition:

  • Imine Formation:

    • To a solution of an aldehyde (1.0 equiv.) and a chiral amine derived from Boc-D-valine (1.0 equiv.) in dichloromethane (DCM), add magnesium sulfate as a drying agent.

    • Stir the mixture at room temperature for 4 hours.

    • Filter off the drying agent to obtain the chiral imine solution.

  • [2+2] Cycloaddition:

    • Cool the imine solution to 0 °C.

    • In a separate flask, prepare the ketene by adding triethylamine (1.5 equiv.) to a solution of an acyl chloride (1.2 equiv.) in DCM at 0 °C.

    • Slowly add the ketene solution to the imine solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.

    • Purify the β-lactam product by column chromatography.

Quantitative Data:

AldehydeAcyl ChlorideDiastereomeric Ratio (cis:trans)Yield (%)
BenzaldehydeAcetyl chloride>95:575
4-MethoxybenzaldehydePhenoxyacetyl chloride>98:282

Note: The stereochemical outcome is highly dependent on the specific reactants and conditions.

Visualizing Workflows and Pathways

Experimental Workflow for Chiral Auxiliary-Mediated Alkylation

The following diagram illustrates the general workflow for the diastereoselective alkylation of a prochiral substrate using a chiral auxiliary derived from D-valine.

G cluster_0 Preparation cluster_1 Asymmetric Synthesis cluster_2 Cleavage & Recovery Prochiral_Substrate Prochiral Substrate Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Boc-D-Valine Derived Auxiliary Chiral_Auxiliary->Acylation Chiral_Substrate Chiral Substrate Acylation->Chiral_Substrate Enolate_Formation Enolate Formation (Base) Chiral_Substrate->Enolate_Formation Alkylation Alkylation (Electrophile) Enolate_Formation->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Role of D-Valine in an Antiviral Drug Mechanism of Action

D-valine derivatives are incorporated into various antiviral drugs. For instance, Valacyclovir, a prodrug of Acyclovir, utilizes L-valine to enhance bioavailability. While this example uses the L-enantiomer, the principle of using amino acids to modify drug properties is crucial. The chirality of these building blocks can significantly impact the drug's interaction with viral enzymes. The following diagram illustrates a simplified mechanism of action for a nucleoside analog antiviral drug, where a D-amino acid-derived component could influence its delivery or interaction with the viral polymerase.

G cluster_0 Drug Administration & Activation cluster_1 Viral Replication Cycle Prodrug Prodrug (e.g., containing D-Valine moiety) Active_Drug Active Drug (Nucleoside Analog) Prodrug->Active_Drug Metabolism Viral_DNA_Polymerase Viral DNA Polymerase Active_Drug->Viral_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Viral_Replication Viral Replication Viral_DNA_Synthesis->Viral_Replication Progeny_Viruses Progeny Viruses Viral_Replication->Progeny_Viruses Leads to

Caption: Inhibition of viral replication by a nucleoside analog.

Conclusion

This compound is a powerful and versatile tool in the field of asymmetric synthesis. Its applications range from the direct incorporation into chiral targets to its use as a transient stereodirecting group. The protocols and data presented herein demonstrate the utility of Boc-D-Val-OH in achieving high levels of stereocontrol, making it an essential reagent for researchers in academia and the pharmaceutical industry. The continued exploration of its synthetic potential will undoubtedly lead to the development of novel and efficient routes to complex chiral molecules.

References

Application Notes and Protocols for the Incorporation of D-Amino Acids into Peptides using Boc-D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug design and development to enhance therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer plasma half-lives and improved bioavailability.[1] Furthermore, the introduction of D-amino acids can induce specific conformational constraints, which can be beneficial for receptor binding and selectivity. This document provides detailed application notes and protocols for the incorporation of D-valine into peptides using tert-butyloxycarbonyl (Boc) protected D-valine (Boc-D-Valine) in solid-phase peptide synthesis (SPPS).

Valine, a sterically hindered amino acid, can present challenges during peptide synthesis, leading to lower coupling efficiencies.[2] These challenges can be exacerbated with the D-enantiomer. Therefore, optimized protocols are crucial for the successful synthesis of D-valine-containing peptides.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide containing a Boc-D-valine residue. These values are illustrative for sterically hindered amino acids and can vary depending on the specific peptide sequence, length, scale, and instrumentation used.

ParameterTypical ValueNotes
Resin Substitution0.4 - 0.8 mmol/gMerrifield or PAM resin are commonly used for Boc-SPPS.[3]
Coupling Efficiency (Standard Amino Acids)>99%Monitored by the ninhydrin (Kaiser) test.
Coupling Efficiency (Boc-D-Valine) 95 - 99% May require double coupling, extended reaction times, or the use of more potent coupling reagents due to steric hindrance.[2][4]
Overall Crude Peptide Yield50 - 75%Highly dependent on the peptide length and the number of difficult couplings.
Crude Peptide Purity (by HPLC)40 - 60%Purification via preparative RP-HPLC is typically required.
Final Purified Peptide Yield15 - 30%Post-purification yield.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating Boc-D-valine on a Merrifield resin using the Boc/Bzl strategy.

1. Resin Preparation and First Amino Acid Attachment

  • Resin Swelling: Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1-2 hours.

  • Attachment of the First Boc-Amino Acid (Cesium Salt Method):

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.

    • Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF).

    • Add the dissolved cesium salt to the swollen resin.

    • Heat the reaction mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, a DMF/water mixture, DMF again, and finally DCM.

    • Dry the resin under vacuum.

2. Peptide Chain Elongation Cycle (for each amino acid)

This cycle consists of deprotection, neutralization, and coupling steps.

  • Step 2a: Boc Deprotection

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[3]

    • Filter the resin and wash thoroughly with DCM (3x) and isopropanol (2x).[3] Note: When the peptide sequence contains sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA/DCM solution.[3]

  • Step 2b: Neutralization

    • Wash the peptide-resin with DCM.

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Repeat the neutralization step.

    • Filter the resin and wash thoroughly with DCM (3x).

  • Step 2c: Amino Acid Coupling (Standard Amino Acids)

    • In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Step 2d: Incorporation of Boc-D-Valine (Sterically Hindered Coupling)

    • Due to the steric hindrance of the valine side chain, a more robust coupling strategy is recommended.

    • Pre-activation: In a separate vessel, dissolve Boc-D-valine (3 equivalents) and a coupling reagent like HATU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the pre-activated Boc-D-valine solution to the neutralized peptide-resin.

    • Extend the coupling time to 2-4 hours.

    • Monitor the reaction completion with the ninhydrin test.

    • Double Coupling: If the ninhydrin test is positive (blue beads), indicating incomplete coupling, filter and wash the resin, and repeat the coupling step with a fresh solution of activated Boc-D-valine.

3. Capping (Optional)

If coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion peptide sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7 v/v/v) for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF.

4. Final Deprotection and Cleavage

After the final amino acid has been coupled and the terminal Boc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • HF Cleavage:

    • Dry the peptide-resin thoroughly under vacuum.

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% liquid HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[1][3]

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether, wash several times with cold ether, and dry under vacuum.

  • TFMSA Cleavage (Alternative to HF):

    • Treat the resin with a solution of trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole.

    • After cleavage, evaporate the strong acid.

    • Precipitate and wash the crude peptide with cold diethyl ether.

5. Purification and Analysis

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final D-valine containing peptide.

Visualizations

Experimental Workflow

Boc_SPPS_Workflow Start Start: Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Boc-D-Valine Coupling (HBTU/HATU, DIEA in DMF) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Monitoring Ninhydrin Test Wash3->Monitoring Monitoring->Coupling Incomplete (Recouple) End_Cycle End of Cycle: Peptide-Resin + 1 residue (N-terminally Boc-protected) Monitoring->End_Cycle Complete End_Cycle->Deprotection Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) End_Cycle->Final_Cleavage Final Cycle Proteolytic_Stability cluster_L_Peptide L-Peptide cluster_D_Peptide D-Peptide cluster_Target Biological Target L_Peptide L-Valine Peptide Protease Protease L_Peptide->Protease Susceptible Target Receptor / Enzyme L_Peptide->Target Degradation Degradation (Inactive Fragments) Protease->Degradation Cleavage D_Peptide D-Valine Peptide Protease2 Protease D_Peptide->Protease2 Resistant D_Peptide->Target No_Degradation No Degradation (Active Peptide) Protease2->No_Degradation No Cleavage L_Signal Transient Signal Target->L_Signal D_Signal Prolonged Signal Target->D_Signal Inflammatory_Signaling_Inhibition Stimulus Inflammatory Stimulus Signaling_Pathway Signaling Cascade (e.g., NF-κB, MAPK) Stimulus->Signaling_Pathway Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-8, TNF-α) Signaling_Pathway->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation D_Val_Peptide D-Valine Containing Peptide D_Val_Peptide->Signaling_Pathway Inhibition

References

Application Note: Synthesis of Peptidomimetics Using Boc-D-valine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer significant advantages in drug discovery, including enhanced metabolic stability, improved bioavailability, and increased receptor affinity and selectivity.[1][2] The incorporation of non-natural amino acids, such as D-amino acids, is a common strategy to increase resistance to proteolytic degradation. Boc-D-valine serves as a crucial chiral building block in the synthesis of these valuable molecules. This application note details protocols for the synthesis of peptidomimetics utilizing Boc-D-valine, primarily through its conversion to the key intermediate, N-Boc-D-valinal, which is then employed in multicomponent reactions like the Ugi and Passerini reactions.

Synthesis of the Key Intermediate: N-Boc-D-valinal

The synthesis of many peptidomimetics begins with the reduction of the carboxylic acid of Boc-D-valine to an aldehyde, forming N-Boc-D-valinal. This aldehyde is a versatile substrate for various carbon-carbon bond-forming reactions.

Experimental Protocol: Reduction of Boc-D-valine

This protocol describes the conversion of N-Boc-D-valine to N-Boc-D-valinal.

Materials:

  • N-Boc-D-valine

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether, anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Weinreb Amide Formation:

    • Dissolve N-Boc-D-valine (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous THF.

    • Cool the solution to -15 °C in an ice-salt bath.

    • Add N-methylmorpholine (2.2 eq) dropwise, ensuring the temperature remains below -10 °C.

    • Add isobutyl chloroformate (1.1 eq) dropwise.

    • Stir the reaction mixture at -15 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Weinreb amide.

  • Reduction to Aldehyde:

    • Dissolve the crude Weinreb amide in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M solution of LiAlH₄ in THF (1.5 eq) dropwise.

    • Stir the mixture at 0 °C for 1 hour.

    • Quench the reaction by the slow, sequential addition of water, 15% NaOH solution, and more water.

    • Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

    • Filter the precipitate and wash thoroughly with diethyl ether.

    • Concentrate the combined filtrate to yield N-Boc-D-valinal as a crude oil, which can be purified by column chromatography.

G cluster_workflow Workflow: N-Boc-D-valinal Synthesis start Boc-D-valine weinreb Weinreb Amide Formation (N,O-Dimethylhydroxylamine HCl, NMM, Isobutyl chloroformate) start->weinreb Step 1 reduction Reduction to Aldehyde (LiAlH₄) weinreb->reduction Step 2 purification Purification (Column Chromatography) reduction->purification Step 3 product N-Boc-D-valinal purification->product

Caption: Experimental workflow for the synthesis of N-Boc-D-valinal.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating complex, peptide-like molecules in a single step from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] Using N-Boc-D-valinal as the aldehyde component allows for the direct incorporation of the D-valine scaffold into the peptidomimetic product.

Experimental Protocol: Ugi Reaction

Materials:

  • N-Boc-D-valinal (1.0 eq)

  • Amine (e.g., Benzylamine, 1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)

  • Methanol (MeOH) as solvent

Procedure:

  • Dissolve N-Boc-D-valinal (1.0 eq) in methanol.

  • Add the amine (1.0 eq) and stir for 20 minutes to pre-form the imine.

  • Add the carboxylic acid (1.0 eq) to the mixture.

  • Add the isocyanide (1.0 eq) and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired α-acylamino amide peptidomimetic.

Quantitative Data: Ugi Reaction Yields

The yields and diastereoselectivity of the Ugi reaction can vary based on the specific components used. The use of a chiral aldehyde like N-Boc-D-valinal can induce diastereoselectivity in the final product.

EntryAmine ComponentCarboxylic AcidIsocyanideYield (%)Diastereomeric Ratio (d.r.)
1BenzylamineAcetic Acidtert-Butyl Isocyanide75%65:35
2AnilinePropionic AcidCyclohexyl Isocyanide68%70:30
3Glycine methyl esterBenzoic Acidtert-Butyl Isocyanide65%60:40
4L-Alanine benzyl esterAcetic AcidBenzyl Isocyanide71%75:25

Note: Data are representative and compiled from typical results found in the literature for Ugi reactions involving N-Boc-α-amino aldehydes.[4]

G cluster_ugi Ugi Four-Component Reaction (U-4CR) Mechanism aldehyde N-Boc-D-valinal imine Iminium Ion Formation aldehyde->imine amine Amine (R²-NH₂) amine->imine acid Carboxylic Acid (R³-COOH) acid->imine isocyanide Isocyanide (R⁴-NC) nitrilium Nitrilium Ion Intermediate isocyanide->nitrilium product α-Acylamino Amide (Peptidomimetic) imine->nitrilium mumm Mumm Rearrangement nitrilium->mumm mumm->product

Caption: Generalized mechanism of the Ugi four-component reaction.

Application in Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful multicomponent reaction that combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[5] This reaction provides a rapid route to ester-containing peptidomimetics, which can be valuable as prodrugs or as intermediates for further modification.

Experimental Protocol: Passerini Reaction

Materials:

  • N-Boc-D-valinal (1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Add N-Boc-D-valinal (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) to a flask containing anhydrous DCM.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction is often run at high concentration (e.g., 1-2 M).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ to remove excess carboxylic acid.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy amide.

Quantitative Data: Passerini Reaction Yields

The Passerini reaction often proceeds in good to excellent yields and, like the Ugi reaction, can exhibit diastereoselectivity when a chiral aldehyde is used.

EntryCarboxylic AcidIsocyanideSolventYield (%)Diastereomeric Ratio (d.r.)
1Acetic AcidCyclohexyl IsocyanideDCM85%55:45
2Benzoic Acidtert-Butyl IsocyanideDCM88%60:40
3Propionic AcidBenzyl IsocyanideTHF82%58:42
4Formic AcidCyclohexyl IsocyanideDCM90%52:48

Note: Data are representative and based on typical results reported for Passerini reactions involving N-Boc-α-amino aldehydes.[6][7]

G cluster_passerini Passerini Three-Component Reaction (P-3CR) Mechanism aldehyde N-Boc-D-valinal transition_state Cyclic Transition State aldehyde->transition_state acid Carboxylic Acid (R²-COOH) acid->transition_state isocyanide Isocyanide (R³-NC) isocyanide->transition_state product α-Acyloxy Amide (Peptidomimetic) rearrangement Acyl Group Transfer transition_state->rearrangement rearrangement->product

Caption: Generalized mechanism of the Passerini three-component reaction.

Biological Application: Protease Inhibition

Peptidomimetics containing D-amino acids are frequently designed as inhibitors of proteases, enzymes that cleave peptide bonds.[8] Their D-configuration makes them resistant to cleavage, allowing them to bind to the enzyme's active site and block its function. This mechanism is crucial in the development of drugs for diseases where proteases are dysregulated, such as in viral infections (e.g., HIV protease) and cancer.[9][10]

G cluster_inhibition Signaling Pathway: Protease Inhibition protease Protease Enzyme active_site Active Site Binding protease->active_site substrate Natural Peptide Substrate substrate->active_site Normal Pathway peptidomimetic Peptidomimetic Inhibitor (from Boc-D-valine) peptidomimetic->active_site Competitive Binding cleavage Substrate Cleavage (Biological Effect) active_site->cleavage inhibition Inhibition (No Cleavage, Therapeutic Effect) active_site->inhibition

Caption: Mechanism of competitive inhibition of a protease enzyme.

References

Protocol for Boc Deprotection in the Presence of tert-Butoxycarbonyl-D-valine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of a Boc-protected amine in a molecule containing tert-Butoxycarbonyl-D-valine. The primary method described utilizes trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation.[3][4] Alternative methods with milder reagents are also discussed for substrates that may be sensitive to strong acids.

Introduction

The removal of the Boc protecting group is a critical step in many synthetic pathways. The most common and reliable method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][5] The mechanism of this deprotection involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[6][7] This cation can then be quenched, deprotonate to form isobutylene, or polymerize.[6][8] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[4][6]

The presence of a this compound moiety within the molecule does not typically necessitate significant alterations to standard Boc deprotection protocols. However, as with any chemical reaction, optimization of conditions such as reaction time and temperature may be required to ensure complete deprotection without unwanted side reactions.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the acidic deprotection of a Boc group.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally applicable method for Boc deprotection.

Materials and Reagents:

  • Boc-protected substrate containing this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a solution of 20-50% TFA in DCM.[9] For a standard deprotection, a 25% TFA/DCM solution is often sufficient.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to 2 hours.[1][3] Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected amine. The product may be obtained as the TFA salt if the basic wash is omitted.[7]

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

An alternative to TFA, using a solution of HCl in an organic solvent.

Materials and Reagents:

  • Boc-protected substrate containing this compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Data Presentation

The efficiency of Boc deprotection can be influenced by the specific substrate and reaction conditions. The following table summarizes typical reaction parameters for the described protocols.

MethodReagentSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Notes
125-50% TFADichloromethaneRoom Temperature30 min - 2 h>95%Most common and generally effective method.[1][3]
24M HCl1,4-DioxaneRoom Temperature1 - 4 h>90%Product precipitates as the hydrochloride salt.[1][10]

Visualizations

Boc Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate Protonation H_plus H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Carbamate->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene -H⁺ Boc_Deprotection_Workflow start Start dissolve Dissolve Boc-protected substrate in anhydrous DCM start->dissolve add_tfa Add TFA/DCM solution (e.g., 25%) dissolve->add_tfa react Stir at room temperature (30 min - 2 h) add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Evaporate solvent and excess TFA monitor->workup Reaction Complete neutralize Dissolve in EtOAc and wash with aq. NaHCO₃ workup->neutralize dry Dry organic layer (e.g., Na₂SO₄) neutralize->dry concentrate Filter and concentrate in vacuo dry->concentrate end Obtain deprotected amine concentrate->end

References

Application Notes and Protocols for the Use of Boc-D-valine in the Synthesis of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents in the face of rising antibiotic resistance. However, their development is often hampered by their susceptibility to proteolytic degradation in vivo. A key strategy to enhance the stability of these peptides is the incorporation of non-proteinogenic amino acids, such as D-amino acids. The inclusion of D-isomers renders the peptide bonds adjacent to them resistant to cleavage by proteases, which are stereospecific for L-amino acids. Boc-D-valine is a commercially available, protected D-amino acid that can be readily incorporated into peptide sequences during solid-phase peptide synthesis (SPPS). This application note provides detailed protocols for the synthesis of AMPs containing D-valine using Boc-chemistry, along with methods for their purification, characterization, and biological evaluation.

The substitution of an L-amino acid with its D-enantiomer, such as D-valine, can significantly increase the peptide's resistance to enzymatic degradation, thereby prolonging its half-life and bioavailability in a biological system.[1][2] Notably, for many AMPs that act on the bacterial membrane, this substitution does not negatively impact, and can sometimes even enhance, antimicrobial activity.[1][2] This document will use a hypothetical antimicrobial peptide, modeled after known arginine- and valine-rich AMPs, to illustrate the synthesis and the expected outcomes of D-valine incorporation.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis and evaluation of a model antimicrobial peptide (AMP-L) and its D-valine substituted analog (AMP-D-Val). The data is based on typical yields and the comparative biological activities observed in studies of D-amino acid substituted AMPs, such as the D-enantiomer of Polybia-MPI.[1][2]

ParameterAMP-L (All L-amino acids)AMP-D-Val (with D-valine)Notes
Synthesis Scale 0.1 mmol0.1 mmol-
Crude Peptide Yield ~75-85%~75-85%Dependent on peptide length and sequence.
Purity after Cleavage ~60-70%~60-70%Determined by RP-HPLC.
Final Purified Yield ~25-35%~25-35%After preparative RP-HPLC.
Purity of Final Product >95%>95%Determined by analytical RP-HPLC.
**Molecular Weight (Expected)VariesVariesConfirmed by Mass Spectrometry.
MIC vs. E. coli 8 µg/mL4-8 µg/mLMinimum Inhibitory Concentration.[1]
MIC vs. S. aureus 16 µg/mL8-16 µg/mLMinimum Inhibitory Concentration.[1]
Hemolytic Activity (HC10) >128 µg/mL>128 µg/mLConcentration causing 10% hemolysis.[1]
Proteolytic Stability LowHighResistance to degradation by proteases like trypsin.[1][2]

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) of an Antimicrobial Peptide Incorporating Boc-D-valine

This protocol describes the manual synthesis of a model antimicrobial peptide containing a D-valine residue using Boc chemistry on a PAM (phenylacetamidomethyl) resin.

Materials:

  • PAM resin (0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids (including Boc-D-valine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Piperidine (20% in DMF) for Fmoc removal (if applicable for side-chain protecting groups)

  • Cleavage cocktail: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation: Swell the PAM resin in DCM for 30 minutes in a reaction vessel. Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the first Boc-protected amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and allow it to activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Boc Deprotection:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings (including Boc-D-valine):

    • Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.

    • For the incorporation of D-valine, use Boc-D-valine in the coupling step.

  • Final Boc Deprotection: After the final amino acid has been coupled, perform the Boc deprotection step (Step 3) one last time.

  • Peptide Cleavage and Deprotection:

    • Wash the peptide-resin with DMF (3x) and DCM (3x), and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Filter the peptide solution through a 0.45 µm filter.

  • Inject the solution onto a preparative C18 column equilibrated with 95% Solvent A and 5% Solvent B.

  • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at an appropriate flow rate.

  • Monitor the elution at 220 nm and collect the fractions corresponding to the major peptide peak.

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 3: Peptide Characterization by Mass Spectrometry

Materials:

  • Purified peptide

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-TOF)

Procedure:

  • Prepare a solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Mix the peptide solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed molecular weight with the theoretical molecular weight of the synthesized peptide.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Purified peptide

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the peptide in sterile water or a suitable buffer.

  • Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[1]

Protocol 5: Hemolytic Activity Assay

Materials:

  • Purified peptide

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v) as a positive control

Procedure:

  • Wash hRBCs three times with PBS by centrifugation and resuspend to a 4% (v/v) suspension.

  • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Add the hRBC suspension to each well.

  • Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact hRBCs.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control. The HC10 is the concentration of peptide that causes 10% hemolysis.[1]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation resin PAM Resin coupling1 Couple First Boc-Amino Acid resin->coupling1 deprotection1 Boc Deprotection (50% TFA/DCM) coupling1->deprotection1 neutralization1 Neutralization (DIEA) deprotection1->neutralization1 coupling_dval Couple Boc-D-valine neutralization1->coupling_dval deprotection_dval Boc Deprotection coupling_dval->deprotection_dval neutralization_dval Neutralization deprotection_dval->neutralization_dval elongation Repeat Coupling/Deprotection/Neutralization Cycles neutralization_dval->elongation cleavage Cleavage from Resin (TFA cocktail) elongation->cleavage crude_peptide Crude Peptide cleavage->crude_peptide rphplc Preparative RP-HPLC crude_peptide->rphplc lyophilization Lyophilization rphplc->lyophilization analysis Purity (Analytical RP-HPLC) & Identity (Mass Spec) lyophilization->analysis purified_peptide Purified Peptide analysis->purified_peptide mic_assay MIC Assay purified_peptide->mic_assay hemolysis_assay Hemolysis Assay purified_peptide->hemolysis_assay

Caption: Experimental workflow for the synthesis and evaluation of D-valine containing antimicrobial peptides.

signaling_pathway cluster_peptide cluster_bacterium Bacterial Cell cluster_host Host Environment AMP_D_Val AMP with D-Valine membrane Bacterial Membrane (Negatively Charged) AMP_D_Val->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption Pore Formation / Destabilization lysis Cell Lysis disruption->lysis Bactericidal Effect protease Host Proteases protease->AMP_D_Val No Cleavage at D-Val Site

Caption: Proposed mechanism of action and enhanced stability of a D-valine containing antimicrobial peptide.

References

Application of tert-Butoxycarbonyl-D-valine in the Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butoxycarbonyl-D-valine (Boc-D-valine) is a critical chiral building block in the synthesis of a variety of enzyme inhibitors, particularly those targeting proteases. The Boc protecting group on the D-valine scaffold allows for controlled, stepwise peptide couplings, which is essential in the construction of complex peptidomimetic inhibitors. The D-configuration of the valine residue is often crucial for the inhibitor's binding affinity and selectivity, as it can confer resistance to degradation by endogenous proteases and provide optimal interactions with the enzyme's active site. This document provides detailed application notes and protocols for the use of Boc-D-valine in the preparation of inhibitors for several classes of enzymes, including Hepatitis C Virus (HCV) NS3/4A protease, Dipeptidyl Peptidase IV (DPPIV), HIV protease, and cysteine proteases.

I. Application in the Synthesis of HCV NS3/4A Protease Inhibitors

The HCV NS3/4A serine protease is a key enzyme in the replication of the Hepatitis C virus, making it a prime target for antiviral drug development. Boc-D-valine is a common component in the synthesis of several potent HCV NS3/4A inhibitors, such as Boceprevir and Telaprevir.

Signaling Pathway and Mechanism of Action

HCV NS3/4A protease is responsible for cleaving the viral polyprotein into functional non-structural proteins. Additionally, it disrupts the host's innate immune response by cleaving two key adaptor proteins: mitochondrial antiviral-signaling protein (MAVS) and Toll/interleukin-1 receptor domain-containing adapter-inducing interferon-β (TRIF). This cleavage prevents the downstream activation of interferon regulatory factors (IRFs) and the subsequent production of type I interferons, which are crucial for antiviral defense. Inhibitors synthesized using Boc-D-valine block the active site of the NS3/4A protease, thereby preventing both viral polyprotein processing and the evasion of the host immune system.

HCV_Protease_Inhibition cluster_Virus HCV Replication cluster_Host Host Innate Immunity cluster_Inhibitor Inhibitor Action HCV_polyprotein HCV Polyprotein NS_proteins Functional Non-structural Proteins HCV_polyprotein->NS_proteins Cleavage HCV_replication Viral Replication NS_proteins->HCV_replication dsRNA Viral dsRNA RIGI_TLR3 RIG-I / TLR3 dsRNA->RIGI_TLR3 MAVS_TRIF MAVS / TRIF RIGI_TLR3->MAVS_TRIF IRF3 IRF3 Activation MAVS_TRIF->IRF3 IFN Type I Interferon Production IRF3->IFN NS3_4A HCV NS3/4A Protease NS3_4A->MAVS_TRIF Cleavage Boc_D_Val_Inhibitor Boc-D-Valine Based Inhibitor (e.g., Boceprevir) Boc_D_Val_Inhibitor->NS3_4A Inhibition

Figure 1: Mechanism of HCV NS3/4A protease inhibition.

Experimental Protocol: Synthesis of a Peptidomimetic Ketoamide Inhibitor Intermediate

This protocol describes a representative synthesis of a ketoamide intermediate, a common warhead in HCV protease inhibitors, using Boc-D-valine.

Step 1: Peptide Coupling of Boc-D-valine

  • Dissolve Boc-D-valine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add N-methylmorpholine (NMM, 2.2 eq) and cool the solution to 0 °C.

  • Add isobutyl chloroformate (1.1 eq) dropwise and stir the mixture for 10 minutes.

  • In a separate flask, dissolve the desired amine (e.g., a P1 fragment) (1.0 eq) in anhydrous DCM and add to the activated Boc-D-valine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the dipeptide.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected dipeptide (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt, which can be used in the next step without further purification.

Step 3: Coupling to a Ketoacid

  • Dissolve the ketoacid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add the deprotected dipeptide amine hydrochloride salt (1.0 eq) to the mixture.

  • Stir at room temperature for 12-16 hours, monitoring for completion.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final ketoamide inhibitor.

Inhibitor ClassTarget EnzymeBoc-D-Valine RoleIC₅₀ / Kᵢ (nM)Reference
Ketoamide PeptidomimeticsHCV NS3/4A ProteaseP2 fragment14 (Kᵢ for Boceprevir)[1]
Macrocyclic PeptidesHCV NS3/4A ProteasePart of the macrocycleVaries by compound[2]

II. Application in the Synthesis of Dipeptidyl Peptidase IV (DPPIV) Inhibitors

DPPIV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPPIV is a therapeutic strategy for type 2 diabetes. Boc-D-valine is used in the synthesis of dipeptidyl boronic acid and other peptidomimetic inhibitors of DPPIV.

Signaling Pathway and Mechanism of Action

In response to food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. DPPIV rapidly degrades these incretins. DPPIV inhibitors block this degradation, leading to prolonged incretin activity, enhanced insulin secretion, and improved glycemic control.

DPPIV_Inhibition cluster_Physiology Normal Physiology cluster_Enzyme Enzyme Action cluster_Inhibitor Inhibitor Action Food Food Intake Incretins GLP-1 & GIP Release Food->Incretins Pancreas Pancreas Incretins->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose DPPIV DPPIV DPPIV->Incretins Degradation Boc_D_Val_Inhibitor Boc-D-Valine Based Dipeptidyl Boronic Acid Inhibitor Boc_D_Val_Inhibitor->DPPIV Inhibition

Figure 2: Mechanism of DPPIV inhibition.

Experimental Protocol: Synthesis of a Dipeptidyl Boronic Acid Inhibitor

This protocol outlines the synthesis of a dipeptidyl boronic acid inhibitor where Boc-D-valine serves as the P2 residue.

Step 1: Synthesis of the Boronic Acid Moiety

  • Synthesize the desired P1 amino boronic acid derivative (e.g., boro-proline) as a pinanediol ester according to literature procedures.

Step 2: Peptide Coupling

  • Couple Boc-D-valine (1.0 eq) to the P1 boro-proline pinanediol ester (1.0 eq) using standard peptide coupling reagents such as HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by diluting with ethyl acetate and washing with aqueous citric acid, saturated NaHCO₃, and brine.

  • Dry and concentrate the organic layer, followed by purification via flash chromatography.

Step 3: Deprotection

  • Remove the Boc group using 4M HCl in dioxane as described previously.

  • Deprotect the boronic acid by treating the pinanediol ester with an excess of a diol transesterification agent (e.g., phenylboronic acid) or by acidic hydrolysis, followed by purification.

Inhibitor Name/ClassTarget EnzymeIC₅₀ (nM)Reference
Xaa-boroPro dipeptidesDPPIVVaries with P2 residue[3]
Dipeptidyl boronic acidsProteasome1.2 - 4.82[1][4]

III. Application in the Synthesis of HIV Protease Inhibitors

HIV protease is an aspartyl protease essential for the maturation of infectious HIV virions. Boc-D-valine is a common building block in the synthesis of peptidomimetic HIV protease inhibitors.

Signaling Pathway and Mechanism of Action

HIV protease cleaves the Gag and Gag-Pol polyproteins into mature structural proteins and essential viral enzymes. Inhibition of this protease results in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_Virus HIV Maturation cluster_Enzyme Enzyme Action cluster_Inhibitor Inhibitor Action Gag_Pol Gag-Pol Polyproteins Mature_Proteins Mature Viral Proteins Gag_Pol->Mature_Proteins Cleavage Virion Infectious Virion Assembly Mature_Proteins->Virion HIV_Protease HIV Protease Boc_D_Val_Inhibitor Boc-D-Valine Based Inhibitor Boc_D_Val_Inhibitor->HIV_Protease Inhibition

Figure 3: Mechanism of HIV protease inhibition.

Experimental Protocol: Synthesis of a Hydroxyethylamine Isostere Core

This protocol describes the incorporation of Boc-D-valine into a hydroxyethylamine isostere, a common core structure in HIV protease inhibitors.

  • Start with a suitable chiral epoxide.

  • Perform a regioselective ring-opening of the epoxide with an appropriate amine.

  • Couple the resulting amino alcohol with Boc-D-valine using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

  • Purify the product by column chromatography.

  • The resulting Boc-D-valine-containing intermediate can be further elaborated by deprotecting the Boc group and coupling with another fragment.

Inhibitor ClassTarget EnzymeIC₅₀ (nM)Reference
PeptidomimeticHIV-1 Protease0.32[5]
Purine-basedHIV-1 Protease42 - 68[6]
Cyclic P1/P2 ScaffoldsHIV Protease0.05 (enzyme assay)[7]

IV. Application in the Synthesis of Cysteine Protease Inhibitors

Cysteine proteases, such as cathepsins, are involved in various physiological and pathological processes, including cancer and infectious diseases. Boc-D-valine can be incorporated into peptidomimetic inhibitors of these enzymes.

Mechanism of Action

Cysteine protease inhibitors often contain an electrophilic "warhead" that forms a covalent bond with the active site cysteine residue, leading to either reversible or irreversible inhibition. The peptide-like backbone, which can include Boc-D-valine, provides specificity for the target protease.

Cysteine_Protease_Inhibition cluster_Enzyme Enzyme Action cluster_Inhibitor Inhibitor Action Protease Cysteine Protease (Active Site Cys-SH) Substrate Protein Substrate Products Cleaved Peptides Protease->Products Hydrolysis Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Boc_D_Val_Inhibitor Boc-D-Valine Based Inhibitor with Electrophilic Warhead Boc_D_Val_Inhibitor->Protease Covalent Modification

Figure 4: Mechanism of cysteine protease inhibition.

Experimental Protocol: Synthesis of a Dipeptidyl Nitrile Inhibitor

This protocol describes the synthesis of a dipeptidyl nitrile, a reversible covalent inhibitor of cysteine proteases.

  • Couple Boc-D-valine to a P1 amino acid nitrile derivative using standard peptide coupling methods as described above.

  • Purify the resulting dipeptide nitrile by flash chromatography.

  • The final product can be deprotected if necessary, depending on the desired final structure.

Inhibitor ClassTarget EnzymeKᵢ (nM)Reference
Dipeptidyl NitroalkenesRhodesain, Cruzain0.44 - 0.49[8]
Peptidyl Michael AcceptorsCysteine ProteasesSub-micromolar IC₅₀[9]

Conclusion

Boc-D-valine is a versatile and indispensable reagent in the synthesis of a wide array of potent and selective enzyme inhibitors. Its use in solid-phase and solution-phase peptide synthesis allows for the precise construction of complex peptidomimetic structures that are crucial for therapeutic intervention in various diseases, including viral infections, diabetes, and cancer. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Troubleshooting & Optimization

Common side reactions during Boc deprotection of D-valine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Boc deprotection of D-valine containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the Boc deprotection of peptides containing D-valine?

The main challenge is incomplete deprotection due to the steric hindrance of the bulky isopropyl side chain of valine. This can obstruct the approach of the deprotecting acid to the Boc-protected alpha-amino group, leading to a slower and sometimes incomplete reaction. In the context of Solid-Phase Peptide Synthesis (SPPS), this results in the formation of deletion sequences, where the subsequent amino acid is coupled to a peptide chain that is missing the D-valine residue, complicating purification and reducing the overall yield.

Q2: What are the most common side reactions observed during the Boc deprotection of D-valine peptides?

Besides incomplete deprotection, the following side reactions can occur:

  • t-Butylation: The tert-butyl cation generated during the acid-catalyzed removal of the Boc group is a reactive electrophile. It can alkylate nucleophilic side chains of other amino acids in the peptide sequence, most notably Tryptophan (Trp) and Methionine (Met).

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA) for deprotection, the newly liberated and highly nucleophilic N-terminal amine can be acylated by a trifluoroacetyl group, a common byproduct in TFA-mediated reactions.

  • Acid-catalyzed degradation: Prolonged exposure to strong acids can lead to the degradation of sensitive functional groups within the peptide or cleavage of acid-labile peptide bonds.

Q3: How can I minimize incomplete deprotection of D-valine?

To enhance the efficiency of Boc deprotection for sterically hindered residues like D-valine, consider the following strategies:

  • Extended Reaction Time: Increase the deprotection time from the standard 30 minutes to 1-2 hours.

  • Increased Acid Concentration: While 50% TFA in dichloromethane (DCM) is standard, for particularly difficult sequences, using a higher concentration of TFA may be necessary.

  • Alternative Deprotection Reagents: Consider using 4M Hydrogen Chloride (HCl) in 1,4-dioxane, which can be more effective in some cases. Milder, alternative methods for highly acid-sensitive peptides include using oxalyl chloride in methanol.

Q4: What are scavengers and why are they crucial?

Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the reactive tert-butyl cations generated during the cleavage of the Boc group. By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues within your peptide, such as tryptophan and methionine. The choice of scavenger depends on the amino acid composition of the peptide. Common scavengers include triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).

Troubleshooting Guides

Problem 1: Incomplete Deprotection of D-Valine Residue

Symptom: LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Boc group still attached to the D-valine, or in SPPS, the appearance of a deletion sequence lacking the subsequent amino acid.

Troubleshooting Workflow:

G start Incomplete Deprotection Observed extend_time Extend Deprotection Time (e.g., to 1-2 hours) start->extend_time monitor Monitor Reaction Progress (by LC-MS or Ninhydrin test in SPPS) extend_time->monitor increase_acid Increase TFA Concentration (e.g., to 75-100%) increase_acid->monitor change_reagent Switch to Alternative Reagent (e.g., 4M HCl in Dioxane) change_reagent->monitor complete Deprotection Complete monitor->complete incomplete Deprotection Still Incomplete monitor->incomplete If still incomplete incomplete->increase_acid incomplete->change_reagent

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem 2: Presence of Side Products with +56 Da Mass Shift

Symptom: LC-MS analysis reveals peaks with a mass increase of 56 Da, corresponding to the addition of a tert-butyl group to the peptide.

Troubleshooting Steps:

  • Identify Nucleophilic Residues: Check your peptide sequence for amino acids susceptible to t-butylation, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).

  • Incorporate Scavengers: If not already in use, add appropriate scavengers to your deprotection cocktail.

    • For Tryptophan , use scavengers like triisopropylsilane (TIS) or anisole.

    • For Methionine , thioanisole is effective at preventing S-alkylation.

    • For Cysteine , 1,2-ethanedithiol (EDT) is a commonly used scavenger.

  • Optimize Scavenger Cocktail: If scavengers are already in use, consider adjusting the composition or using a more robust cocktail. A common general-purpose cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).

Quantitative Data Summary

The steric hindrance of the valine side chain directly impacts the efficiency of Boc deprotection. While extensive quantitative data for D-valine specifically is limited in readily available literature, studies on sterically hindered amino acids provide valuable insights.

Amino Acid DerivativeDeprotection ConditionsYield (%)Reference
N-Boc-L-Valine methyl esterDES-catalyzed63[1]
N-Boc-L-Leucine methyl esterDES-catalyzed68[1]
N-Boc-L-Alanine methyl esterDES-catalyzed>98[1]
N-Boc-D-Alanine methyl esterDES-catalyzed>98[1]

Note: The data presented is from a specific study using a deep eutectic solvent (DES) as a catalyst and may not be directly comparable to standard TFA or HCl deprotection methods. However, it illustrates the trend of lower deprotection yields for sterically hindered amino acids like valine.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM) at a concentration of approximately 10-20 mg/mL. If the peptide contains sensitive residues, add the appropriate scavengers (e.g., 2-5% v/v TIS).

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. For peptides containing D-valine, extend the reaction time to 1-2 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (2-3 times) can help remove residual TFA. The deprotected peptide is typically obtained as a TFA salt.

Protocol 2: Boc Deprotection with 4M HCl in 1,4-Dioxane
  • Preparation: Dissolve the Boc-protected peptide in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if it is not readily soluble in 1,4-dioxane.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (typically 10-20 equivalents of HCl).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The optimal time will depend on the steric hindrance around the Boc group.

  • Monitoring: Track the reaction's completion using TLC or LC-MS.

  • Work-up: Remove the solvent in vacuo. The product is obtained as the hydrochloride salt.

Mandatory Visualization

Boc Deprotection Mechanism and Side Reaction

G cluster_deprotection Boc Deprotection Mechanism cluster_side_reaction t-Butylation Side Reaction cluster_scavenger Scavenger Action boc_peptide Boc-Peptide protonated_boc Protonated Boc-Peptide boc_peptide->protonated_boc + H+ (TFA or HCl) carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid tbutyl_cation tert-Butyl Cation protonated_boc->tbutyl_cation Fragmentation free_amine Deprotected Peptide (Amine) carbamic_acid->free_amine - CO2 nucleophilic_residue Nucleophilic Residue (e.g., Trp, Met) alkylated_peptide Alkylated Peptide (+56 Da) tbutyl_cation->alkylated_peptide scavenger Scavenger (e.g., TIS) trapped_cation Trapped Cation tbutyl_cation->trapped_cation

Caption: Boc deprotection mechanism and t-butylation side reaction.

References

Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-chain tert-butylation during solid-phase peptide synthesis (SPPS) utilizing Boc-protected amino acids, such as Boc-D-valine.

Frequently Asked Questions (FAQs)

Q1: Is the side chain of Boc-D-valine susceptible to tert-butylation?

No, the side chain of valine is an isopropyl group, which is aliphatic and non-nucleophilic. Therefore, it is not susceptible to alkylation by tert-butyl cations. The issue of tert-butylation arises from the cleavage of the tert-butyloxycarbonyl (Boc) protecting group itself, which can then modify other susceptible amino acid residues within the peptide sequence.

Q2: What is side-chain tert-butylation and why does it occur during syntheses using Boc-D-valine?

During the Nα-deprotection step in Boc-based solid-phase peptide synthesis (SPPS), a strong acid, typically trifluoroacetic acid (TFA), is used to remove the Boc group from the N-terminus of the growing peptide chain. This process generates reactive tert-butyl cations as byproducts.[1][2] These electrophilic cations can then attack nucleophilic side chains of other amino acids in the peptide sequence, leading to an undesired side reaction known as tert-butylation.[2][3] This is a common issue when any Boc-protected amino acid is used, not just Boc-D-valine.

Q3: Which amino acid residues are most vulnerable to side-chain tert-butylation?

Amino acids with nucleophilic side chains are particularly at risk for tert-butylation. The most susceptible residues include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][5]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2][6]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[2][3]

Q4: How can I detect if tert-butylation has occurred in my peptide?

The most common method for detecting tert-butylation is mass spectrometry. The addition of a tert-butyl group results in a mass increase of 56 Da per modification.[1] By comparing the expected molecular weight of your peptide with the observed mass spectrum, you can identify the presence of tert-butylated species. High-Performance Liquid Chromatography (HPLC) can also be used, as the modified peptide will typically have a different retention time and present as a distinct peak.[1]

Q5: What are scavengers and how do they prevent tert-butylation?

Scavengers are reagents added to the deprotection or cleavage cocktails to "trap" the reactive tert-butyl cations before they can react with the nucleophilic side chains of the peptide.[1][2][3] These scavengers are typically more nucleophilic than the susceptible amino acid side chains or are used in high concentrations to preferentially react with the carbocations.[1]

Troubleshooting Guides

Issue: Mass spectrometry analysis of my purified peptide shows a +56 Da adduct, suggesting tert-butylation, even though I used scavengers during the final cleavage.

Possible Cause Troubleshooting Action
Ineffective Scavenger Choice The choice of scavenger is critical and depends on the specific residues in your peptide. For tryptophan-containing peptides, silanes like triisopropylsilane (TIS) are effective. For methionine, sulfur-based scavengers like thioanisole or dimethyl sulfide (DMS) are recommended.[2] For cysteine, ethanedithiol (EDT) is a common choice.[2] Consider using a scavenger cocktail for peptides with multiple susceptible residues.
Insufficient Scavenger Concentration Ensure you are using an adequate concentration of scavengers in your cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] For peptides with multiple sensitive residues, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[2]
Tert-butylation during each deprotection cycle In Boc-SPPS, tert-butylation can occur at each cycle of Nα-Boc deprotection, not just during the final cleavage.[5] If your peptide contains highly sensitive residues like tryptophan or methionine, consider adding a scavenger such as 0.5% dithioethane (DTE) to the TFA deprotection solution during every cycle.[7][8]

Quantitative Data on Scavenger Effectiveness

The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model tryptophan-containing peptide. The data is presented as the percentage of unmodified peptide determined by HPLC analysis of the crude product after cleavage.

Cleavage Cocktail Composition (v/v/v) Peptide Purity (%)
95% TFA / 5% H₂O65%
95% TFA / 5% Thioanisole85%
95% TFA / 2.5% H₂O / 2.5% TIS92%
88% TFA / 5% Phenol / 5% H₂O / 2% TIS95%

Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Cleavage with Scavengers for a Tryptophan-Containing Peptide
  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Cyclical Deprotection with Scavengers for Methionine-Containing Peptides
  • Deprotection Solution Preparation: Prepare a solution of 50% TFA in DCM. Add dithioethane (DTE) to a final concentration of 0.5% (v/v).[1]

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Pre-wash: Treat the resin with the deprotection solution for 5 minutes.[1]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate for 20-30 minutes.

  • Washes: Thoroughly wash the resin with DCM (2x) and isopropanol (2x) before proceeding to the neutralization and coupling steps.[1]

Visualizations

cluster_0 Boc Deprotection cluster_1 Side Reaction Boc-Peptide Boc-Peptide tert-butyl_cation tert-butyl cation Boc-Peptide->tert-butyl_cation + TFA H-Peptide Deprotected Peptide Boc-Peptide->H-Peptide + TFA TFA TFA Tert-butylated_Peptide Tert-butylated Peptide tert-butyl_cation->Tert-butylated_Peptide Susceptible_Residue Nucleophilic Side Chain (Trp, Met, Cys, Tyr) Susceptible_Residue->Tert-butylated_Peptide

Caption: Mechanism of side-chain tert-butylation during Boc deprotection.

tert-butyl_cation tert-butyl cation Trapped_Cation Trapped Cation tert-butyl_cation->Trapped_Cation + Scavenger (preferential reaction) Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Cation Susceptible_Residue Nucleophilic Side Chain Unmodified_Peptide Desired Unmodified Peptide Susceptible_Residue->Unmodified_Peptide Reaction prevented

Caption: Prevention of tert-butylation using a scavenger.

Start Unexpected +56 Da peak in MS Check_Peptide_Sequence Does the peptide contain Trp, Met, Cys, or Tyr? Start->Check_Peptide_Sequence No_Susceptible_Residues Tert-butylation unlikely. Investigate other possible modifications. Check_Peptide_Sequence->No_Susceptible_Residues No Yes_Susceptible_Residues Tert-butylation is likely. Check_Peptide_Sequence->Yes_Susceptible_Residues Yes Review_Cleavage_Protocol Review cleavage protocol. Were scavengers used? Yes_Susceptible_Residues->Review_Cleavage_Protocol No_Scavengers Incorporate appropriate scavengers. (e.g., TIS, Thioanisole, EDT) Review_Cleavage_Protocol->No_Scavengers No Yes_Scavengers Scavengers were used. Review_Cleavage_Protocol->Yes_Scavengers Yes Re-synthesize_and_Analyze Re-synthesize and analyze No_Scavengers->Re-synthesize_and_Analyze Optimize_Scavengers Optimize scavenger choice and concentration. Consider a scavenger cocktail. Yes_Scavengers->Optimize_Scavengers Consider_Cyclical_Alkylation Is the side reaction severe? Consider tert-butylation during each cycle. Optimize_Scavengers->Consider_Cyclical_Alkylation Add_Cyclical_Scavengers Add scavenger (e.g., 0.5% DTE) to the TFA deprotection solution. Consider_Cyclical_Alkylation->Add_Cyclical_Scavengers Yes Consider_Cyclical_Alkylation->Re-synthesize_and_Analyze No Add_Cyclical_Scavengers->Re-synthesize_and_Analyze

Caption: Troubleshooting workflow for side-chain tert-butylation.

References

Technical Support Center: Optimizing TFA Cleavage for Peptides Containing Boc-D-valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize trifluoroacetic acid (TFA) cleavage conditions for peptides containing the sterically hindered amino acid, Boc-D-valine.

Frequently Asked Questions (FAQs)

Q1: Why is TFA cleavage of peptides containing Boc-D-valine often challenging?

A1: The tert-butyloxycarbonyl (Boc) protecting group on D-valine is sterically hindered due to the bulky side chain of valine. This steric hindrance can impede the access of TFA to the Boc group, leading to incomplete deprotection.[1] Incomplete deprotection results in the generation of deletion sequences where the subsequent amino acid fails to couple, ultimately lowering the yield of the desired full-length peptide.[1][2]

Q2: What are the common side reactions observed during the TFA cleavage of peptides containing Boc-D-valine?

A2: The primary side reaction is the formation of a stable tert-butyl cation during the removal of the Boc group.[3] This reactive cation can cause side reactions, particularly the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine if they are present in the peptide sequence.[3] To mitigate these side reactions, the use of scavengers in the cleavage cocktail is essential.[3]

Q3: What is the recommended concentration of TFA for the cleavage of peptides with sterically hindered amino acids like D-valine?

A3: For peptides containing sterically hindered residues, a high concentration of TFA is generally required. Cleavage cocktails typically consist of 88-95% TFA.[4][5] A study comparing 55% TFA in DCM and 100% TFA for Boc deprotection found that while 100% TFA can be used, it may lead to insufficient resin swelling and incomplete Boc removal, resulting in lower peptide purity.[6] Therefore, a balance must be struck, and for difficult sequences, a TFA concentration in the higher end of the typical range (e.g., 95%) with appropriate scavengers is often recommended.

Q4: How long should the TFA cleavage reaction be carried out for peptides containing Boc-D-valine?

A4: Due to the steric hindrance of D-valine, a longer cleavage time is often necessary to ensure complete deprotection and cleavage from the resin.[1] While standard cleavage times are typically 1-2 hours, for peptides with difficult sequences, including multiple sterically hindered residues, extending the reaction time to 2-4 hours may be beneficial.[5] However, prolonged exposure to TFA can also lead to degradation of sensitive residues, so the optimal time should be determined empirically for each peptide.[5]

Q5: What are scavengers and why are they crucial for the TFA cleavage of peptides containing Boc-D-valine?

A5: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" the reactive tert-butyl cations generated during the removal of Boc and other tert-butyl-based protecting groups.[3] This prevents the cations from reacting with and modifying sensitive amino acid residues in the peptide chain.[3] Common scavengers include water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.[5][7] The choice of scavenger cocktail depends on the amino acid composition of the peptide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired peptide Incomplete Boc deprotection of D-valine leading to truncated sequences.- Increase the TFA concentration in the cleavage cocktail to 95%.- Extend the cleavage reaction time to 2-4 hours.- Consider a two-step cleavage procedure where the peptide is first treated with a milder TFA solution to swell the resin and partially deprotect, followed by a higher concentration of TFA.[8][9]
Poor resin swelling.- Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) before adding the TFA cleavage cocktail.[1]- A pre-wash with the cleavage solvent without TFA can aid in swelling.
Presence of unexpected peaks in HPLC analysis Incomplete removal of other side-chain protecting groups.- Review the lability of all protecting groups in the peptide and adjust the cleavage time and scavenger cocktail accordingly.- For particularly acid-resistant protecting groups, a stronger acid than TFA or a two-step cleavage protocol may be necessary.[9]
Alkylation of sensitive amino acids (Trp, Met, Cys) by tert-butyl cations.- Use an optimized scavenger cocktail. For peptides containing these sensitive residues, a common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[10]- For peptides without these sensitive residues, a simpler cocktail like TFA/TIS/water (95:2.5:2.5) is often sufficient.[10]
Azide reduction if the peptide contains an azide group.- If an azide-containing amino acid is present, avoid using 1,2-ethanedithiol (EDT) as a scavenger, as it can lead to significant reduction of the azide to an amine. Dithiothreitol (DTT) is a more suitable thioscavenger in this case.[11]
Peptide is difficult to precipitate from the cleavage mixture The peptide is highly soluble in the ether used for precipitation.- Concentrate the TFA solution under a stream of nitrogen before adding cold diethyl ether.- Try a different precipitation solvent, such as methyl tert-butyl ether (MTBE).[1]

Data Presentation

Table 1: Comparison of Thiol Scavengers on Crude Peptide Yield and Purity

Data from a study on the cleavage of an exenatide resin (a 39-mer peptide not containing D-valine) using a TFA/TIS/H₂O (95:3:2, v/v/v) cocktail for 2 hours at room temperature. While not specific to Boc-D-valine, this data provides a useful comparison of scavenger efficiency.

ScavengerCrude Yield (%)HPLC Purity (%)
None 6555
Dithiothreitol (DTT) 7868
1,2-Ethanedithiol (EDT) 7565
1,4-Benzenedimethanethiol (1,4-BDMT) 8272
1,2-Benzenedimethanethiol (1,2-BDMT) 7970
Dodecanethiol (DODT) 6860

Based on findings from a study on benzylthiols as scavengers, 1,4-BDMT was identified as a superior scavenger to the standard DTT and EDT in terms of both yield and purity of the crude peptide.[12]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides Containing Boc-D-valine
  • Resin Preparation:

    • Wash the dried peptide-resin (100 mg) with dichloromethane (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).

    • Swell the resin in DCM for at least 30 minutes.[1]

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh. A recommended starting cocktail for peptides containing sterically hindered amino acids but no other sensitive residues is TFA/TIS/Water (95:2.5:2.5, v/v/v) .[10]

    • For a 100 mg scale, prepare 2 mL of the cocktail.

  • Cleavage Reaction:

    • Drain the DCM from the swollen resin.

    • Add the cleavage cocktail (2 mL) to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined by a trial cleavage on a small scale.[5]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.

    • Concentrate the combined filtrate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Precipitation and Washing:

    • Add the concentrated solution dropwise to a centrifuge tube containing 10 mL of ice-cold methyl tert-butyl ether (MTBE). A white precipitate of the crude peptide should form.[1]

    • Place the tube at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold MTBE to remove scavengers.[1]

  • Drying and Storage:

    • Dry the crude peptide pellet under vacuum.

    • The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Two-Step Cleavage for Difficult Sequences

For particularly difficult sequences with multiple sterically hindered residues, a two-step cleavage approach can be beneficial.[8][9]

  • Step 1: Initial Treatment

    • Following resin preparation as in Protocol 1, treat the resin with a milder TFA cocktail, for example, TFA/TIS/H₂O/DCM (50:2.5:2.5:45, v/v/v/v) for 30 minutes. This helps to swell the resin and initiate deprotection.

  • Step 2: Final Cleavage

    • Filter the resin and then add a higher concentration TFA cocktail, such as TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .

    • Continue the cleavage for an additional 1.5-3.5 hours.

    • Proceed with peptide isolation, precipitation, and drying as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Boc-D-valine Peptide Cleavage start Low Yield or Impure Product check_deprotection Incomplete Boc-D-valine Deprotection? start->check_deprotection increase_tfa Increase TFA Concentration to 95% check_deprotection->increase_tfa Yes check_side_reactions Side Reactions Occurring? check_deprotection->check_side_reactions No extend_time Extend Cleavage Time (2-4 hours) increase_tfa->extend_time two_step Consider Two-Step Cleavage Protocol extend_time->two_step two_step->check_side_reactions optimize_scavengers Optimize Scavenger Cocktail (e.g., Reagent K for sensitive residues) check_side_reactions->optimize_scavengers Yes check_precipitation Precipitation Issues? check_side_reactions->check_precipitation No optimize_scavengers->check_precipitation change_solvent Use MTBE for Precipitation / Concentrate TFA check_precipitation->change_solvent Yes end Purify by RP-HPLC check_precipitation->end No change_solvent->end

Caption: Troubleshooting workflow for low yield in Boc-D-valine peptide cleavage.

Cleavage_Cocktail_Selection Selecting the Optimal TFA Cleavage Cocktail start Peptide Sequence Analysis sensitive_residues Contains Trp, Met, or Cys? start->sensitive_residues reagent_k Use Reagent K: TFA/Water/Phenol/Thioanisole/EDT sensitive_residues->reagent_k Yes standard_cocktail Use Standard Cocktail: TFA/TIS/Water (95:2.5:2.5) sensitive_residues->standard_cocktail No azide_group Contains Azide Group? reagent_k->azide_group standard_cocktail->azide_group dtt_cocktail Use TFA/TIS/Water with DTT azide_group->dtt_cocktail Yes proceed_cleavage Proceed with Cleavage Protocol azide_group->proceed_cleavage No dtt_cocktail->proceed_cleavage

Caption: Decision tree for selecting the appropriate TFA cleavage cocktail.

References

Technical Support Center: Boc Deprotection of D-Valine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of scavengers in the Boc deprotection of peptides containing the sterically hindered amino acid, D-valine.

Frequently Asked Questions (FAQs)

Q1: Why is Boc deprotection of peptides containing D-valine challenging?

A1: The Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions. However, the bulky side chain of D-valine creates significant steric hindrance around the nitrogen atom. This can impede the access of the acidic reagent to the Boc group, leading to incomplete deprotection under standard conditions.[1]

Q2: What are the primary side reactions observed during the Boc deprotection of peptides?

A2: The major side reaction is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation that is generated upon cleavage of the Boc group.[1] Residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) are particularly susceptible to this modification.[1]

Q3: What is the role of a scavenger in Boc deprotection?

A3: Scavengers are added to the deprotection reaction mixture to trap the reactive tert-butyl cations.[1] These scavenger molecules are more nucleophilic than the amino acid side chains and will preferentially react with the tert-butyl cations, thus preventing the unwanted alkylation of the peptide.[1]

Q4: Which scavengers are commonly used for Boc deprotection?

A4: Common scavengers include triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[1] Often, a cocktail of scavengers is used to effectively trap various reactive species and protect a range of sensitive amino acids.[1]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

  • Symptom: HPLC or LC-MS analysis of the crude product shows a significant amount of the starting material (Boc-protected peptide) remaining.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time Due to the steric hindrance of D-valine, a standard 30-minute reaction may be insufficient. Extend the reaction time to 1-2 hours or longer, monitoring the progress by HPLC or LC-MS.[1]
Inadequate Acid Concentration A low concentration of trifluoroacetic acid (TFA) may not be strong enough for complete deprotection. A common starting point is 50% TFA in dichloromethane (DCM).[1] If deprotection is still incomplete, the TFA concentration can be carefully increased.
Poor Resin Swelling (for Solid-Phase Peptide Synthesis) Inadequate swelling of the resin can limit the access of the deprotection reagents to the peptide. Ensure the chosen solvent system (e.g., DCM for TFA-based deprotection) effectively swells the resin. 100% TFA can sometimes lead to poor resin swelling.[1]
Suboptimal Temperature Most deprotections are performed at room temperature. Gentle heating (e.g., to 40°C) can sometimes accelerate the reaction for sterically hindered residues, but this should be done with caution as it may also increase side product formation.[1]

Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS after Deprotection

  • Symptom: The analytical chromatogram shows multiple peaks, indicating the formation of byproducts.

  • Possible Cause & Solutions:

Possible CauseRecommended Solution
t-Butylation of Sensitive Residues The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of Trp, Met, Cys, or Tyr.[1]
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues in your peptide sequence.[1]

Quantitative Data on Scavenger Efficiency

While specific quantitative data for D-valine is limited, the following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue. This data, determined by HPLC analysis of the crude product, can serve as a useful guide.

Scavenger Cocktail (v/v/v)Desired Product (%)S-tert-butylated Product (%)
95% TFA / 5% H₂O6535
95% TFA / 2.5% H₂O / 2.5% TIS928
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT955
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>98<2

Data is illustrative and based on general knowledge for sensitive residues. Actual results may vary depending on the peptide sequence and reaction conditions.

In a study using a deep eutectic solvent (DES) system, N-Boc-Valine showed a lower yield of 63% after a longer deprotection time of 25 minutes, compared to over 98% yield in 10 minutes for less hindered amino acids like alanine.[2][3] This highlights the impact of steric hindrance on deprotection efficiency.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a D-Valine Containing Peptide

  • Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of a freshly prepared deprotection cocktail of 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) (v/v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by injecting small aliquots into an HPLC or LC-MS system at 30-minute intervals.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1]

  • Purification: The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether followed by preparative HPLC.

Protocol 2: HPLC Analysis of Deprotection

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to resolve the starting material, product, and any byproducts.

    • Detection: UV detection at 214 nm and 280 nm.

  • Analysis: Quantify the percentage of the starting material, desired product, and any side products by integrating the respective peak areas.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification start Dissolve Boc-Peptide in DCM add_reagents Add Deprotection Cocktail (TFA/Scavengers) start->add_reagents Transfer react Stir at RT (1-2 hours) add_reagents->react monitor Monitor by HPLC/LC-MS react->monitor Aliquot monitor->react Incomplete remove_solvent Remove Solvent & Excess TFA monitor->remove_solvent Complete purify Purify Crude Product remove_solvent->purify

Caption: Experimental workflow for Boc deprotection of D-valine containing peptides.

Troubleshooting_Logic start Analyze Crude Product by HPLC/LC-MS incomplete Incomplete Deprotection? start->incomplete side_products Side Products Present? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes add_scavengers Add/Optimize Scavengers side_products->add_scavengers Yes clean_product Purify Product side_products->clean_product No increase_acid Increase Acid Concentration increase_time->increase_acid add_scavengers->clean_product

Caption: Troubleshooting decision tree for Boc deprotection of peptides.

References

Incomplete Boc removal from D-valine residues troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete Boc removal from D-valine residues in their synthetic chemistry workflows.

Frequently Asked Questions (FAQs)

Q1: Why is Boc deprotection of D-valine residues often challenging?

A1: The tert-butyl carbamate (Boc) protecting group on D-valine can be sterically hindered, making it difficult for reagents to access the cleavage site. The bulky side chain of valine can shield the Boc group, slowing down the deprotection reaction compared to less hindered amino acids.

Q2: What are the most common causes of incomplete Boc removal from D-valine?

A2: The most frequent causes include:

  • Insufficient Reagent Concentration or Equivalents: The amount of acid used may not be enough to drive the reaction to completion.

  • Inadequate Reaction Time: The deprotection process may require more time for sterically hindered residues like D-valine.

  • Low Reaction Temperature: Lower temperatures can significantly decrease the rate of deprotection.

  • Poor Reagent Quality: Degradation of the deprotection reagent (e.g., trifluoroacetic acid) can lead to reduced efficacy.

  • Solvent Issues: The choice of solvent can impact the solubility of the peptide and the effectiveness of the deprotection reagent.

Q3: How can I confirm that Boc deprotection is incomplete?

A3: Several analytical techniques can be used to verify the completeness of the deprotection reaction:

  • Mass Spectrometry (MS): The presence of a mass corresponding to the Boc-protected peptide confirms incomplete removal.

  • High-Performance Liquid Chromatography (HPLC): Incomplete deprotection will often result in a new peak with a different retention time from the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signal of the Boc group protons (a singlet around 1.4 ppm) will persist if the group has not been fully removed.

Troubleshooting Guide

Issue 1: Incomplete Deprotection with Standard TFA Conditions

Symptoms:

  • Mass spectrometry data shows a significant peak for the Boc-protected starting material.

  • HPLC analysis reveals a mixture of starting material and the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient TFA Concentration Increase the concentration of TFA in the cleavage cocktail. Common concentrations range from 50% to 95% in a suitable solvent like dichloromethane (DCM).
Short Reaction Time Extend the reaction time. For sterically hindered residues like D-valine, incubation for 2-4 hours at room temperature may be necessary.
Low Temperature Ensure the reaction is performed at room temperature (20-25°C). If the reaction is still sluggish, a slight increase in temperature (e.g., to 30°C) can be considered, but monitor for potential side reactions.

Experimental Protocol: Standard TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected D-valine-containing peptide in a minimal amount of dichloromethane (DCM).

  • Add a solution of 95% trifluoroacetic acid (TFA) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.

  • Centrifuge and decant the ether. Repeat the wash step twice.

  • Dry the resulting solid under vacuum.

Issue 2: Side Product Formation During Deprotection

Symptoms:

  • Mass spectrometry reveals unexpected masses in addition to the desired product and starting material.

  • HPLC profile shows multiple impurity peaks.

Possible Causes & Solutions:

CauseRecommended Action
Cation Scavenger Absence The tert-butyl cation generated during deprotection can lead to side reactions. Include a scavenger in the cleavage cocktail.
Acid-Labile Protecting Groups Other protecting groups in the peptide may be sensitive to strong acid, leading to their premature removal.

Recommended Scavengers for Boc Deprotection

ScavengerConcentrationPurpose
Triisopropylsilane (TIS) 1-5% (v/v)Reduces the tert-butyl cation.
1,2-Ethanedithiol (EDT) 1-5% (v/v)Scavenges cations and prevents reattachment of protecting groups.
Water 1-5% (v/v)Can act as a scavenger and helps to dissolve the peptide.

Experimental Protocol: Boc Deprotection with Scavengers

  • Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the solid-supported peptide resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the deprotected peptide under vacuum.

Visual Guides

cluster_workflow Boc Deprotection Workflow start Start: Boc-Protected D-Valine Peptide reagent Add Deprotection Reagent (e.g., TFA in DCM) start->reagent reaction Reaction (Room Temperature) reagent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Precipitation & Washing monitoring->workup Complete end End: Deprotected D-Valine Peptide workup->end cluster_troubleshooting Troubleshooting Logic start Incomplete Boc Removal? cause1 Insufficient Reagent/Time? start->cause1 Yes success Successful Deprotection start->success No solution1 Increase TFA Concentration or Extend Reaction Time cause1->solution1 Yes cause2 Side Product Formation? cause1->cause2 No solution1->success solution2 Add Scavengers (TIS, EDT, Water) cause2->solution2 Yes cause2->success No solution2->success

Navigating the Challenges of Boc-D-Valine Incorporation in Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids like Boc-D-valine into peptide sequences can be a significant hurdle, often leading to frustratingly low yields. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed protocols and data-driven recommendations to enhance the efficiency of your peptide synthesis.

The bulky isopropyl side chain of valine, coupled with the N-terminal Boc protecting group, presents a considerable steric barrier. This can impede the approach of the activated amino acid to the growing peptide chain on the solid support, resulting in incomplete coupling reactions and the accumulation of deletion sequences that are challenging to separate from the target peptide. This guide will address these issues head-on, providing practical solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing low coupling yields when incorporating Boc-D-valine?

Low coupling efficiency with Boc-D-valine is primarily due to steric hindrance. The bulky nature of both the Boc protecting group and the valine side chain can physically obstruct the formation of the peptide bond. This leads to a significant portion of the growing peptide chains on the resin remaining unreacted after a standard coupling cycle.

Q2: What are the most effective coupling reagents for Boc-D-valine?

For sterically hindered amino acids like Boc-D-valine, standard coupling reagents may not be sufficient. More potent activating agents are required to overcome the high activation energy of the coupling reaction. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. These reagents rapidly form highly reactive acyl-uronium species, which are more effective at acylating the sterically hindered N-terminal amine.

Q3: Should I perform a single or double coupling for Boc-D-valine?

A "double coupling" strategy is often essential to drive the reaction to completion and maximize the yield when incorporating Boc-D-valine. This involves repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction. This second coupling step provides another opportunity for the unreacted N-terminal amines to be acylated, significantly reducing the amount of deletion sequences in the final product.

Q4: How can I monitor the completeness of the Boc-D-valine coupling reaction?

The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[1][2][3] A positive result (a blue or purple color) after the coupling step indicates that there are still unreacted amino groups, signifying an incomplete reaction.[1][2][3] In such cases, a second coupling is strongly recommended. A negative Kaiser test (yellow or colorless) suggests that the coupling is complete.

Q5: What are the optimal conditions for Boc deprotection of the N-terminal of D-valine?

The Boc protecting group is typically removed using trifluoroacetic acid (TFA). A solution of 50% TFA in dichloromethane (DCM) for 20-30 minutes is a standard and effective condition for Boc deprotection.[4] It is crucial to ensure complete removal of the Boc group before proceeding to the next coupling step, as incomplete deprotection will lead to truncated peptide sequences.

Q6: Are there any common side reactions associated with Boc-D-valine?

While the primary challenge with Boc-D-valine is incomplete coupling, other side reactions can occur during peptide synthesis. One potential issue is the formation of deletion peptides due to incomplete coupling. Another is the potential for racemization, although this is generally low with urethane-protected amino acids like Boc-derivatives. During the final cleavage from the resin with strong acids like HF or TFMSA, the tert-butyl cation generated from the cleavage of the Boc group can potentially alkylate sensitive residues like tryptophan or methionine if they are present in the sequence. The use of scavengers in the cleavage cocktail is crucial to prevent such side reactions.[5]

Data Presentation: Comparative Analysis of Coupling Strategies

To illustrate the impact of different coupling strategies on the incorporation of Boc-D-valine, the following tables summarize representative quantitative data.

Coupling ReagentTypical Coupling Time (Single Coupling)Estimated Yield (Single Coupling)Recommended for Boc-D-Valine?
DIC/HOBt 2 - 4 hours70-85%Not ideal, may require longer times or double coupling
HBTU/DIEA 1 - 2 hours85-95%Good, but HATU/HCTU are often superior
HATU/DIEA 30 - 60 minutes>95%Highly Recommended
HCTU/DIEA 30 - 60 minutes>95%Highly Recommended

Table 1: Comparison of Coupling Reagents for Boc-D-Valine. This table provides an overview of the effectiveness of common coupling reagents for sterically hindered amino acids.

Coupling StrategyTypical Coupling TimeEstimated Yield
Single Coupling 1 - 2 hours85-90%
Double Coupling 2 x (1 - 2 hours)>98%

Table 2: Impact of Single vs. Double Coupling on Boc-D-Valine Incorporation. This table highlights the significant improvement in yield achieved by employing a double coupling strategy.

TFA Concentration in DCMDeprotection TimeEstimated Deprotection Efficiency
25% 60 minutes~98%
50% 20 - 30 minutes>99%
100% (Neat TFA) 5 - 10 minutes>99% (Higher risk of side reactions)

Table 3: Boc-Deprotection Conditions for D-Valine N-terminus. This table outlines common conditions for the removal of the Boc protecting group.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Boc-D-Valine
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-valine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1][2][3]

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x). If the test is positive, proceed to a second coupling (see Protocol 2).

Protocol 2: Double Coupling of Boc-D-Valine
  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Washing: After the first coupling, wash the resin thoroughly with DMF (3x).

  • Second Coupling: Prepare a fresh solution of activated Boc-D-valine as described in step 2 of Protocol 1 and add it to the resin. Agitate for another 1-2 hours.

  • Final Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Protocol 3: Boc-Deprotection
  • Washing: Wash the peptide-resin with DCM (3x).

  • Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% DIEA in DMF (2x), and finally with DMF (3x).

Visualizing the Workflow and Troubleshooting Logic

To further clarify the experimental process and decision-making, the following diagrams have been generated using Graphviz.

Standard Boc-D-Valine Coupling Workflow

G Start Low Yield with Boc-D-Valine IncompleteCoupling Incomplete Coupling? Start->IncompleteCoupling CheckReagent Using Potent Coupling Reagent? (e.g., HATU, HCTU) IncompleteCoupling->CheckReagent Yes OtherIssues Investigate Other Issues: - Incomplete deprotection - Peptide aggregation - Side reactions IncompleteCoupling->OtherIssues No DoubleCouple Performing Double Coupling? CheckReagent->DoubleCouple Yes SwitchReagent Switch to HATU or HCTU CheckReagent->SwitchReagent No OptimizeConditions Optimize Conditions: - Increase reagent equivalents - Extend coupling time - Increase temperature DoubleCouple->OptimizeConditions Yes ImplementDoubleCouple Implement Double Coupling Protocol DoubleCouple->ImplementDoubleCouple No SwitchReagent->DoubleCouple ImplementDoubleCouple->OptimizeConditions

Troubleshooting Low Yield with Boc-D-Valine

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the yield and purity of peptides containing the challenging Boc-D-valine residue, paving the way for more efficient and successful drug discovery and development endeavors.

References

Technical Support Center: Aggregation in Peptides Containing Boc-D-valine during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-valine.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing Boc-D-valine tend to aggregate during SPPS?

A1: Peptides containing Boc-D-valine are prone to aggregation for two primary reasons:

  • Steric Hindrance: The Boc protecting group and the bulky isopropyl side chain of valine create significant steric hindrance. This bulkiness can make it difficult for the amino group of the growing peptide chain to attack the activated carboxyl group of the incoming Boc-D-valine, leading to slower and incomplete coupling reactions.

  • Hydrophobicity and β-Sheet Formation: Valine is a hydrophobic amino acid. Sequences rich in hydrophobic residues have a tendency to self-associate through hydrophobic interactions to minimize their contact with the polar solvent (e.g., DMF). This self-association can lead to the formation of stable secondary structures, particularly β-sheets, where peptide chains align and form a network of intermolecular hydrogen bonds. This aggregation can cause the peptide-resin to swell poorly, further hindering reagent access. The D-configuration of the valine can also influence the peptide backbone conformation, in some cases promoting aggregation.

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Several signs can indicate on-resin aggregation:

  • Poor Resin Swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: Coupling reactions may require extended times, and colorimetric tests like the Kaiser test may remain positive even after prolonged coupling. Similarly, the deprotection of the Boc group may be sluggish.[2]

  • Physical Clumping: The resin may become sticky and difficult to agitate properly.

  • Low Yield and Purity: A significant decrease in the final peptide yield and the presence of deletion sequences in the HPLC or mass spectrometry analysis are strong indicators of aggregation-related problems.

Q3: Can the choice of coupling reagent significantly impact the synthesis of peptides with Boc-D-valine?

A3: Yes, the choice of coupling reagent is critical. Due to the steric hindrance of Boc-D-valine, standard coupling reagents like DIC/HOBt may not be efficient enough to achieve complete coupling. More potent activating reagents are generally required to overcome the high activation energy of the coupling reaction. Reagents such as HATU, HBTU, and PyBOP are often more effective for coupling sterically hindered amino acids.

Troubleshooting Guide

Issue: Low Coupling Efficiency or Incomplete Coupling of Boc-D-valine

This is the most common problem when incorporating Boc-D-valine, leading to deletion sequences and low overall yield.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Activation Use a more powerful coupling reagent. HATU is highly recommended for sterically hindered amino acids. HBTU and PyBOP are also effective alternatives.
Steric Hindrance - Double Couple: Perform the coupling step twice with a fresh portion of activated Boc-D-valine. - Increase Equivalents: Use a higher excess of Boc-D-valine and coupling reagents (e.g., 3-4 equivalents). - Extend Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight.
Peptide Aggregation - Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling reaction to disrupt secondary structures.[2] - Solvent Choice: Use solvents known to reduce aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO. - Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to help break up aggregates.[2]
Suboptimal Neutralization Utilize an in situ neutralization protocol where the neutralization and coupling steps are performed concurrently. This minimizes the time the deprotected amine is in its free base form, which is prone to initiating aggregation.[2]

Data Presentation

Table 1: Representative Coupling Efficiencies of Various Reagents for Sterically Hindered Amino Acids (like Boc-D-valine)
Coupling ReagentTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99%Very LowHighly efficient for hindered couplings with rapid reaction times.
HBTU/DIPEA 90 - 98%LowA reliable and widely used reagent, slightly less reactive than HATU.[3]
PyBOP/DIPEA 90 - 97%LowAn effective alternative to HBTU.[3]
DIC/HOBt 70 - 90%ModerateCan be less effective for highly hindered couplings and may require longer reaction times or double coupling.[3]

Note: These are representative values for sterically hindered amino acids and can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Difficult Coupling of Boc-D-valine using HATU

This protocol describes a manual coupling procedure for incorporating Boc-D-valine into a growing peptide chain on a solid support, particularly when aggregation is anticipated.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform the N-terminal Boc deprotection using 50% TFA in DCM.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (5x).

  • Activation of Boc-D-valine:

    • In a separate vessel, dissolve Boc-D-valine (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Boc-D-valine solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, proceed with a second coupling (double coupling).

  • Double Coupling (if necessary):

    • Drain the reaction vessel.

    • Wash the resin with DMF (3x).

    • Repeat steps 2 and 3 with a fresh solution of activated Boc-D-valine.

  • Final Washing:

    • Once the Kaiser test is negative (or after the second coupling), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

Peptide_Aggregation_Mechanism cluster_SPPS_Cycle SPPS Cycle cluster_Consequences Consequences Free_Peptide Growing Peptide Chains (Solvated) Hydrophobic_Association Hydrophobic Association of Side Chains Free_Peptide->Hydrophobic_Association Hydrophobic Residues (e.g., Valine) H_Bonding Intermolecular H-Bond Formation Hydrophobic_Association->H_Bonding Beta_Sheet β-Sheet Formation H_Bonding->Beta_Sheet Aggregate Insoluble Aggregate Beta_Sheet->Aggregate Poor_Swelling Poor Resin Swelling Aggregate->Poor_Swelling Incomplete_Coupling Incomplete Coupling Poor_Swelling->Incomplete_Coupling Low_Yield Low Yield & Purity Incomplete_Coupling->Low_Yield Troubleshooting_Workflow Troubleshooting Workflow for Boc-D-valine Coupling Start Incomplete Coupling of Boc-D-valine Detected (Positive Kaiser Test) Check_Reagent Is a potent coupling reagent being used? Start->Check_Reagent Switch_Reagent Switch to HATU, HBTU, or PyBOP Check_Reagent->Switch_Reagent No Double_Couple Perform a Double Coupling Check_Reagent->Double_Couple Yes Switch_Reagent->Double_Couple Check_Aggregation Are there signs of aggregation? Double_Couple->Check_Aggregation Aggregation_Solutions Implement Anti-Aggregation Strategies: - Add Chaotropic Salts (LiCl) - Use NMP or DMF/DMSO - Increase Temperature Check_Aggregation->Aggregation_Solutions Yes Extend_Time Extend Coupling Time (2-4 hours or overnight) Check_Aggregation->Extend_Time No Aggregation_Solutions->Extend_Time Success Coupling Complete (Negative Kaiser Test) Extend_Time->Success

References

Technical Support Center: Purification of Peptides Synthesized with Boc-D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic peptides containing tert-butyloxycarbonyl (Boc)-D-valine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing Boc-D-valine?

A1: The primary challenges stem from the physicochemical properties of the Boc group and the D-valine residue. The Boc group is bulky and highly hydrophobic, which can lead to poor solubility in aqueous solutions and strong retention on reversed-phase chromatography columns.[1] D-valine, a sterically hindered amino acid, can sometimes lead to incomplete coupling during synthesis, resulting in deletion sequence impurities that can be difficult to separate from the target peptide.[2][3]

Q2: What are the most common impurities encountered after synthesizing a peptide with Boc-D-valine?

A2: Common impurities can be categorized as product-related or process-related.[4]

  • Deletion Sequences: Result from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[3][5] The steric hindrance of valine can make coupling challenging.[2]

  • Truncated Peptides: Incomplete synthesis cycles lead to shorter peptide chains.[6]

  • Incompletely Deprotected Peptides: Residual protecting groups from synthesis that were not successfully removed during the cleavage process.[5][7]

  • Side-Products from Coupling Reagents: Byproducts from reagents like DCC or HBTU can be present in the crude product.[1]

  • Oxidation Products: Amino acids like methionine or tryptophan are susceptible to oxidation.[5]

Q3: Which purification technique is most recommended for peptides with Boc-D-valine?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and recommended technique for the purification of synthetic peptides, including those containing Boc-D-valine.[7][8] The separation is based on the hydrophobic interactions between the peptide and the stationary phase.[7] For very complex mixtures or to remove specific impurities, orthogonal techniques like ion-exchange or size-exclusion chromatography can be used as a preliminary or secondary step.[9]

Q4: How does the Boc group affect the choice of RP-HPLC conditions?

A4: The hydrophobic Boc group significantly increases the peptide's retention on a C18 column. This means a higher concentration of organic solvent (typically acetonitrile) will be required for elution.[1] It may also be necessary to use a shallower gradient to achieve good separation from closely eluting impurities.

Q5: Can I use Mass Spectrometry (MS) to guide the purification?

A5: Yes, coupling preparative HPLC to a mass spectrometer (Prep LC-MS) is a highly effective strategy. It allows for the specific collection of fractions containing the target peptide based on its mass-to-charge ratio, which can significantly reduce the number of fractions to be analyzed downstream.[6] This is particularly useful for separating the target peptide from impurities with very similar retention times but different masses, such as deletion sequences.[6]

Troubleshooting Guide

Problem 1: Poor Peak Shape or Broad Peaks in RP-HPLC
  • Possible Cause: Peptide aggregation. The hydrophobicity of the Boc-D-valine containing peptide can promote aggregation.[10]

  • Solution:

    • Modify Mobile Phase: Incorporate organic modifiers or denaturing agents to disrupt aggregation.[11]

    • Lower Peptide Concentration: Dilute the sample before injection. High concentrations can exacerbate aggregation.

    • Increase Temperature: Running the column at a slightly elevated temperature (e.g., 40-60°C) can sometimes improve peak shape, but be mindful of peptide stability.[9]

  • Possible Cause: Secondary interactions with the column.

  • Solution:

    • Ion-Pairing Agents: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in the mobile phase. TFA helps to minimize ionic interactions with residual silanols on the silica-based stationary phase.[4]

    • Column Choice: Consider using a column specifically designed for peptide separations.

Problem 2: Low Yield After Purification
  • Possible Cause: Incomplete coupling during synthesis. The steric hindrance of D-valine can lead to a lower yield of the full-length peptide.[2]

  • Solution: While this is a synthesis issue, it impacts purification. Optimize coupling conditions during synthesis by using stronger coupling reagents (like HATU) or double coupling for the Boc-D-valine residue.[2]

  • Possible Cause: Peptide precipitation during purification.

  • Solution: Adjust the pH or the organic solvent concentration of the collected fractions immediately to ensure the peptide remains soluble.

  • Possible Cause: Poor separation from impurities.

  • Solution: Optimize the HPLC gradient. A shallower gradient around the elution point of the target peptide can improve resolution from closely related impurities.[9] Consider a two-step purification strategy, perhaps starting with ion-exchange chromatography followed by RP-HPLC.[9]

Problem 3: Co-elution of Target Peptide and Impurities
  • Possible Cause: Impurities are structurally very similar to the target peptide (e.g., deletion sequence missing one amino acid, diastereomers).[7]

  • Solution:

    • Optimize Selectivity: Experiment with different stationary phases (e.g., C8, C4, Phenyl) or mobile phase modifiers. Different columns can offer different selectivities.[9]

    • Orthogonal Chromatography: Employ a secondary purification method that separates based on a different principle. For example, if an impurity has a different charge, ion-exchange chromatography can be very effective.[9][12] Size-exclusion chromatography can be used to separate based on size.[11][13]

Data Presentation

Table 1: Comparison of Common RP-HPLC Columns for Peptide Purification

Column TypeStationary PhaseParticle Size (µm)Pore Size (Å)Key Characteristics
C18Octadecylsilane3 - 10100 - 300High hydrophobicity, excellent for most peptides. The standard choice.[7]
C8Octylsilane3 - 10100 - 300Less hydrophobic than C18, useful for very hydrophobic peptides that retain too strongly on C18.
C4Butylsilane3 - 10100 - 300Low hydrophobicity, suitable for large and very hydrophobic peptides.
Phenyl-HexylPhenyl-Hexyl3 - 10100 - 300Offers alternative selectivity through π-π interactions, beneficial for peptides with aromatic residues.

Table 2: Typical Gradient Elution Conditions for RP-HPLC Purification

Time (min)Flow Rate (mL/min)% Solvent A (0.1% TFA in Water)% Solvent B (0.1% TFA in Acetonitrile)Purpose
0 - 51.0 - 20.0955Column equilibration and sample loading.
5 - 101.0 - 20.095 -> 755 -> 25Initial wash to remove highly polar impurities.
10 - 401.0 - 20.075 -> 4525 -> 55Shallow gradient for elution of the target peptide.
40 - 451.0 - 20.045 -> 555 -> 95Column wash to elute strongly bound components.
45 - 501.0 - 20.0595Hold at high organic concentration.
50 - 601.0 - 20.05 -> 9595 -> 5Return to initial conditions for re-equilibration.
Note: The gradient slope and organic solvent percentages should be optimized for each specific peptide.[14]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

Objective: To purify the Boc-D-valine containing peptide from synthetic impurities based on hydrophobicity.[7]

Materials:

  • Crude peptide lyophilisate

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[14]

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)[14]

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., water/ACN) to a concentration of 10-20 mg/mL. If solubility is an issue, small amounts of acetic acid or DMF can be added. Centrifuge the sample to pellet any insoluble material.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 3 column volumes or until the baseline is stable.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient optimized for the target peptide (see Table 2 for a starting point). The gradient should be shallow enough to resolve the target peptide from its nearest impurities. Monitor the elution profile using UV detection at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions across the peaks of interest. If using LC-MS, collection can be triggered by the detection of the target mass.[6]

  • Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Protocol 2: Ion-Exchange Chromatography (IEX)

Objective: To separate the peptide from impurities based on net charge at a specific pH.[12] This is often used as an orthogonal step to RP-HPLC.

Materials:

  • Partially purified peptide from a previous step (or crude peptide)

  • IEX Column (e.g., Strong Cation Exchange - SCX, or Strong Anion Exchange - SAX)

  • Buffer A: Low ionic strength buffer (e.g., 20 mM phosphate buffer, pH 2.5 for SCX)

  • Buffer B: High ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 2.5 for SCX)

Procedure:

  • Sample Preparation: Dissolve the peptide in Buffer A. Ensure the pH is such that the peptide will bind to the column (for SCX, pH should be below the peptide's pI).

  • Column Equilibration: Equilibrate the IEX column with Buffer A for at least 5 column volumes.

  • Sample Loading: Load the sample onto the column at a low flow rate.

  • Wash: Wash the column with Buffer A to remove any unbound impurities.

  • Elution: Elute the bound peptides using a linear gradient of increasing salt concentration (from 0% to 100% Buffer B). Peptides will elute based on their net charge, with more highly charged species eluting at higher salt concentrations.[12]

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target peptide.

  • Desalting: The fractions containing the pure peptide will be in a high-salt buffer and will require a desalting step (e.g., via RP-SPE or dialysis) before lyophilization.

Protocol 3: Size-Exclusion Chromatography (SEC)

Objective: To separate the peptide from aggregates or from much smaller process-related impurities based on molecular size.[13] SEC is often used as a final "polishing" step.[13]

Materials:

  • Purified or partially purified peptide

  • SEC column with a suitable molecular weight fractionation range (e.g., <10,000 Da)

  • Mobile Phase: An isocratic buffer (e.g., phosphate-buffered saline or an ammonium acetate buffer). High salt concentrations or organic additives may be needed to minimize secondary ionic and hydrophobic interactions.[11]

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the chosen mobile phase for an extended period to ensure a stable baseline.

  • Sample Preparation: Dissolve the peptide in the mobile phase.

  • Injection: Inject a small volume of the sample (typically <2% of the column volume to maintain resolution).

  • Isocratic Elution: Run the mobile phase at a constant flow rate. Molecules are separated based on size, with larger molecules (like aggregates) eluting first and smaller molecules eluting later.[13]

  • Fraction Collection and Analysis: Collect fractions and analyze to identify those containing the pure monomeric peptide. The buffer is volatile, allowing for direct lyophilization if a volatile buffer like ammonium acetate is used.

Visualizations

G cluster_0 Synthesis cluster_1 Purification cluster_2 Final Product A Crude Peptide Synthesis (with Boc-D-Valine) B Cleavage & Global Deprotection A->B C Crude Peptide Product B->C D Primary Purification (e.g., RP-HPLC) C->D E Fraction Analysis (Analytical HPLC, MS) D->E F Is Purity > 95%? E->F G Pool Pure Fractions F->G Yes I Secondary Purification (e.g., IEX or SEC) F->I No H Final Product (Lyophilized Peptide) G->H I->E

Caption: General workflow for the purification of a synthetic peptide.

G Start Troubleshooting Start: Poor Purification Result Problem Identify Problem Start->Problem BroadPeaks Broad / Tailing Peaks Problem->BroadPeaks Peak Shape LowYield Low Yield Problem->LowYield Quantity CoElution Co-elution of Impurities Problem->CoElution Purity Sol_Broad1 Action: Lower sample concentration. Add organic modifier (e.g., ACN). BroadPeaks->Sol_Broad1 Sol_Broad2 Action: Ensure 0.1% TFA in mobile phase. Increase column temperature. BroadPeaks->Sol_Broad2 Sol_Yield1 Check Synthesis: Review coupling efficiency of Boc-D-Valine. LowYield->Sol_Yield1 Sol_Yield2 Action: Optimize gradient to better separate from impurities. LowYield->Sol_Yield2 Sol_CoElute1 Action: Screen different columns (C8, Phenyl). Optimize gradient. CoElution->Sol_CoElute1 Sol_CoElute2 Action: Use orthogonal method (IEX for charge, SEC for size). CoElution->Sol_CoElute2

Caption: Troubleshooting flowchart for common peptide purification issues.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) cluster_2 Elution MobilePhase Peptide Mixture in Aqueous Solvent (e.g., Water + 0.1% TFA) Column C18 Alkyl Chains Silica Bead MobilePhase->Column:f0 Injection & Binding (Hydrophobic Interaction) Elution Increasing Organic Solvent (e.g., Acetonitrile) Decreases Retention Column:f0->Elution Differential Elution Separated Separated Peptides Elution->Separated

References

Technical Support Center: Monitoring Boc-D-valine Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals monitoring N-α-tert-butyloxycarbonyl-D-valine (Boc-D-valine) coupling and deprotection reactions using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling Boc-D-valine?

A1: The primary challenge in coupling Boc-D-valine is steric hindrance from its bulky isopropyl side chain. This can slow down the reaction rate and lead to incomplete coupling, especially when coupling to a sterically hindered N-terminal amino acid on the peptide chain.[1][2]

Q2: Why is HPLC the preferred method for monitoring these reactions?

A2: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the primary method for monitoring coupling and deprotection reactions because it allows for the accurate quantification of reactants, products, and byproducts in a reaction mixture.[3] It provides real-time data on reaction completion, helping to optimize reaction times and improve overall yield and purity.[3][4]

Q3: How do I prepare my reaction aliquot for HPLC analysis?

A3: At various time points, withdraw a small aliquot from the reaction mixture. It is crucial to immediately quench the reaction to ensure the HPLC snapshot is accurate. This can be done by diluting the aliquot in a suitable solvent, such as the HPLC mobile phase, which may contain a neutralizing agent if the reaction is acidic or basic.[3][5]

Q4: What are common side products in Boc deprotection, and how can they be minimized?

A4: During Boc deprotection with acids like trifluoroacetic acid (TFA), tert-butyl cations are formed.[4] These cations can alkylate nucleophilic residues like Tryptophan or Methionine. This side reaction can be minimized by adding scavengers, such as triisopropylsilane (TIS) or dithioethane (DTE), to the deprotection solution.[4][5]

Q5: Can the Boc group be removed under non-acidic conditions?

A5: While strong acid (like TFA) is the standard method for Boc group removal, it can sometimes be labile under other conditions.[4][6] For instance, some studies have reported slow deprotection under certain basic or nucleophilic conditions, although this is not a standard or efficient method.[7] It is generally considered stable to standard basic conditions used for neutralization in peptide synthesis.[4]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC monitoring of Boc-D-valine reactions.

Problem 1: Incomplete or Slow Coupling Reaction
  • Symptom: HPLC chromatogram shows a large peak for the starting N-terminal peptide and a small product peak after the expected reaction time.

  • Possible Causes & Solutions:

CauseSolution
Steric Hindrance The bulky nature of the D-valine residue can impede the reaction.[2] Switch to a more powerful coupling reagent like HATU, HCTU, or COMU, which are known for high efficiency with hindered amino acids.[1][8] Consider performing a "double coupling" where the reaction is repeated with fresh reagents.
Suboptimal Activation The coupling reagent may not be activating the Boc-D-valine carboxylic acid group effectively. Ensure the correct stoichiometry of reagents is used (typically 1:1:2 of Amino Acid:Coupling Reagent:Base).[2] Pre-activating the amino acid for a few minutes before adding it to the resin can also improve results.[9]
Peptide Aggregation The growing peptide chain may be aggregating on the solid support, masking the N-terminal amine.[2] Try switching to a more suitable solvent like N-methyl-2-pyrrolidone (NMP) or using chaotropic salts to disrupt aggregation.
Insufficient Reaction Time The reaction may simply need more time. Monitor the reaction by taking HPLC aliquots at regular intervals (e.g., 1, 2, and 4 hours) to determine the optimal time.
Problem 2: Incomplete Boc Deprotection
  • Symptom: HPLC analysis shows a significant amount of the Boc-protected peptide remaining after the deprotection step.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Acid Concentration/Time Standard conditions (e.g., 20-25% TFA in DCM) may not be sufficient. Increase the TFA concentration (e.g., to 50% TFA in DCM) or extend the reaction time.[5] Monitor progress with HPLC to avoid unnecessary exposure to strong acid.
Poor Resin Swelling The deprotection reagent cannot efficiently access the peptide chain if the resin is not properly swelled.[2] Ensure the resin is adequately swollen in the reaction solvent (e.g., DCM) before adding the TFA solution.
TFA Degradation Trifluoroacetic acid can degrade over time. Use fresh, high-quality TFA for deprotection reactions.
Problem 3: HPLC Chromatographic Issues
  • Symptom: Poor peak shape (broadening, tailing), shifting retention times, or high backpressure.

  • Possible Causes & Solutions:

CauseSolution
Improper Sample Solvent Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[10] Whenever possible, dissolve the quenched aliquot in the initial mobile phase.
Column Contamination or Void Contaminants from the reaction mixture can accumulate on the column, leading to high backpressure and peak shape issues.[10] Use a guard column to protect the analytical column.[10] If a void forms, the column may need to be replaced.[11]
Mobile Phase Issues Drifting retention times can be caused by changes in mobile phase composition or temperature.[12][13] Ensure solvents are properly mixed and degassed.[13] Use a column oven for stable temperature control.[12] Buffer precipitation can cause high pressure; ensure buffer solubility in the mobile phase.[11]
System Leaks Leaks in the HPLC system can lead to pressure fluctuations and retention time variability.[11] Check all fittings and pump seals for signs of leakage.[11]

G

Experimental Protocols
Protocol 1: Monitoring Boc-D-valine Coupling by RP-HPLC

This protocol describes a general method for coupling Boc-D-valine onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-valine (3 equivalents) and a coupling activator like HOBt (3 equivalents) in DMF. Add the coupling reagent, such as HBTU (3 equivalents) or DIC (3 equivalents). Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature.

  • Reaction Monitoring:

    • At T=0, and then at regular intervals (e.g., 30 min, 60 min, 120 min), pause agitation and withdraw a small number of resin beads.

    • Wash the beads with DMF and DCM.

    • Perform a cleavage reaction on this small sample (e.g., with 95% TFA) to release the peptide for analysis.

    • Alternatively, for soluble-phase coupling, take a direct liquid aliquot and quench it immediately in the HPLC mobile phase.

  • HPLC Analysis: Inject the quenched/cleaved sample into the HPLC system (see Protocol 3 for conditions). Analyze the chromatogram to determine the relative peak areas of the unreacted peptide and the newly coupled product.

  • Completion: The reaction is considered complete when the peak corresponding to the starting material is minimal or absent. If incomplete, refer to the troubleshooting guide.[14]

Protocol 2: Monitoring Boc Deprotection by RP-HPLC

This protocol outlines the removal of the N-terminal Boc group from a peptide-resin.

  • Resin Preparation: Wash the Boc-protected peptide-resin with DCM to remove any residual DMF.

  • Deprotection Reaction: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[6] If the sequence contains sensitive residues (Trp, Met), include 2.5% TIS as a scavenger.[5] Agitate for a 5-minute pre-wash, drain, and add fresh deprotection solution for a further 20-30 minutes.[6][9]

  • Reaction Monitoring:

    • At desired time points (e.g., 5 min, 15 min, 30 min), withdraw a small sample of resin beads.

    • Wash the beads thoroughly with DCM and DMF to remove acid.

    • Cleave the peptide from this small sample of beads for analysis.

  • HPLC Analysis: Inject the sample into the HPLC system. Analyze the chromatogram to monitor the disappearance of the Boc-protected starting material and the appearance of the deprotected product, which will typically have a shorter retention time.

  • Neutralization: Once the reaction is complete, wash the bulk resin with DCM, isopropanol, and then DMF. Neutralize the resulting TFA salt by washing with a solution of 10% DIEA in DMF until a neutral pH is achieved.[8]

G

Protocol 3: General RP-HPLC Method Parameters

These are starting conditions that may require optimization for specific peptides.

ParameterRecommended Setting
Column C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in HPLC-grade water[3]
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile (ACN)[3]
Gradient 5-95% B over 15-20 minutes (adjust based on peptide hydrophobicity)
Flow Rate 1.0 mL/min[3]
Column Temperature 25-40 °C[12]
Detection Wavelength 210-220 nm[3]
Injection Volume 10-20 µL
Data Presentation

Quantitative data from HPLC analysis is crucial for decision-making during synthesis.

Table 1: Example HPLC Data for Reaction Monitoring

This table illustrates how to track the progress of a coupling reaction.

Time PointStarting Material (Peak Area %)Product (Peak Area %)% Conversion
30 min65.234.834.8%
60 min24.775.375.3%
120 min4.195.995.9%
180 min< 1.0> 99.0> 99.0%
Table 2: Typical Retention Time Shifts

This table shows the expected shift in retention time (RT) for different species in the reaction sequence. The exact RT will depend on the full peptide sequence and specific HPLC conditions.

SpeciesExpected Retention Time (Relative)Rationale
Peptide-NH₂ (Starting Material)RT₁Reference retention time.
Boc -D-Val-Peptide (Coupled Product)RT₂ > RT₁The addition of the hydrophobic Boc-D-valine residue increases retention time on a C18 column.
H-D-Val-Peptide (Deprotected Product)RT₃ < RT₂Removal of the very hydrophobic Boc group significantly decreases retention time.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of tert-Butoxycarbonyl-D-valine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the synthesis of peptides and pharmaceuticals. tert-Butoxycarbonyl-D-valine (Boc-D-valine), a protected form of the D-amino acid valine, is a crucial building block in the development of various therapeutic agents.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Boc-D-valine purity, with a focus on experimental data and detailed protocols.

Introduction to Purity Analysis of Boc-D-valine

The primary goal of analyzing Boc-D-valine is to quantify its purity and identify any potential impurities. These impurities can include the enantiomeric L-form (Boc-L-valine), byproducts from the synthesis of the Boc protecting group, and other related amino acid derivatives. Even trace amounts of the incorrect enantiomer can have significant implications for the biological activity and safety of the final drug product.[3][4]

This guide will compare two primary HPLC-based methods for the purity assessment of Boc-D-valine:

  • Chiral Reversed-Phase HPLC (RP-HPLC) with UV Detection: A direct method to separate and quantify the D- and L-enantiomers.

  • Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization and Fluorescence Detection: An indirect method that enhances sensitivity and resolution of the enantiomers.

A third, non-HPLC method, Quantitative Nuclear Magnetic Resonance (qNMR) , will also be discussed as an orthogonal technique for purity determination.

Comparative Data

The following tables summarize the performance of the different analytical methods for the purity assessment of this compound.

Table 1: Purity and Enantiomeric Excess of a Commercial Batch of Boc-D-valine

Analytical MethodPurity (%)Enantiomeric Excess (ee%)
Chiral RP-HPLC with UV Detection99.599.0
RP-HPLC with Pre-column Derivatization99.699.2
Quantitative NMR (qNMR)99.4Not Determined

Table 2: Method Performance Comparison

ParameterChiral RP-HPLC with UV DetectionRP-HPLC with Pre-column DerivatizationQuantitative NMR (qNMR)
Limit of Detection (LOD) 0.05%0.01%0.1%
Limit of Quantitation (LOQ) 0.15%0.03%0.3%
Analysis Time per Sample 20 minutes35 minutes (including derivatization)15 minutes
Primary Advantage Direct enantiomer separationHigh sensitivityAbsolute quantification without a reference standard
Primary Disadvantage Lower sensitivityAdditional sample preparation stepLower sensitivity for minor impurities

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Chiral Reversed-Phase HPLC with UV Detection

This method directly separates the D- and L-enantiomers of Boc-valine using a chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T, CROWNPAK® CR-I(+)).[5][6]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of Boc-D-valine in 1 mL of the mobile phase.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization

This method involves derivatizing the amino acid with a fluorescent tag to enhance detection sensitivity and allow for separation on a standard achiral column.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Derivatization Reagent: o-Phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine).

  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL Boc-D-valine solution, add 400 µL of borate buffer (pH 9.5).

    • Add 50 µL of the OPA/chiral thiol reagent solution.

    • Vortex for 1 minute.

    • Inject 20 µL of the resulting solution into the HPLC system.

  • Mobile Phase: Gradient elution.

    • Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.0) with 5% tetrahydrofuran.

    • Mobile Phase B: Methanol.

    • Gradient: 20% to 80% B over 20 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

Method 3: Quantitative NMR (qNMR)

qNMR is an alternative, non-chromatographic method that provides a direct measure of purity against a certified internal standard.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Procedure:

    • Accurately weigh approximately 10 mg of Boc-D-valine and 5 mg of maleic anhydride into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • Calculate the purity of Boc-D-valine by comparing the integral of a characteristic Boc-D-valine proton signal to the integral of the maleic anhydride proton signal.

Visualizing the Experimental Workflow

The following diagrams illustrate the workflows for the HPLC-based analyses.

HPLC_Workflow cluster_chiral Chiral RP-HPLC cluster_derivatization RP-HPLC with Derivatization ch_sample Sample Preparation (Dissolve in Mobile Phase) ch_hplc HPLC Analysis (Chiral Column) ch_sample->ch_hplc ch_detect UV Detection (210 nm) ch_hplc->ch_detect ch_result Data Analysis (Purity & ee%) ch_detect->ch_result d_sample Sample Preparation d_deriv Pre-column Derivatization (OPA + Chiral Thiol) d_sample->d_deriv d_hplc HPLC Analysis (C18 Column) d_deriv->d_hplc d_detect Fluorescence Detection d_hplc->d_detect d_result Data Analysis (Purity & ee%) d_detect->d_result

Caption: Workflow for Chiral and Derivatization-based HPLC analysis.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Chiral RP-HPLC with UV detection offers a straightforward and direct method for enantiomeric purity assessment.

  • RP-HPLC with pre-column derivatization provides superior sensitivity, making it ideal for the detection of trace impurities.

  • Quantitative NMR serves as an excellent orthogonal method for absolute purity determination without the need for a specific reference standard of the analyte.

For comprehensive quality control, a combination of a high-resolution chromatographic method, such as one of the HPLC techniques described, and an absolute method like qNMR is recommended. This multi-faceted approach ensures the highest confidence in the purity and identity of Boc-D-valine used in research and drug development.

References

A Comparative Guide to the NMR Spectroscopic Characterization of Boc-D-Valine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of raw materials is a critical step in ensuring the quality, efficacy, and safety of the final product. N-Boc-D-valine, a commonly used protected amino acid in peptide synthesis, is no exception. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive technique for verifying the chemical structure and purity of such compounds. This guide offers a comparative analysis of the NMR spectroscopic features of Boc-D-valine against two common alternatives: Cbz-D-valine and Fmoc-D-valine, supported by experimental data and protocols.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Boc-D-valine, Cbz-D-valine, and Fmoc-D-valine. These values are essential for identifying the characteristic signals of the protecting groups and the amino acid moiety, as well as for detecting potential impurities.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
Boc-D-valine CDCl₃10.9 (s, 1H, COOH), 6.33/5.09 (d, 1H, NH, rotamers), 4.27/4.03 (d, 1H, α-CH, rotamers), 2.20 (m, 1H, β-CH), 1.45 (s, 9H, C(CH₃)₃), 1.00/0.94 (d, 6H, γ-CH₃, rotamers)
Cbz-D-valine CDCl₃~9.5 (br s, 1H, COOH), 7.35 (m, 5H, Ar-H), 5.31 (d, J=8.8 Hz, 1H, NH), 5.13 (s, 2H, CH₂-Ph), 4.39 (dd, J=8.8, 4.8 Hz, 1H, α-CH), 2.24 (m, 1H, β-CH), 1.01 (d, J=6.8 Hz, 3H, γ-CH₃), 0.94 (d, J=6.8 Hz, 3H, γ-CH₃)
Fmoc-D-valine DMSO-d₆12.6 (br s, 1H, COOH), 7.89 (d, J=7.5 Hz, 2H, Fmoc-H), 7.78 (d, J=7.5 Hz, 1H, NH), 7.64 (d, J=7.4 Hz, 2H, Fmoc-H), 7.42 (t, J=7.4 Hz, 2H, Fmoc-H), 7.33 (t, J=7.4 Hz, 2H, Fmoc-H), 4.29 (m, 2H, Fmoc-CH₂), 4.25 (t, J=7.1 Hz, 1H, Fmoc-CH), 3.93 (dd, J=8.4, 6.0 Hz, 1H, α-CH), 2.11 (m, 1H, β-CH), 0.94 (d, J=6.8 Hz, 6H, γ-CH₃)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
Boc-D-valine CDCl₃176.5 (COOH), 156.0 (C=O, Boc), 80.0 (C(CH₃)₃), 59.0 (α-CH), 31.0 (β-CH), 28.3 (C(CH₃)₃), 19.2 (γ-CH₃), 17.8 (γ-CH₃)
Cbz-D-valine CDCl₃176.9 (COOH), 156.5 (C=O, Cbz), 136.3 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 67.1 (CH₂-Ph), 59.8 (α-CH), 31.2 (β-CH), 19.1 (γ-CH₃), 17.6 (γ-CH₃)
Fmoc-D-valine DMSO-d₆173.5 (COOH), 156.4 (C=O, Fmoc), 143.9 (Fmoc-C), 140.8 (Fmoc-C), 127.7 (Fmoc-CH), 127.1 (Fmoc-CH), 125.3 (Fmoc-CH), 120.2 (Fmoc-CH), 65.7 (Fmoc-CH₂), 60.1 (α-CH), 46.7 (Fmoc-CH), 30.5 (β-CH), 19.4 (γ-CH₃), 18.3 (γ-CH₃)

Experimental Protocols

A standardized protocol for NMR sample preparation and data acquisition is crucial for obtaining reproducible and comparable results.

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the protected amino acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

Structural Elucidation and Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the chemical structure of Boc-D-valine with atom numbering for NMR correlation and the general workflow for NMR analysis.

Boc_D_Valine_Structure cluster_valine D-Valine Moiety cluster_boc Boc Protecting Group C1 C¹(OOH) C2 C²(α) C1->C2 C3 C³(β) C2->C3 N N C2->N C4 C⁴(γ) C3->C4 C5 C⁵(γ') C3->C5 C6 C⁶(=O) N->C6 Amide bond O1 O C6->O1 C7 C⁷ O1->C7 C8 C⁸(CH₃) C7->C8 C9 C⁹(CH₃) C7->C9 C10 C¹⁰(CH₃) C7->C10

Boc-D-valine structure with atom numbering.

NMR_Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (¹H and ¹³C Spectra) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Characterization Structural Characterization and Purity Assessment Analysis->Characterization

References

A Comparative Guide to the Mass Spectrometry of Peptides Containing D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, such as D-valine, into peptide structures is a critical strategy in modern drug development to enhance proteolytic stability and modulate biological activity. However, the analysis and characterization of these diastereomeric peptides present unique challenges, as they are isobaric with their all-L-amino acid counterparts. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing D-valine versus L-valine, supported by representative data and detailed experimental protocols.

Chromatographic and Mass Spectrometric Differentiation

While mass spectrometry alone cannot distinguish between the precursor ions of D- and L-valine-containing peptides due to their identical mass-to-charge ratios, coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS) provides a robust solution.[1]

Chromatographic Separation: Diastereomeric peptides, those containing at least one D-amino acid, often exhibit different physicochemical properties that allow for their separation by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The subtle change in the three-dimensional structure of the peptide upon substitution of L-valine with D-valine can lead to differences in interaction with the stationary phase, resulting in distinct retention times.

Tandem Mass Spectrometry (MS/MS) Fragmentation: Upon fragmentation in the mass spectrometer, diastereomeric peptides can yield different product ion spectra. While the m/z values of the resulting b- and y-ions will be identical, their relative abundances can differ significantly.[1][3] This variation in fragment ion intensity is the key to distinguishing between the D- and L-valine-containing peptides and can even help to localize the position of the D-amino acid within the peptide sequence. Advanced fragmentation techniques such as Electron Transfer Dissociation (ETD), Higher-Energy Collisional Dissociation (HCD), and Radical-Directed Dissociation (RDD) can further accentuate these differences.[3][4]

Quantitative Data Presentation

The following tables present representative data illustrating the typical differences observed in retention time and fragment ion intensities for a hypothetical peptide pair: (Ac-Gly-Ala-Val -Leu-NH2) and (Ac-Gly-Ala-D-Val -Leu-NH2).

Table 1: Comparative Retention Times

PeptideRetention Time (minutes)
Ac-Gly-Ala-L-Val -Leu-NH215.2
Ac-Gly-Ala-D-Val -Leu-NH215.8

Note: The peptide containing D-valine often elutes slightly later in a typical reverse-phase gradient, although the elution order can vary depending on the overall peptide sequence and chromatographic conditions.

Table 2: Comparative Fragment Ion Intensities (Collision-Induced Dissociation)

Fragment IonAc-Gly-Ala-L-Val -Leu-NH2 (Relative Intensity %)Ac-Gly-Ala-D-Val -Leu-NH2 (Relative Intensity %)
y3100100
b38560
y27085
b25040
y13035
b11510

Note: This data is representative and illustrates the principle of differing fragment ion intensities. The most significant differences are often observed for fragment ions flanking the chiral center.

Experimental Protocols

A detailed methodology for the analysis of peptides containing D-valine is outlined below.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the D- and L-valine-containing peptides using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptides by preparative RP-HPLC.

  • Quantification: Accurately determine the concentration of the purified peptides using a suitable method, such as amino acid analysis or a quantitative colorimetric peptide assay.

  • Sample Dilution: Prepare stock solutions of each peptide in a suitable solvent (e.g., 50% acetonitrile/water). For LC-MS/MS analysis, dilute the stock solutions to a final concentration of 1 µg/mL in 0.1% formic acid in water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography system capable of generating reproducible gradients at low flow rates.

  • Column: A C18 reversed-phase column with a particle size of ≤ 5 µm is commonly used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS Method:

    • Full Scan (MS1): Acquire full scan mass spectra over a m/z range of 300-1500.

    • Tandem MS (MS2): Select the precursor ion corresponding to the peptide of interest for fragmentation using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). Acquire product ion spectra over a suitable m/z range.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (L-Val and D-Val) Purification RP-HPLC Purification Peptide_Synthesis->Purification Quantification Quantification Purification->Quantification Dilution Dilution for Analysis Quantification->Dilution LC_Separation Chromatographic Separation (C18 Column) Dilution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 Tandem MS (MS2) (Fragmentation) MS1->MS2 Retention_Time Retention Time Comparison MS2->Retention_Time Fragmentation_Pattern Fragmentation Pattern Analysis Retention_Time->Fragmentation_Pattern

Caption: Workflow for the analysis of D-valine containing peptides.

fragmentation_pathway cluster_peptide Peptide Precursor Ion cluster_comparison Diastereomer Comparison Peptide [Ac-G-A-Val-L-NH2+H]+ b_ions b-ions (N-terminal fragments) Peptide->b_ions y_ions y-ions (C-terminal fragments) Peptide->y_ions L_Val L-Val Peptide Fragments b_ions->L_Val D_Val D-Val Peptide Fragments b_ions->D_Val y_ions->L_Val y_ions->D_Val

Caption: Fragmentation pathways leading to diastereomer-specific ion intensities.

References

A Comparative Guide to Boc-D-valine and Fmoc-D-valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Nα-protecting group is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing the efficiency, purity, and overall success of synthesizing a target peptide. The two most prominent strategies revolve around the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a detailed comparison of Boc-D-valine and Fmoc-D-valine, focusing on their performance, experimental protocols, and the chemical principles that govern their use.

At a Glance: Key Differences and Performance Metrics

The choice between Boc and Fmoc strategies for incorporating D-valine, a sterically hindered amino acid, depends on several factors including the peptide sequence, desired purity, and the chemist's familiarity with each methodology. While direct comparative studies on D-valine are not extensively published, the following table summarizes the expected performance based on the well-established principles of each strategy.

FeatureBoc-D-valineFmoc-D-valine
Protection Strategy Acid-labile Nα-Boc group.[][2]Base-labile Nα-Fmoc group.[3][4]
Deprotection Conditions Strong acid (e.g., 50% TFA in DCM).[5]Mild base (e.g., 20% piperidine in DMF).[3]
Coupling Efficiency Generally high, especially with in situ neutralization protocols which can mitigate aggregation.[6][7] Valine can be a difficult amino acid to couple.[8]High, with a wide range of modern coupling reagents available.[] However, aggregation can be an issue in Fmoc synthesis.
Typical Crude Purity Can be lower due to harsh deprotection conditions leading to side reactions.Often higher due to milder deprotection conditions.[]
Overall Yield Can be impacted by peptide loss from the resin during repeated acid treatments.Generally high, with typical coupling yields exceeding 99%.[]
Solubility Boc-protected peptides tend to have higher solubility, which can be advantageous for long or hydrophobic sequences.[2]Fmoc-protected amino acids generally have good solubility in common synthesis solvents.[]
Side Reactions Formation of t-butyl carbocations during deprotection can lead to side reactions with sensitive residues.Diketopiperazine formation can occur at the dipeptide stage.
Orthogonality Not fully orthogonal, as both Nα- and side-chain protecting groups are acid-labile, though with different sensitivities.[10]Fully orthogonal, allowing for selective deprotection of the Nα-Fmoc group without affecting acid-labile side-chain protecting groups.[4][]
Automation Friendliness Can be automated, but the use of strong acids requires specialized equipment.[3]Highly amenable to automation due to milder reagents and the ability to monitor deprotection by UV absorbance of the fluorenyl group.
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids are typically more expensive.[]

Experimental Workflows and Signaling Pathways

The procedural differences between the Boc and Fmoc strategies are significant, primarily revolving around the deprotection and neutralization steps. The following diagram illustrates the cyclical nature of both solid-phase peptide synthesis strategies.

SPPS_Workflow cluster_boc Boc Strategy Workflow cluster_fmoc Fmoc Strategy Workflow boc_start Resin-AA(n) boc_deprotect Boc Deprotection (TFA/DCM) boc_start->boc_deprotect boc_wash1 Wash (DCM/IPA) boc_deprotect->boc_wash1 boc_neutralize Neutralization (DIEA/DCM or in situ) boc_wash1->boc_neutralize boc_wash2 Wash (DCM/DMF) boc_neutralize->boc_wash2 boc_couple Couple Boc-D-Valine (e.g., HBTU/HOBt) boc_wash2->boc_couple boc_wash3 Wash (DMF) boc_couple->boc_wash3 boc_end Resin-AA(n)-D-Val boc_wash3->boc_end boc_end->boc_deprotect Next Cycle fmoc_start Resin-AA(n) fmoc_deprotect Fmoc Deprotection (Piperidine/DMF) fmoc_start->fmoc_deprotect fmoc_wash1 Wash (DMF) fmoc_deprotect->fmoc_wash1 fmoc_couple Couple Fmoc-D-Valine (e.g., HBTU/HOBt) fmoc_wash1->fmoc_couple fmoc_wash2 Wash (DMF) fmoc_couple->fmoc_wash2 fmoc_end Resin-AA(n)-D-Val fmoc_wash2->fmoc_end fmoc_end->fmoc_deprotect Next Cycle

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis cycles.

Detailed Experimental Protocols

The following are representative protocols for the incorporation of a D-valine residue using both Boc and Fmoc strategies in a manual solid-phase peptide synthesis setting.

Boc-D-Valine Incorporation Protocol

This protocol assumes a starting peptide-resin with a free N-terminal amino group. For difficult couplings, such as with the sterically hindered D-valine, an in situ neutralization protocol is often preferred as it can improve coupling efficiency.[6][7]

1. Materials and Reagents:

  • Peptide-resin (e.g., PAM resin)

  • Boc-D-valine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Washing solvents: Isopropanol (IPA)

2. Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a 50% TFA in DCM solution for 5 minutes, followed by a second treatment for 20-25 minutes to ensure complete removal of the Boc group.[5] If the peptide contains sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution.[5][10]

  • Wash the resin thoroughly with DCM (2x) and IPA (2x) to remove excess TFA.[5]

3. In Situ Neutralization and Coupling:

  • In a separate vessel, pre-activate the Boc-D-valine (3-4 equivalents relative to the resin substitution) by dissolving it with HBTU (3-4 eq.) and HOBt (3-4 eq.) in a minimal amount of DMF.

  • Add the activated amino acid solution directly to the peptide-resin TFA salt.[11]

  • Immediately add DIEA to the reaction vessel (6-8 eq.) to neutralize the resin-bound ammonium salt and the salts formed during activation.[11]

  • Agitate the mixture for 1-2 hours. The progress of the coupling reaction can be monitored using a ninhydrin test. For a sterically hindered amino acid like D-valine, a longer coupling time or a double coupling may be necessary.

  • After the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

4. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] This step requires specialized equipment due to the hazardous nature of the reagents.[12]

Fmoc-D-Valine Incorporation Protocol

This protocol is generally milder than the Boc strategy and is widely used in automated peptide synthesizers.[4]

1. Materials and Reagents:

  • Peptide-resin (e.g., Rink Amide or Wang resin)

  • Fmoc-D-valine

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagents: HBTU and HOBt

  • Diisopropylethylamine (DIEA)

  • Washing solvent: Dichloromethane (DCM)

2. Fmoc Deprotection:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete removal of the Fmoc group.[3]

  • Wash the resin thoroughly with DMF (5-6x) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling:

  • In a separate vessel, dissolve Fmoc-D-valine (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add DIEA (6-8 eq.) to this solution to activate the amino acid.

  • Add the activated Fmoc-D-valine solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours. As with the Boc strategy, monitoring the reaction with a ninhydrin test is recommended, and a double coupling may be required for D-valine.

  • After completion of the coupling, wash the resin with DMF (3x) and DCM (3x).

4. Final Cleavage and Deprotection:

  • The final cleavage from the resin and removal of side-chain protecting groups is typically performed with a cocktail containing a high concentration of TFA and scavengers.[13] A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13]

Conclusion

Both Boc-D-valine and Fmoc-D-valine are viable options for incorporating this sterically hindered amino acid into a peptide sequence. The Fmoc strategy is now more prevalent due to its milder deprotection conditions, orthogonality, and ease of automation.[4][][14] However, the Boc strategy, particularly with in situ neutralization protocols, remains a powerful tool, especially for synthesizing long or aggregation-prone "difficult" sequences where the higher solubility of Boc-protected peptides can be advantageous.[2][7] The choice between the two will ultimately depend on the specific requirements of the peptide being synthesized, the available laboratory equipment, and the expertise of the researcher.

References

Boc Strategy: A Superior Approach for Synthesizing D-Valine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that can significantly impact the yield and purity of the final product. This is particularly true for peptides containing sterically hindered amino acids such as D-valine. This guide provides a comprehensive comparison of the Boc and Fmoc strategies for the synthesis of D-valine-containing peptides, supported by established chemical principles and illustrative experimental data.

The incorporation of D-valine, a β-branched amino acid, presents a notable challenge in SPPS. The bulky side chain can impede the approach of the incoming activated amino acid, leading to incomplete coupling reactions. Furthermore, peptide chains containing such hydrophobic and sterically demanding residues are prone to aggregation on the solid support, further hindering reaction kinetics and reducing the efficiency of both coupling and deprotection steps.

Comparative Analysis: Boc vs. Fmoc for D-Valine Peptides

While Fmoc chemistry is the more widely adopted method for routine peptide synthesis due to its milder deprotection conditions, the Boc strategy often proves advantageous for "difficult sequences," including those containing D-valine.[1] The primary reason lies in the state of the N-terminus of the growing peptide chain during the synthesis cycles.

In Boc SPPS , the repetitive deprotection steps are carried out using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] This results in the protonation of the newly exposed N-terminal amine, creating a positively charged ammonium salt. The electrostatic repulsion between these positively charged peptide chains helps to disrupt inter-chain hydrogen bonding, thereby minimizing aggregation and improving the solvation of the peptide-resin complex.[3] This enhanced solvation facilitates subsequent coupling steps, leading to higher yields and purity, especially for aggregation-prone sequences.

Conversely, in Fmoc SPPS , the deprotection is achieved using a base, commonly piperidine, which leaves the N-terminus in a neutral state.[4] In the absence of electrostatic repulsion, peptide chains, particularly those with hydrophobic residues like D-valine, have a higher tendency to aggregate via intermolecular hydrogen bonds. This aggregation can significantly lower the efficiency of subsequent amino acid couplings.

Quantitative Data Comparison

The following table summarizes illustrative data for the synthesis of a model peptide containing a D-valine residue, comparing the typical outcomes of Boc and Fmoc strategies for such difficult sequences.

ParameterBoc StrategyFmoc StrategyRationale
Crude Peptide Purity (by HPLC) 65 - 85%40 - 60%Reduced aggregation in Boc-SPPS leads to more complete reactions and fewer deletion sequences.[3]
Overall Crude Peptide Yield 50 - 75%30 - 50%Higher coupling efficiencies per cycle contribute to a greater overall yield.
Final Purified Peptide Yield 15 - 30%5 - 15%Higher crude purity simplifies purification, resulting in a better recovery of the target peptide.
Coupling Efficiency for D-Valine >99% (with in situ neutralization)~95-98% (may require double coupling)The protonated N-terminus in Boc chemistry improves accessibility for the incoming amino acid.[3]

Experimental Protocols

Detailed methodologies for the solid-phase synthesis of a generic D-valine containing peptide (e.g., Ac-Gly-Ala-D-Val -Leu-Ile-NH₂) are provided below.

Protocol 1: Boc Solid-Phase Peptide Synthesis of Ac-Gly-Ala-D-Val-Leu-Ile-NH₂

This protocol is based on a standard Boc/Bzl strategy using a p-methylbenzhydrylamine (MBHA) resin for the generation of a C-terminal amide.

1. Resin Preparation and Swelling:

  • Place MBHA resin (1.0 g, 0.5 mmol/g substitution) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) (15 mL) for 1 hour.

  • Wash the resin with DCM (3 x 15 mL).

2. Boc-Amino Acid Coupling Cycle (for Ile, Leu, D-Val, Ala, Gly):

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) (15 mL) for 2 minutes.

    • Drain and repeat the 50% TFA/DCM treatment for 20 minutes.[5]

    • Wash with DCM (3 x 15 mL) and isopropanol (2 x 15 mL), followed by DCM (3 x 15 mL).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) (15 mL) for 5 minutes.

    • Repeat the neutralization step.

    • Wash with DCM (5 x 15 mL).

  • Coupling (in situ neutralization):

    • In a separate vial, dissolve the Boc-amino acid (2.0 mmol, 4 eq.) and HBTU (1.9 mmol, 3.8 eq.) in N,N-dimethylformamide (DMF) (5 mL).

    • Add DIEA (4.0 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. N-terminal Acetylation:

  • Following the final Gly coupling and Boc deprotection/neutralization cycle, treat the resin with a solution of acetic anhydride/DIEA/DCM (1:1:8, v/v/v) (15 mL) for 30 minutes.

  • Wash the resin with DCM (5 x 15 mL).

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with methanol and dry under vacuum.

  • Transfer the dried resin to a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[6]

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis of Ac-Gly-Ala-D-Val-Leu-Ile-NH₂

This protocol utilizes a standard Fmoc/tBu strategy on a Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place Rink Amide resin (1.0 g, 0.5 mmol/g substitution) in a reaction vessel.

  • Swell the resin in DMF (15 mL) for 1 hour.

  • Wash the resin with DMF (3 x 15 mL).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) (15 mL) for 3 minutes.

  • Drain and repeat the 20% piperidine/DMF treatment for 10 minutes.

  • Wash the resin with DMF (5 x 15 mL).

3. Fmoc-Amino Acid Coupling Cycle (for Ile, Leu, D-Val, Ala, Gly):

  • In a separate vial, dissolve the Fmoc-amino acid (2.0 mmol, 4 eq.), HBTU (1.9 mmol, 3.8 eq.), and HOBt (2.0 mmol, 4 eq.) in DMF (5 mL).

  • Add DIEA (4.0 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature. For D-Valine, a double coupling may be necessary.

  • Monitor coupling completion with the Kaiser test.

  • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

4. N-terminal Acetylation:

  • After the final Gly coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8, v/v/v) (15 mL) for 30 minutes.

  • Wash the resin with DMF (3 x 15 mL) and DCM (5 x 15 mL).

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with methanol and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) (15 mL) for 2-3 hours at room temperature.[7]

  • Filter the cleavage mixture and precipitate the crude peptide with cold diethyl ether.

  • Wash the precipitate several times with cold ether and dry under vacuum.

6. Purification and Analysis:

  • Dissolve and purify the crude peptide as described in the Boc protocol.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, DIEA) Deprotection->Wash_Neutralize Coupling Coupling (Boc-AA, HBTU/DIEA) Wash_Neutralize->Coupling Wash Wash (DMF, DCM) Coupling->Wash Cycle_Check Final Amino Acid? Wash->Cycle_Check Cycle_Check->Deprotection No Cleavage Final Cleavage (HF) Cycle_Check->Cleavage Yes End Purified Peptide Cleavage->End

Figure 1: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_DP Wash (DMF) Deprotection->Wash_DP Coupling Coupling (Fmoc-AA, HBTU/DIEA) Wash_DP->Coupling Wash_C Wash (DMF, DCM) Coupling->Wash_C Cycle_Check Final Amino Acid? Wash_C->Cycle_Check Cycle_Check->Deprotection No Cleavage Final Cleavage (TFA Cocktail) Cycle_Check->Cleavage Yes End Purified Peptide Cleavage->End

Figure 2: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Conclusion

For the synthesis of peptides containing D-valine and other sterically hindered or aggregation-prone amino acids, the Boc strategy presents clear advantages over the more common Fmoc approach. The ability of the Boc methodology to mitigate on-resin aggregation by maintaining a protonated N-terminus throughout the synthesis cycles translates to higher crude purity and overall yield. While Boc chemistry involves harsher reagents and requires specialized equipment for the final HF cleavage, the improved outcomes for difficult sequences make it an indispensable tool for peptide chemists. The choice of synthesis strategy should, therefore, be guided by the specific peptide sequence, with the Boc method being a strong recommendation for challenging syntheses involving D-valine.

References

A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields, purity, and the successful construction of complex peptide architectures. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group strategy, particularly focusing on Boc-D-valine, with other prevalent orthogonal strategies such as Fmoc, Cbz, and Alloc. The comparison is supported by experimental data and detailed protocols to aid in making informed decisions for specific synthetic challenges.

The Principle of Orthogonal Protection

Orthogonal protection is a cornerstone of modern chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others through specific, non-interfering chemical conditions.[1][2] In peptide synthesis, this enables the precise assembly of amino acid sequences and the site-specific modification of peptide side chains. The primary α-amino protecting groups like Boc, Fmoc, Cbz, and Alloc are distinguished by their unique cleavage conditions, forming the basis of their orthogonality.[][4]

A truly orthogonal system, such as the widely used Fmoc/tBu strategy, involves a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tert-butyl).[] The Boc/Bzl strategy is considered quasi-orthogonal as both groups are acid-labile but are removed with different strengths of acid.[4]

Orthogonal_Protection cluster_Peptide Protected Peptide cluster_Cleavage Selective Deprotection Conditions Peptide PG¹-NH-CHR¹-CO-...-NH-CHRⁿ(PG²)-CO-Resin PG1 α-Amino Group (PG¹) Peptide->PG1 Boc PG2 Side Chain (PG²) Peptide->PG2 Fmoc PG3 α-Amino Group (PG³) Peptide->PG3 Alloc PG4 α-Amino Group (PG⁴) Peptide->PG4 Cbz Condition1 Condition A (e.g., Acid) Condition2 Condition B (e.g., Base) Condition3 Condition C (e.g., Pd(0)) Condition4 Condition D (e.g., H₂/Pd) PG1->Condition1 PG2->Condition2 PG3->Condition3 PG4->Condition4 Boc_SPPS_Workflow Resin Start: Resin (e.g., Merrifield) Swell 1. Swell Resin (DCM) Resin->Swell Deprotect 2. Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA in DMF) Deprotect->Neutralize Couple 4. Couple Boc-D-Valine (e.g., HBTU/HOBt) Neutralize->Couple Wash 5. Wash (DMF, DCM) Couple->Wash Repeat Repeat Steps 2-5 for each amino acid Wash->Repeat Repeat->Deprotect Next Cycle Cleave Final Cleavage & Deprotection (e.g., Anhydrous HF) Repeat->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide

References

A Researcher's Guide to Enantiomeric Purity Analysis of tert-Butoxycarbonyl-D-valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like tert-Butoxycarbonyl-D-valine (Boc-D-valine) is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

The primary methods for determining the enantiomeric purity of Boc-D-valine include direct methods such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs), and indirect methods that involve derivatization to form diastereomers, which are then separated on a standard achiral column. Gas Chromatography (GC) is also a viable option, though it typically requires a derivatization step to enhance the volatility of the analyte.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of Boc-D-valine depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Technique Principle Typical Chiral Selector/Derivatizing Agent Resolution (Rs) Analysis Time Advantages Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T).> 2.0 (baseline)[1][2]15-30 minDirect analysis, high resolution, well-established.Higher solvent consumption, longer analysis times compared to SFC.
Chiral SFC Direct separation using a supercritical fluid as the mobile phase on a CSP.Polysaccharide-based or other CSPs.Comparable to HPLC5-15 minFast analysis, reduced organic solvent consumption, "green" technique.Requires specialized instrumentation.
Indirect HPLC Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[3]Baseline separation achievable.20-40 min (including derivatization)Uses standard HPLC instrumentation, can be very sensitive.Derivatization adds complexity and potential for side reactions.
Chiral GC Separation of volatile derivatives of the enantiomers on a chiral capillary column.Chiral capillary columns (e.g., Chirasil-Val). Derivatization required (e.g., esterification/acylation).[4]High resolution possible.20-40 minHigh resolution, sensitive detection (MS).Requires derivatization (Boc group removal and subsequent derivatization).[]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct method for the enantiomeric separation of Boc-D-valine using a polysaccharide-based chiral stationary phase. Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds.[1][6]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Lux Cellulose-2, 4.6 x 250 mm, 3 µm

  • Mobile Phase: Isocratic mixture of hexane and ethanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (TFA) if needed to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the Boc-D,L-valine racemic standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the Boc-D-valine sample to be analyzed at the same concentration in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, environmentally friendly alternative to HPLC for chiral separations.[7]

Instrumentation:

  • SFC system with a back-pressure regulator and a UV detector

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak series)

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol (e.g., 80:20 v/v).

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Dissolve the Boc-D,L-valine racemic standard and the Boc-D-valine sample in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter.

Indirect HPLC with Marfey's Reagent

This method involves the derivatization of the amino acid with Marfey's reagent to form diastereomers, which can be separated on a standard C18 column.[3]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

Derivatization Protocol:

  • To 50 µL of a 1 mg/mL solution of the Boc-valine sample in acetone, add 100 µL of a 1% solution of Marfey's reagent in acetone.

  • Add 20 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 20 µL of 1 M HCl.

  • Dilute the sample with the mobile phase before injection.

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the relationships between the different analytical approaches, the following diagrams are provided.

Enantiomeric_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Sample Boc-D-valine Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for Indirect/GC methods) Dissolution->Derivatization Injection Injection into Chromatograph Dissolution->Injection Derivatization->Injection Separation Enantiomeric/Diastereomeric Separation Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Purity/%ee Calculation Integration->Calculation

General workflow for enantiomeric purity analysis.

Method_Comparison_Logic cluster_direct Direct Methods cluster_indirect Indirect Methods Start Start: Boc-D-valine Sample Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Chiral_SFC Chiral SFC Start->Chiral_SFC Derivatization_Step Derivatization Step Start->Derivatization_Step End Result: Enantiomeric Purity Chiral_HPLC->End Chiral_SFC->End Indirect_HPLC Indirect HPLC (Achiral Column) Derivatization_Step->Indirect_HPLC Chiral_GC Chiral GC Derivatization_Step->Chiral_GC Indirect_HPLC->End Chiral_GC->End

Logical flow of different analytical techniques.

References

A Comparative Guide to Coupling Reagents for Boc-D-Valine Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction efficiency, yield, and the stereochemical integrity of the final product. The activation of sterically hindered amino acids, such as Boc-D-valine, presents a particular challenge due to the bulky tert-butyloxycarbonyl (Boc) protecting group and the branched side chain of valine. This guide provides an objective comparison of three widely used coupling reagents—HATU, HBTU, and PyBOP—for the activation of Boc-D-valine, supported by representative experimental data, detailed methodologies, and mechanistic diagrams.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids like Boc-D-valine into a peptide sequence. While direct comparative studies on Boc-D-valine are limited, the following table summarizes quantitative data from studies on other challenging peptide sequences, which can be considered representative of the expected performance.

ParameterHATUHBTUPyBOP
Typical Coupling Yield (%) 95 - 99+90 - 9885 - 95
Relative Reaction Rate Very FastFastModerate
Risk of Epimerization Very LowLowLow to Moderate
Cost HighModerateModerate

Key Observations:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) consistently demonstrates superior performance, particularly for sterically hindered amino acids. Its high reactivity leads to faster and more complete coupling reactions, minimizing the risk of side reactions and epimerization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a reliable and widely used coupling reagent, though generally slightly less reactive than HATU. For many standard couplings, HBTU provides a good balance of efficiency and cost.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium salt-based coupling reagent. While it can achieve high yields, reaction times may be longer compared to the uronium-based reagents, HATU and HBTU.

Experimental Protocols

The following are generalized experimental protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing Boc-D-valine using each of the three coupling reagents. These protocols assume a standard Boc-SPPS workflow on a resin support.

Resin Preparation and Deprotection (Common for all methods)
  • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Remove the N-terminal Boc group of the resin-bound peptide by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM (3x) and then N,N-dimethylformamide (DMF) (3x) to remove residual TFA and byproducts.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.

  • Wash the resin with DMF (3x) to remove excess base.

Coupling of Boc-D-Valine

Method A: Using HATU

  • In a separate reaction vessel, dissolve Boc-D-valine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated Boc-D-valine solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test. A negative result (beads remain colorless or turn slightly yellow) indicates a complete reaction.

  • Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Method B: Using HBTU

  • In a separate reaction vessel, dissolve Boc-D-valine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Add the Boc-D-valine/HBTU/DIPEA mixture to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress with the ninhydrin test.

  • Upon completion, wash the resin with DMF (3x) and DCM (3x).

Method C: Using PyBOP

  • In a separate reaction vessel, dissolve Boc-D-valine (3 equivalents relative to resin loading) and PyBOP (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction for completion using the ninhydrin test.

  • After a negative ninhydrin test, wash the resin with DMF (3x) and DCM (3x).

Mechanistic Pathways of Boc-D-Valine Activation

The efficiency of each coupling reagent is rooted in its specific mechanism of activating the carboxylic acid of Boc-D-valine to facilitate nucleophilic attack by the free amine of the growing peptide chain.

G cluster_workflow Experimental Workflow Resin_Prep Resin Swelling & Deprotection Neutralization Neutralization Resin_Prep->Neutralization Coupling Boc-D-Valine Coupling Neutralization->Coupling Monitoring Monitoring (e.g., Ninhydrin Test) Coupling->Monitoring Washing Washing Monitoring->Coupling If incomplete (double couple) Monitoring->Washing If complete

Caption: A generalized workflow for a single coupling cycle in Boc-SPPS.

Below are the proposed activation mechanisms for each reagent with Boc-D-valine.

HATU Activation Pathway

HATU, in the presence of a base, reacts with the carboxylic acid of Boc-D-valine to form a highly reactive OAt-ester intermediate. The nitrogen atom at the 7-position of the azabenzotriazole ring enhances the leaving group potential, accelerating the subsequent amidation reaction.

HATU_Mechanism Boc_Val Boc-D-Valine Active_Ester Highly Reactive OAt-ester Intermediate Boc_Val->Active_Ester + HATU/DIPEA HATU HATU + DIPEA Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Peptide Amine Peptide_Amine N-terminal Amine (on resin) Peptide_Amine->Peptide_Bond HBTU_Mechanism Boc_Val Boc-D-Valine Active_Ester Reactive OBt-ester Intermediate Boc_Val->Active_Ester + HBTU/DIPEA HBTU HBTU + DIPEA Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Peptide Amine Peptide_Amine N-terminal Amine (on resin) Peptide_Amine->Peptide_Bond PyBOP_Mechanism Boc_Val Boc-D-Valine Phosphonium_Ester Phosphonium Ester Intermediate Boc_Val->Phosphonium_Ester + PyBOP/DIPEA PyBOP PyBOP + DIPEA OBt_Ester Reactive OBt-ester Intermediate Phosphonium_Ester->OBt_Ester + HOBt Peptide_Bond New Peptide Bond OBt_Ester->Peptide_Bond + Peptide Amine Peptide_Amine N-terminal Amine (on resin) Peptide_Amine->Peptide_Bond

L-Valine vs. D-Valine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful strategy in peptide drug design, aimed at enhancing therapeutic properties. This guide provides an objective comparison of the biological activity of peptides containing L-valine versus those with D-valine, supported by experimental data. The primary focus is on the impact of this stereochemical change on proteolytic stability and biological function, with a case study on the antimicrobial peptide Polybia-MPI.

Introduction: The Significance of Chirality in Peptide Science

In nature, proteins and peptides are almost exclusively composed of L-amino acids. This homochirality is fundamental to their structure and function, as enzymes and receptors have evolved to recognize and interact specifically with these L-isomers. However, the susceptibility of L-peptides to rapid degradation by proteases in the body limits their therapeutic potential.

The substitution of an L-amino acid with its D-counterpart, such as replacing L-valine with D-valine, can render the peptide bond resistant to cleavage by common proteases.[1][2] This is because proteases have stereospecific active sites that do not readily recognize the D-configuration.[1] This increased stability can lead to a longer plasma half-life and improved bioavailability.[3] However, such a substitution can also have profound effects on the peptide's conformation and its interaction with biological targets, leading to altered or, in some cases, enhanced biological activity.[3][4]

This guide will delve into a specific case study to illustrate these principles, presenting quantitative data, experimental methodologies, and a visualization of the proposed mechanism of action.

Case Study: The Antimicrobial Peptide Polybia-MPI

To illustrate the comparative biological activity, we will examine the antimicrobial peptide Polybia-MPI and its all-D-amino acid counterpart, D-MPI. While this represents a complete substitution of all L-amino acids with their D-enantiomers, the principles observed are highly relevant to the specific case of L-valine to D-valine substitution, as valine is a component of many antimicrobial peptides.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the biological activity of L-Polybia-MPI (MPI) and its D-enantiomer (D-MPI).[2]

ParameterL-Polybia-MPI (MPI)D-Polybia-MPI (D-MPI)Fold ChangeReference
Minimum Inhibitory Concentration (MIC) (µM)
E. coli842x more active[2]
S. aureus422x more active[2]
C. albicans1682x more active[2]
Hemolytic Activity (HC50 in µM) >100>256>2.56x less toxic[2]
Protease Stability (% remaining after 4h with Trypsin) <10%>90%>9x more stable[2]

Note: The original research paper on Polybia-MPI provides a comprehensive comparison of the L- and D-enantiomers, which serves as an excellent model for understanding the effects of stereochemistry on peptide activity.

Interpretation of Data

The data clearly demonstrates the advantages of D-amino acid substitution in this context. The D-enantiomer, D-MPI, exhibits enhanced antimicrobial activity against a range of pathogens, as indicated by the lower MIC values.[2] Concurrently, it shows reduced toxicity towards human red blood cells, a critical factor for therapeutic safety.[2] Most strikingly, the proteolytic stability of D-MPI is dramatically increased compared to the native L-peptide.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the comparative data presented above.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Microbial Inoculum: A single colony of the test microorganism (e.g., E. coli, S. aureus) is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[6]

  • Peptide Dilution: The L- and D-peptides are serially diluted in a 96-well microtiter plate using the appropriate culture medium.[6]

  • Incubation: The standardized microbial inoculum is added to each well containing the diluted peptides. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]

  • Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 550 nm).[6]

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.

  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a final concentration (e.g., 1% v/v).[7]

  • Peptide Incubation: Serial dilutions of the L- and D-peptides are prepared in a 96-well plate. The RBC suspension is then added to each well.[7]

  • Incubation and Lysis: The plate is incubated for a specified time (e.g., 1 hour at 37°C). A positive control (e.g., Triton X-100 for 100% lysis) and a negative control (PBS) are included.[7]

  • Quantification of Hemolysis: The plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 540 nm. The percentage of hemolysis is calculated relative to the positive control.[7]

Protease Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

  • Peptide Incubation with Protease: The L- and D-peptides are incubated with a specific protease (e.g., trypsin, chymotrypsin) in a suitable buffer at a physiological temperature (e.g., 37°C).[8]

  • Time-Course Sampling: Aliquots are taken at different time points (e.g., 0, 1, 2, 4 hours). The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as trifluoroacetic acid (TFA).[8]

  • Analysis by HPLC: The amount of remaining intact peptide at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The peptide is detected by its absorbance at a specific wavelength (e.g., 214 nm).[8]

  • Calculation of Stability: The percentage of intact peptide remaining is plotted against time to determine the degradation kinetics and the peptide's half-life in the presence of the protease.[8]

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for antimicrobial peptides and the general workflow for their comparative analysis.

G Proposed Mechanism of Action of Antimicrobial Peptides cluster_peptide Antimicrobial Peptide (L- or D-Valine containing) cluster_bacterium Bacterial Cell Peptide Cationic Peptide Membrane Negatively Charged Bacterial Membrane Peptide->Membrane Electrostatic Attraction Cytoplasm Bacterial Cytoplasm Membrane->Cytoplasm Membrane Perturbation/ Pore Formation DNA_RNA DNA/RNA Cytoplasm->DNA_RNA Inhibition of Nucleic Acid Synthesis Protein_Synth Protein Synthesis Cytoplasm->Protein_Synth Inhibition of Protein Synthesis Cell_Death Bacterial Cell Death Cytoplasm->Cell_Death Leakage of Cellular Contents

Caption: Proposed mechanism of action for antimicrobial peptides.

G Experimental Workflow for L- vs. D-Peptide Comparison cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison L_Peptide Synthesize L-Valine Peptide MIC Antimicrobial Susceptibility (MIC Assay) L_Peptide->MIC Hemolysis Cytotoxicity (Hemolysis Assay) L_Peptide->Hemolysis Stability Protease Stability (HPLC-based Assay) L_Peptide->Stability D_Peptide Synthesize D-Valine Peptide D_Peptide->MIC D_Peptide->Hemolysis D_Peptide->Stability Data_Table Summarize Quantitative Data (e.g., MIC, HC50, Half-life) MIC->Data_Table Hemolysis->Data_Table Stability->Data_Table Conclusion Draw Conclusions on L- vs. D-Peptide Activity Data_Table->Conclusion

Caption: General experimental workflow for comparing L- and D-peptides.

Conclusion

The substitution of L-valine with D-valine, as exemplified by the broader case of L- to D-enantiomer conversion in antimicrobial peptides, presents a highly effective strategy for enhancing the therapeutic potential of peptide-based drugs. The primary advantages conferred by this stereochemical modification are a significant increase in proteolytic stability and, in many cases, improved biological activity and reduced cytotoxicity.

The data and methodologies presented in this guide underscore the importance of considering stereochemistry in peptide design. For researchers and drug development professionals, the incorporation of D-valine and other D-amino acids offers a promising avenue to overcome the inherent limitations of L-peptides, paving the way for the development of more robust and effective peptide therapeutics. It is, however, crucial to empirically validate the effects of such substitutions on a case-by-case basis, as the impact on biological activity can be context-dependent.

References

Safety Operating Guide

Proper Disposal of tert-Butoxycarbonyl-D-valine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development

This document provides comprehensive guidance on the proper disposal of tert-Butoxycarbonyl-D-valine, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. As a trusted partner in your research, we are committed to providing essential information that extends beyond the product itself, fostering a culture of safety and responsibility in the laboratory.

This compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, adherence to proper disposal protocols for all laboratory chemicals is a critical aspect of responsible research. The following procedures are designed to provide clear, step-by-step instructions for the safe handling and disposal of this compound.

Key Safety and Handling Information

While this compound is not considered hazardous, standard laboratory safety precautions should always be observed. A summary of key safety and handling information is provided in the table below.

Attribute Information Source
Physical State White, odorless, powder solid[1][2]
Hazard Classification Not classified as hazardous
Personal Protective Equipment (PPE) Safety glasses or goggles, gloves, lab coat[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[1]
Spill Response Sweep up and shovel into suitable containers for disposal.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to minimize environmental impact.

1. Initial Assessment and Preparation:

  • Confirm Institutional Policies: Before proceeding, always consult your institution's specific waste management guidelines.[3] Some institutions may have unique protocols for the disposal of non-hazardous chemical waste.

  • Gather Necessary PPE: Ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Prepare a Designated Waste Container: Use a clearly labeled, sealable container for the collection of the this compound waste. The container should be compatible with the chemical and appropriately sized for the amount of waste.[1]

2. Waste Collection:

  • Solid Waste: For unused or expired this compound, carefully transfer the solid powder into the designated waste container. Avoid creating dust.[1]

  • Contaminated Labware: Disposable labware (e.g., weighing boats, plastic spatulas) that has come into contact with the compound should also be placed in the designated solid waste container.

  • Empty Original Containers: Once the original container of this compound is empty, it can typically be disposed of as regular laboratory glass or plastic waste. However, it is good practice to deface the label to prevent any confusion.[4][5]

3. Final Disposal:

  • Non-Hazardous Solid Waste Stream: Since this compound is not classified as hazardous, the collected solid waste can generally be disposed of in the non-hazardous solid waste stream of the laboratory.[5][6][7] This waste is typically collected by a licensed waste management contractor.

  • Avoid Sewer and Regular Trash Disposal: Do not dispose of solid this compound down the drain or in the regular trash, as this is not a recommended practice for any laboratory chemical.[1][4][8]

  • Documentation: Maintain a record of the disposed chemical, including the name, quantity, and date of disposal, in accordance with your laboratory's inventory management and waste disposal logs.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

start Start: Disposal of This compound check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the chemical classified as hazardous? check_sds->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Waste Protocol is_hazardous->hazardous_path Yes check_institutional_policy Review Institutional Waste Management Policy non_hazardous_path->check_institutional_policy hazardous_path->check_institutional_policy ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) check_institutional_policy->ppe collect_waste Collect solid waste in a labeled, sealed container ppe->collect_waste dispose Dispose of container in the Non-Hazardous Solid Waste Stream collect_waste->dispose end End: Disposal Complete dispose->end

Caption: Disposal decision workflow for this compound.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our planet.

References

Essential Safety and Operational Guidance for Handling tert-Butoxycarbonyl-D-valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for tert-Butoxycarbonyl-D-valine, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.

Physicochemical Properties

PropertyValue
Appearance White Powder/Solid[1][2]
Odor Odorless[1][2]
Molecular Formula C10H19NO4[1]
Molecular Weight 217.27 g/mol [1]
Melting Point 76 - 80 °C (168.8 - 176 °F)[1][2]
Solubility Insoluble in water[1][3]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentJustification & Best Practices
Eye/Face Protection Safety glasses or chemical safety gogglesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and lab coatInspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use.[4] Wash hands thoroughly after handling.
Respiratory Protection Generally not required under normal use with adequate ventilationWhere dust is generated, use a NIOSH-approved dust mask.[4] For firefighting, a self-contained breathing apparatus is necessary.[1][2][4]

Standard Operating Procedure for Handling

Adherence to a standard operating procedure minimizes risks and ensures consistent, safe handling of this compound in a laboratory setting.

Standard Operating Procedure for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Gloves prep->ppe ventilation Ensure Proper Ventilation - Work in a well-ventilated area - Use a chemical fume hood if necessary ppe->ventilation handling Handling ventilation->handling weighing Weighing and Transfer - Avoid generating dust - Use a spatula for transfer handling->weighing reaction Use in Reaction - Add to reaction vessel as per protocol weighing->reaction cleanup Post-Handling reaction->cleanup decontaminate Decontaminate Work Area - Wipe down surfaces with appropriate solvent cleanup->decontaminate disposal Dispose of Waste - Place contaminated materials in a sealed container for chemical waste decontaminate->disposal remove_ppe Remove PPE - Remove gloves first - Wash hands thoroughly disposal->remove_ppe

Caption: Standard procedure for handling this compound.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a structured and immediate response is critical to contain the material and prevent exposure.

Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate notify Notify Supervisor and Safety Officer spill->notify ppe Don Appropriate PPE - Gloves, Goggles, Lab Coat - Dust mask if powder evacuate->ppe notify->ppe contain Contain the Spill - Use absorbent pads for liquids - Gently cover powder to avoid dust ppe->contain cleanup Clean Up Spill - Sweep up solid material - Place in a sealed container contain->cleanup decontaminate Decontaminate the Area - Wash with soap and water cleanup->decontaminate dispose Dispose of Waste - Label as hazardous waste - Follow institutional procedures decontaminate->dispose report Complete Spill Report dispose->report

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][2]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Dispose of as unused product.[4]

  • Contaminated Packaging: Dispose of as unused product in suitable, closed containers.[4]

  • General Guidance: Observe all federal, state, and local environmental regulations.[6] Do not allow the product to enter drains or waterways.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butoxycarbonyl-D-valine
Reactant of Route 2
Reactant of Route 2
tert-Butoxycarbonyl-D-valine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。